molecular formula C14H20N2O3 B3068330 Phe-Val CAS No. 3918-90-9

Phe-Val

Cat. No.: B3068330
CAS No.: 3918-90-9
M. Wt: 264.32 g/mol
InChI Key: IEHDJWSAXBGJIP-RYUDHWBXSA-N
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Description

Phe-Val is a dipeptide formed from L-phenylalanine and L-valine residues. It has a role as a metabolite. It is functionally related to a L-phenylalanine and a L-valine.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHDJWSAXBGJIP-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344956
Record name L-Phenylalanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3918-90-9
Record name L-Phenylalanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Phe-Val Dipeptide: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Phenylalanyl-Valine (Phe-Val). It delves into the historical context of its discovery within the broader field of peptide chemistry, details modern and classical methods for its synthesis and characterization, and explores its known and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, collated quantitative data, and visual representations of relevant pathways and workflows.

Discovery and History

The journey of the this compound dipeptide is intrinsically linked to the foundational work of peptide chemistry. While the specific first synthesis of this compound is not prominently documented, its existence is a direct consequence of the pioneering efforts in peptide synthesis initiated in the early 20th century.

Emil Fischer, a Nobel laureate, is widely regarded as the father of peptide chemistry. In 1901, he and Ernest Fourneau reported the first synthesis of a dipeptide, glycylglycine, by hydrolyzing its cyclic form, diketopiperazine.[1][2][3][4] This seminal work laid the groundwork for systematically linking amino acids via peptide bonds. Fischer's methods, which involved protecting the amino group and activating the carboxyl group of amino acids, paved the way for the synthesis of longer and more complex peptides, including the theoretical and eventual practical synthesis of dipeptides like this compound.[1][2][3]

The early methods of peptide synthesis were conducted in solution, a process now known as liquid-phase peptide synthesis (LPPS).[2] These classical techniques were instrumental in proving that peptides could be synthesized chemically, a feat for which Vincent du Vigneaud was awarded the Nobel Prize in Chemistry in 1955 for the synthesis of oxytocin.[2]

The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field, making the synthesis of peptides faster, more efficient, and automatable.[2] This technology has become the standard for producing peptides like this compound for research and pharmaceutical applications.

While the initial discovery of this compound as a distinct entity is not marked by a singular event, its identity as a fundamental dipeptide building block has been recognized through the systematic advancements in peptide chemistry over the last century. Today, this compound is recognized as an endogenous metabolite found in biological systems and is a subject of interest for its potential biological activities.[5]

Synthesis and Characterization

The synthesis of this compound can be achieved through both classical solution-phase methods and modern solid-phase techniques. Characterization is crucial to confirm the identity and purity of the synthesized dipeptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard manual Fmoc-based solid-phase synthesis of the this compound dipeptide.

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to the resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate the mixture by stirring for 15 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal Phenylalanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Workflow Diagram:

SPPS_Workflow start Start: Fmoc-Val-Wang Resin swelling Swell Resin in DMF start->swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 coupling Couple Fmoc-Phe-OH (DIC/Oxyma) deprotection1->coupling deprotection2 Final Fmoc Deprotection coupling->deprotection2 cleavage Cleavage from Resin (TFA Cocktail) deprotection2->cleavage precipitation Precipitate with Ether cleavage->precipitation end End: Purified this compound precipitation->end HIV_Protease_Inhibition cluster_virus HIV Replication Cycle gag_pol Gag-Pol Polyprotein protease HIV-1 Protease gag_pol->protease Cleavage mature_proteins Mature Viral Proteins protease->mature_proteins virion Infectious Virion Assembly mature_proteins->virion pac_phe_val PAC-Phe-Val pac_phe_val->protease Inhibits HIV_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep plate Plate Assay Components (Buffer, Inhibitor, Enzyme) prep->plate incubate1 Pre-incubate (15 min) plate->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate measure Kinetic Fluorescence Reading add_substrate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end ACE_Inhibition angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin_I Angiotensin I renin->angiotensin_I ace ACE angiotensin_I->ace angiotensin_II Angiotensin II ace->angiotensin_II vasoconstriction Vasoconstriction angiotensin_II->vasoconstriction blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure val_phe Val-Phe val_phe->ace Inhibits MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Varying Concentrations) seed_cells->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Data Analysis (Calculate % Viability, IC50) read_absorbance->analyze end End analyze->end

References

Phenylalanyl-valine: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-valine (Phe-Val) is a dipeptide composed of the essential amino acids L-phenylalanine and L-valine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside visualizations of relevant biochemical pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this dipeptide.

Chemical Structure and Properties

Phenylalanyl-valine is formed through a peptide bond between the carboxyl group of phenylalanine and the amino group of valine.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of Phenylalanyl-valine are summarized in the table below. Data for the constituent amino acids are also provided for comparison.

PropertyPhenylalanyl-valineL-PhenylalanineL-ValineSource
Molecular Formula C₁₄H₂₀N₂O₃C₉H₁₁NO₂C₅H₁₁NO₂[1]
Molecular Weight 264.32 g/mol 165.19 g/mol 117.15 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid(2S)-2-amino-3-phenylpropanoic acid(2S)-2-amino-3-methylbutanoic acid[1]
Melting Point Not available283 °C (decomposes)315 °C[2][3][4]
Boiling Point Not availableSublimesSublimes[3][4]
Water Solubility Not available26.4 g/L at 25 °C88.5 g/L at 25 °C[3][5]
LogP (experimental) -0.84 (extrapolated)-1.38-2.26[1]
pKa₁ (α-COOH) Not available1.832.32
pKa₂ (α-NH₃⁺) Not available9.139.62
Spectroscopic Data

Mass Spectrometry: Some mass spectral data for Phenylalanyl-valine is available in public databases like PubChem.[1] The fragmentation pattern would be expected to show characteristic losses of the side chains and cleavage of the peptide bond.

NMR Spectroscopy: Predicted ¹H and ¹³C NMR spectra for the constituent amino acids, L-phenylalanine and L-valine, are available in databases such as the Human Metabolome Database.[6][7][8] An experimental ¹H NMR spectrum for Phenylalanyl-valine would show characteristic peaks for the aromatic protons of the phenylalanine residue, the aliphatic protons of both amino acid side chains, and the amide and alpha-protons of the peptide backbone.

Biological Activity and Signaling Pathways

Dipeptides like Phenylalanyl-valine can be absorbed intact in the intestine and may exert biological effects. While direct studies on Phenylalanyl-valine are limited, the activities of its constituent amino acids provide insights into its potential roles. Both phenylalanine and valine are known to influence key cellular signaling pathways, particularly the mammalian target of rapamycin (B549165) (mTOR) pathway , which is a central regulator of cell growth, proliferation, and protein synthesis.[9][10]

Potential Signaling Pathway

The diagram below illustrates a potential signaling pathway through which Phenylalanyl-valine might influence cellular metabolism, based on the known roles of its constituent amino acids in activating the mTOR pathway.

Phenylalanyl_valine_mTOR_pathway Phe_Val Phenylalanyl-valine Amino_Acid_Transporter Amino Acid Transporter Phe_Val->Amino_Acid_Transporter Uptake Intracellular_Amino_Acids Increased Intracellular Amino Acids Amino_Acid_Transporter->Intracellular_Amino_Acids mTORC1 mTORC1 Intracellular_Amino_Acids->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylation (inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Activation eIF4E_BP1->Protein_Synthesis Inhibition lifted Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth

Potential mTOR signaling pathway for this compound.

Experimental Protocols

Synthesis of Phenylalanyl-valine

Phenylalanyl-valine can be synthesized using either solution-phase or solid-phase peptide synthesis (SPPS) methods. Below is a representative protocol for solid-phase synthesis using Fmoc chemistry.

Workflow for Solid-Phase Synthesis of Phenylalanyl-valine:

SPPS_Workflow start Start: Fmoc-Val-Wang Resin deprotection1 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection1 wash1 Wash (DMF, DCM, MeOH) deprotection1->wash1 coupling 2. Coupling (Fmoc-Phe-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM, MeOH) coupling->wash2 deprotection2 3. Final Fmoc Deprotection (20% Piperidine in DMF) wash2->deprotection2 wash3 Wash (DMF, DCM, MeOH) deprotection2->wash3 cleavage 4. Cleavage from Resin (TFA/TIS/H₂O) wash3->cleavage precipitation 5. Precipitation (Cold Diethyl Ether) cleavage->precipitation end End: Crude this compound precipitation->end

Solid-phase synthesis workflow for this compound.

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-Phe-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Phe-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin as in step 3.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added phenylalanine.

  • Washing: Wash the resin as in step 3.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.

  • Precipitation and Isolation: Filter the resin and precipitate the crude Phenylalanyl-valine by adding the filtrate to cold diethyl ether. Centrifuge to collect the precipitate and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude dipeptide is purified by reversed-phase HPLC.

Materials:

  • Crude Phenylalanyl-valine

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection and Lyophilization: Collect the fractions containing the pure dipeptide and lyophilize to obtain a white powder.

Analysis by HPLC and Mass Spectrometry

The purity and identity of the synthesized Phenylalanyl-valine can be confirmed by analytical HPLC and mass spectrometry.

Analytical HPLC Workflow:

HPLC_Analysis_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase A) injection Injection onto C18 Column sample_prep->injection gradient_elution Gradient Elution (Water/ACN with 0.1% TFA) injection->gradient_elution uv_detection UV Detection (220 nm & 280 nm) gradient_elution->uv_detection data_analysis Data Analysis (Purity Assessment) uv_detection->data_analysis

References

The Biological Role of Phe-Val in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanine-Valine (Phe-Val) is a naturally occurring metabolite formed from the proteinogenic amino acids L-phenylalanine and L-valine.[1][2] While direct research on the specific metabolic roles of this compound is limited, evidence from studies on structurally similar peptides suggests its potential involvement in key metabolic pathways, particularly in glucose homeostasis. This technical guide synthesizes the available information on this compound and related peptides, outlining its plausible biological functions, proposing detailed experimental protocols for its investigation, and visualizing the potential signaling pathways it may modulate. The primary hypothesized mechanism of action for this compound is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme responsible for the degradation of incretin (B1656795) hormones, which are crucial for insulin (B600854) secretion and glucose control.

Introduction: The Emerging Role of Bioactive Dipeptides

Bioactive peptides derived from food proteins are increasingly recognized for their potential to modulate physiological processes and influence health outcomes. Dipeptides, as the simplest form of peptides, can be absorbed intact from the gastrointestinal tract and exert biological effects. This compound, composed of the aromatic amino acid phenylalanine and the branched-chain amino acid valine, is of particular interest due to the established roles of its constituent amino acids in metabolism. Phenylalanine serves as a precursor for tyrosine and subsequent catecholamine synthesis, while valine is involved in muscle metabolism and glucose homeostasis. This guide explores the potential for this compound to act as a functional entity in metabolic regulation.

Hypothesized Biological Role of this compound in Metabolic Pathways

Based on current research on related di- and tripeptides, the primary biological role of this compound in metabolic pathways is likely centered on the modulation of the incretin system through the inhibition of Dipeptidyl Peptidase-IV (DPP-IV).

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that inactivates incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-IV, the half-life of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon (B607659) release, and improved overall glucose control.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

Beyond prolonging its action, certain amino acids and peptides can directly stimulate the secretion of GLP-1 from enteroendocrine L-cells in the gut. Studies have shown that peptides containing phenylalanine and valine can trigger the release of GLP-1.[3] This suggests a dual action for this compound: both stimulating the release and extending the activity of this important incretin hormone.

Improvement of Insulin Sensitivity and Glucose Uptake

The downstream effects of increased GLP-1 levels include improved insulin sensitivity in peripheral tissues such as muscle and adipose tissue. Enhanced insulin signaling leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream. The tripeptide Phe-Leu-Val has been demonstrated to reduce inflammatory responses and improve insulin resistance in adipocytes, lending support to the potential role of this compound in similar pathways.

Potential Effects on Lipid Metabolism

The constituent amino acids of this compound, phenylalanine and valine, are involved in lipid metabolism. While direct evidence for this compound's role is lacking, it is plausible that the dipeptide could influence lipid metabolism in hepatocytes, potentially affecting lipid accumulation and oxidation.

Quantitative Data Summary

Direct quantitative data for the metabolic effects of this compound are not extensively reported in the scientific literature. The following table summarizes data from closely related peptides to provide a comparative context for the potential potency of this compound.

Peptide/CompoundTarget/AssayCell Line/SystemKey Finding (IC50/Effect)Reference
Trp-Val DPP-IV InhibitionIn vitroInhibits DPP-IV[2]
Phe-Pro DPP-IV InhibitionIn vitroIC50 = 0.36 mM[4]
γ-Glu-Phe GLP-1 SecretionSTC-1 cellsStimulates GLP-1 release[3]
Phe-Leu-Val Insulin Resistance3T3-L1 AdipocytesReduces TNFα-induced insulin resistance[3]
Val-Phe ACE InhibitionIn vitroPotent ACE inhibitor[5]

Note: The data presented for peptides other than this compound are intended to be illustrative of the potential activities of di- and tripeptides containing phenylalanine and/or valine.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound in Glucose Homeostasis

The proposed mechanism of action for this compound involves its interaction with the incretin system, leading to a cascade of events that improve glucose metabolism.

PheVal_Pathway PheVal This compound DPPIV DPP-IV PheVal->DPPIV Inhibits GLP1_active Active GLP-1 DPPIV->GLP1_active Degrades GLP1_inactive Inactive GLP-1 GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1_active->GLP1R Activates Insulin Insulin Secretion GLP1R->Insulin GlucoseUptake Glucose Uptake (Muscle, Adipose Tissue) Insulin->GlucoseUptake

This compound's hypothesized role in the incretin pathway.
Experimental Workflow for Investigating this compound's Metabolic Effects

A systematic approach is required to elucidate the specific biological roles of this compound. The following workflow outlines the key experiments.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies DPPIV_assay DPP-IV Inhibition Assay GLP1_assay GLP-1 Secretion Assay (STC-1 cells) DPPIV_assay->GLP1_assay Glucose_uptake_assay Glucose Uptake Assay (L6 myotubes, 3T3-L1 adipocytes) GLP1_assay->Glucose_uptake_assay Lipid_assay Lipid Accumulation Assay (HepG2 cells) Glucose_uptake_assay->Lipid_assay OGTT Oral Glucose Tolerance Test (in mice) Lipid_assay->OGTT Insulin_tolerance Insulin Tolerance Test OGTT->Insulin_tolerance Plasma_analysis Plasma GLP-1 & Insulin Analysis Insulin_tolerance->Plasma_analysis start Synthesize/Purify this compound start->DPPIV_assay

References

The Natural Occurrence and Technical Profile of Phenylalanyl-Valine Dipeptide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-valine (Phe-Val) is a dipeptide composed of the essential amino acids L-phenylalanine and L-valine. While extensive research exists on its constituent amino acids, the natural occurrence, and specific biological roles of the this compound dipeptide are less well-documented. This technical guide synthesizes the current understanding of this compound, focusing on its likely natural sources, potential biological activities, and detailed methodologies for its detection and quantification. Emerging evidence suggests its presence in protein-rich fermented foods and its potential contribution to sensory properties and bioactive functions. This document provides a comprehensive resource for researchers investigating the metabolic and physiological significance of this and other small peptides.

Introduction

Dipeptides are fundamental biomolecules resulting from the enzymatic or chemical hydrolysis of proteins. They serve not only as intermediates in protein metabolism but, in some cases, also exhibit distinct biological activities. Phenylalanyl-valine (this compound), formed from the linkage of phenylalanine and valine, is a dipeptide of interest due to the physiological importance of its constituent amino acids. Phenylalanine is a precursor for several neurotransmitters, while valine is a branched-chain amino acid crucial for muscle metabolism and growth. This guide explores the natural occurrence of this compound, its potential bioactivities, and provides detailed experimental protocols for its analysis.

Natural Occurrence of Phenylalanyl-Valine

Direct quantitative data on the natural occurrence of Phenylalanyl-valine is limited in the scientific literature. However, its presence can be inferred in environments rich in protein and proteolytic activity.

Fermented Foods

Fermented dairy products, such as aged cheeses, and cured meats are significant sources of a diverse array of peptides generated from the breakdown of proteins like casein and myosin. The enzymatic activity of starter cultures and endogenous proteases during ripening leads to the formation of numerous di- and tripeptides, including likely this compound.

Protein Digestion

This compound is an expected transient product of protein digestion in the gastrointestinal tract. The breakdown of dietary proteins by pepsin, trypsin, and other peptidases releases a mixture of free amino acids and small peptides, which are then available for absorption.

Table 1: Potential Natural Sources of Phenylalanyl-Valine

Source CategorySpecific ExamplesRationale for Presence
Fermented Dairy Aged Cheddar, Parmesan, GoudaExtensive proteolysis of casein by microbial and milk enzymes during ripening.[1][2][3][4]
Cured Meats Prosciutto, SalamiProteolytic breakdown of muscle proteins during the curing and aging process.[5]
Gastrointestinal Tract Small IntestineIncomplete hydrolysis of dietary proteins by digestive enzymes.
Plant-based Fermented Foods Tempeh, MisoProteolysis of plant proteins (e.g., soy) by fermenting microorganisms.

Potential Biological Activities and Sensory Properties

While specific signaling pathways for this compound have not been elucidated, the activities of similar dipeptides and its constituent amino acids suggest potential biological roles.

Sensory Properties

Dipeptides containing hydrophobic amino acids like phenylalanine and valine are often associated with a bitter taste.[6][7][8] The intensity of bitterness can be influenced by the position of the amino acids within the dipeptide.[6] For this compound, a notable bitter taste is expected, which could contribute to the complex flavor profiles of aged cheeses and other fermented foods.

Bioactive Potential

Peptides derived from food proteins can exhibit a range of bioactive properties. While specific studies on this compound are sparse, related dipeptides have demonstrated various activities.

Table 2: Potential Bioactivities of Phenylalanyl-Valine

ActivityDescriptionRationale/Supporting Evidence
ACE-Inhibitory Inhibition of Angiotensin-Converting Enzyme, which plays a role in blood pressure regulation.Peptides with hydrophobic amino acids, particularly at the C-terminus, often exhibit ACE-inhibitory activity.[9][10][11]
Antioxidant Scavenging of free radicals to mitigate oxidative stress.The presence of phenylalanine may contribute to antioxidant properties through its aromatic ring.[12][13][14]
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Inhibition of DPP-IV, an enzyme involved in glucose metabolism.Certain dipeptides are known to inhibit DPP-IV.

Experimental Protocols

The quantification of this compound in complex matrices requires sensitive and specific analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose.

Sample Preparation: Extraction of Peptides from Cheese

This protocol is adapted from methods for peptide extraction from aged cheese.[15][16][17]

  • Homogenization: Grate a representative sample of the cheese. Weigh 2.5 g of the grated cheese into a centrifuge tube.

  • Extraction: Add 10 mL of a water-soluble extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5). Homogenize the mixture using a high-speed homogenizer for 2 minutes on ice.

  • Incubation and Centrifugation: Incubate the homogenate at 40°C for 1 hour with gentle agitation to enhance extraction. Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with deionized water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with deionized water to remove salts and other hydrophilic impurities.

    • Elute the peptides with an appropriate solvent, such as 50% acetonitrile (B52724) in water with 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluted peptide fraction under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of Phenylalanyl-Valine

This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating small peptides.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard (e.g., this compound-d8).

      • Predicted MRM Transitions for Phenylalanyl-Valine (m/z 265.16):

        • Q1: 265.16 -> Q3: 120.08 (Phenylalanine immonium ion)

        • Q1: 265.16 -> Q3: 72.08 (Valine immonium ion)

        • Q1: 265.16 -> Q3: 148.12 (y1 ion)

    • Instrument Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Quantification:

    • Construct a calibration curve using a series of known concentrations of a this compound analytical standard spiked with a constant concentration of the internal standard.

    • Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

Metabolic Fate of Phenylalanyl-Valine

Since specific signaling pathways for this compound are not known, the most relevant visualization is its breakdown and the entry of its constituent amino acids into their established metabolic pathways.

metabolic_fate_of_phe_val This compound This compound Phenylalanine Phenylalanine This compound->Phenylalanine Hydrolysis Valine Valine This compound->Valine Hydrolysis Peptidases Peptidases Peptidases->this compound Protein Synthesis Protein Synthesis Phenylalanine->Protein Synthesis Neurotransmitter Synthesis Neurotransmitter Synthesis Phenylalanine->Neurotransmitter Synthesis Valine->Protein Synthesis TCA Cycle Intermediates TCA Cycle Intermediates Valine->TCA Cycle Intermediates experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenization Sample Homogenization Peptide Extraction Peptide Extraction Sample Homogenization->Peptide Extraction Centrifugation Centrifugation Peptide Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC-MS/MS Analysis LC-MS/MS Analysis Filtration->LC-MS/MS Analysis Inject Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

The Crossroads of Essential Amino Acid Production: A Technical Guide to Phenylalanine and Valine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways of two essential amino acids: Phenylalanine (Phe) and Valine (Val). A thorough understanding of these metabolic routes is critical for advancements in metabolic engineering, drug discovery, and the development of novel herbicides. This document details the enzymatic steps, key intermediates, and regulatory mechanisms in various organisms, presents quantitative data for comparative analysis, and outlines relevant experimental methodologies.

Phenylalanine Biosynthesis: A Tale of Two Pathways

Phenylalanine, an aromatic amino acid, is a fundamental building block for proteins and a precursor to a vast array of secondary metabolites vital for plant defense and human health.[1][2] Its biosynthesis from chorismate, the final product of the shikimate pathway, proceeds through two primary, alternative routes: the arogenate pathway and the phenylpyruvate pathway.[3][4][5][6]

The Arogenate Pathway

The arogenate pathway is considered the predominant route for Phenylalanine synthesis in plants.[7] It involves the following key steps:

  • Chorismate to Prephenate: The pathway initiates with the conversion of chorismate to prephenate, a reaction catalyzed by the enzyme chorismate mutase .[8][9]

  • Prephenate to Arogenate: Prephenate is then transaminated to form arogenate by prephenate aminotransferase .[3][10]

  • Arogenate to Phenylalanine: The final step is the dehydration and decarboxylation of arogenate to yield Phenylalanine, catalyzed by arogenate dehydratase .[3][10]

The Phenylpyruvate Pathway

More common in microorganisms, the phenylpyruvate pathway also exists in plants and provides an alternative route for Phenylalanine biosynthesis.[6][10] The steps are as follows:

  • Chorismate to Prephenate: This initial step is identical to the arogenate pathway, utilizing chorismate mutase .

  • Prephenate to Phenylpyruvate: Prephenate undergoes dehydration and decarboxylation to form phenylpyruvate, a reaction catalyzed by prephenate dehydratase .[10]

  • Phenylpyruvate to Phenylalanine: The final step is the transamination of phenylpyruvate to Phenylalanine by a phenylpyruvate aminotransferase .[10]

Regulation of Phenylalanine Biosynthesis

The biosynthesis of Phenylalanine is tightly regulated to meet cellular demands and conserve energy. The primary regulatory mechanism is feedback inhibition , where the end product, Phenylalanine, inhibits the activity of key enzymes in the pathway. Specifically, Phenylalanine can allosterically inhibit chorismate mutase and arogenate dehydratase.[4][5] In some organisms, these enzymes exist as bifunctional proteins, combining multiple catalytic activities and regulatory domains.[10][11][12]

Visualization of Phenylalanine Biosynthesis Pathways

Phenylalanine_Biosynthesis cluster_arogenate Arogenate Pathway cluster_phenylpyruvate Phenylpyruvate Pathway Chorismate Chorismate CM Chorismate Mutase Chorismate->CM Prephenate Prephenate PAT Prephenate Aminotransferase Prephenate->PAT PDT Prephenate Dehydratase Prephenate->PDT Arogenate Arogenate ADT Arogenate Dehydratase Arogenate->ADT Phenylpyruvate Phenylpyruvate PPAT Phenylpyruvate Aminotransferase Phenylpyruvate->PPAT Phenylalanine Phenylalanine CM->Prephenate PAT->Arogenate ADT->Phenylalanine PDT->Phenylpyruvate PPAT->Phenylalanine

Caption: Phenylalanine biosynthesis via the arogenate and phenylpyruvate pathways.

Valine Biosynthesis: A Branch of Aliphatic Amino Acid Production

Valine is a branched-chain amino acid (BCAA) essential for protein synthesis and various metabolic processes.[13] Its biosynthesis starts from pyruvate (B1213749), a central metabolite derived from glycolysis.[13][14] The pathway is conserved in bacteria, archaea, fungi, and plants.[14]

The key enzymatic steps in Valine biosynthesis are:

  • Pyruvate to α-Acetolactate: Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase.[13][15] This enzyme is a key regulatory point in the pathway and is a common target for herbicides.[16]

  • α-Acetolactate to α,β-Dihydroxyisovalerate: Through a two-step reaction involving isomerization and reduction, α-acetolactate is converted to α,β-dihydroxyisovalerate by acetohydroxy acid isomeroreductase .[13]

  • α,β-Dihydroxyisovalerate to α-Ketoisovalerate: A dehydration reaction catalyzed by dihydroxyacid dehydratase removes a water molecule to form α-ketoisovalerate.[13]

  • α-Ketoisovalerate to Valine: The final step is a transamination reaction where an amino group is transferred to α-ketoisovalerate to produce Valine. This is catalyzed by a valine aminotransferase or a more general branched-chain amino acid transaminase .[13][14]

Regulation of Valine Biosynthesis

Similar to Phenylalanine, the Valine biosynthetic pathway is primarily regulated by feedback inhibition . Valine, the end product, inhibits the activity of the first enzyme in the pathway, acetohydroxyacid synthase (AHAS).[13][17] The expression of the genes encoding the biosynthetic enzymes can also be regulated by the cellular concentration of Valine and the other branched-chain amino acids, leucine (B10760876) and isoleucine.[18]

Visualization of Valine Biosynthesis Pathway

Valine_Biosynthesis Pyruvate 2x Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Acetolactate α-Acetolactate AHAIR Acetohydroxy acid Isomeroreductase Acetolactate->AHAIR Dihydroxyisovalerate α,β-Dihydroxyisovalerate DHAD Dihydroxyacid Dehydratase Dihydroxyisovalerate->DHAD Ketoisovalerate α-Ketoisovalerate VAT Valine Aminotransferase Ketoisovalerate->VAT Valine Valine AHAS->Acetolactate AHAIR->Dihydroxyisovalerate DHAD->Ketoisovalerate VAT->Valine

Caption: The biosynthetic pathway of Valine starting from pyruvate.

Quantitative Data on Key Enzymes

The following tables summarize available kinetic data for key enzymes in the Phenylalanine and Valine biosynthesis pathways. This data is crucial for metabolic modeling and understanding pathway flux.

Table 1: Kinetic Parameters of Chorismate Mutase

OrganismEnzyme TypeSubstrateK_m (µM)k_cat (s⁻¹)Activators/InhibitorsReference
Aerobacter aerogenesBifunctional with Prephenate DehydrogenaseChorismate--Activator: NAD+, NADH; Inhibitor: Prephenate, Hydroxyphenylpyruvate[11]
Escherichia coliBifunctional with Prephenate DehydrataseChorismateComplex pH dependencepH independentInhibitor: Citrate[12]
Escherichia coliMonofunctionalChorismate--Activation Energy (in enzyme): 11.3 kcal/mol[19]

Table 2: Kinetic Parameters of Acetohydroxyacid Synthase (AHAS)

OrganismIsozymeSubstrate(s)V_AHB / V_AL RatioNotesReference
Escherichia coliIIIPyruvate, 2-Ketobutyrate40 ± 3The sum of the rates of acetolactate and acetohydroxybutyrate formation was nearly independent of the 2-ketobutyrate concentration.[20]

Table 3: Metabolic Flux Data for Aromatic Amino Acid Pathway

OrganismPathway SectionFlux (mmol gDW⁻¹ h⁻¹)Reference
E. coliPhenylalanine0.1296[21]
M. barkeriPhenylalanine0.0041[21]

Experimental Protocols

Studying the Phenylalanine and Valine biosynthesis pathways involves a variety of experimental techniques. Below are generalized methodologies for key experiments.

Enzyme Assays

Enzyme assays are fundamental for characterizing the kinetic properties of biosynthetic enzymes. Spectrophotometric assays are commonly employed.[22]

General Principle: The activity of an enzyme is monitored by measuring the change in absorbance of a substrate or product over time at a specific wavelength.[22]

Methodology for Chorismate Mutase Assay (Continuous Spectrophotometric):

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Substrate: Add a known concentration of chorismate to the buffer.

  • Enzyme Initiation: Initiate the reaction by adding a purified preparation of chorismate mutase.

  • Measurement: Monitor the decrease in absorbance at 274 nm, which corresponds to the conversion of chorismate to prephenate.

  • Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Methodology for Acetohydroxyacid Synthase (AHAS) Assay (Endpoint Assay):

  • Reaction Mixture: Prepare a reaction buffer containing pyruvate, ThDP, MgCl₂, and FAD at an optimal pH.

  • Enzyme Initiation: Add the purified AHAS enzyme to start the reaction and incubate at a specific temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction after a defined time by adding sulfuric acid. This also decarboxylates the product, α-acetolactate, to acetoin (B143602).

  • Colorimetric Detection: Add α-naphthol and creatine (B1669601) to the mixture and incubate to allow for color development (Voges-Proskauer reaction).

  • Measurement: Measure the absorbance at 525 nm.

  • Standard Curve: Generate a standard curve with known concentrations of acetoin to quantify the amount of product formed.

Metabolic Flux Analysis (MFA)

MFA is a powerful technique to quantify the flow of metabolites through a metabolic network.

General Principle: Cells are cultured in the presence of isotopically labeled substrates (e.g., ¹³C-glucose). The distribution of the isotope label in the amino acids and other metabolites is then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern provides information about the relative activities of different pathways.[23]

Workflow for ¹³C-based Metabolic Flux Analysis:

MFA_Workflow Culture Cell Culture with ¹³C-labeled Substrate Quenching Metabolic Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Modeling Isotopomer Distribution Analysis and Flux Calculation Analysis->Modeling Results Metabolic Flux Map Modeling->Results

Caption: A generalized workflow for ¹³C-based metabolic flux analysis.

Gene Knockout and Overexpression Studies

To understand the physiological role of specific enzymes and pathways, genetic manipulation techniques are employed.

Gene Knockout:

  • Construct Design: Create a knockout cassette containing a selectable marker flanked by sequences homologous to the target gene.

  • Transformation: Introduce the cassette into the host organism.

  • Selection and Verification: Select for transformants that have incorporated the marker and verify the gene deletion by PCR and/or sequencing.

  • Phenotypic Analysis: Analyze the resulting mutant for changes in growth, amino acid requirements, and metabolite profiles.

Gene Overexpression:

  • Cloning: Clone the gene of interest into an expression vector under the control of a strong promoter.

  • Transformation: Introduce the vector into the host organism.

  • Analysis: Quantify the increase in gene expression (e.g., by qRT-PCR) and enzyme activity. Analyze the metabolic consequences, such as increased production of the target amino acid.

This guide provides a foundational understanding of the Phenylalanine and Valine biosynthesis pathways. The presented data and methodologies serve as a valuable resource for researchers aiming to further elucidate and engineer these essential metabolic networks.

References

The Endogenous Metabolite Phe-Val: A Technical Guide to its Function and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanyl-Valine (Phe-Val), an endogenous metabolite resulting from protein catabolism, is emerging as a molecule of interest in cellular signaling. While historically viewed as a mere intermediate in amino acid metabolism, recent evidence suggests that this compound, along with other dipeptides, may possess distinct biological activities. This technical guide provides an in-depth exploration of the known and potential functions of this compound, with a focus on its role in cell signaling. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

This compound is a dipeptide composed of L-phenylalanine and L-valine.[1] As a product of incomplete protein digestion and protein breakdown, it is a component of the human metabolome.[1] While many dipeptides are rapidly hydrolyzed into their constituent amino acids, a growing body of research indicates that some possess intrinsic physiological or cell-signaling capabilities.[2] This guide focuses on the current understanding of this compound's function as an endogenous metabolite, moving beyond its role as a simple metabolic intermediate.

Known and Potential Signaling Functions of this compound

Current research points to several signaling pathways that may be modulated by this compound and related dipeptides.

Regulation of the p38 MAPK–Smad3 Signaling Pathway

Metabolomic studies have identified this compound as one of several dipeptide species that accumulate to significantly higher levels in chronic myelogenous leukemia (CML) stem cells compared to normal hematopoietic stem cells. This accumulation is linked to the activation of a nutrient-associated signaling pathway involving p38 Mitogen-Activated Protein Kinase (p38MAPK) and Smad3, which is crucial for the maintenance of CML stem cells.[1]

The proposed mechanism involves the uptake of dipeptides by transporters such as Solute Carrier Family 15 Member 2 (SLC15A2), which is upregulated in CML stem cells.[3] The increased intracellular concentration of dipeptides, including this compound, triggers the activation of the p38MAPK pathway. Activated p38MAPK, in turn, can phosphorylate Smad3 at its linker region, a non-canonical activation that promotes the survival and maintenance of CML stem cells.[1]

p38MAPK_Smad3_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PheVal This compound transporter Dipeptide Transporter (e.g., SLC15A2) PheVal->transporter p38MAPK p38MAPK transporter->p38MAPK Activation p_p38MAPK p-p38MAPK (Active) p38MAPK->p_p38MAPK Smad3 Smad3 p_p38MAPK->Smad3 Phosphorylation p_Smad3 p-Smad3 (Linker Phosphorylation) Smad3->p_Smad3 GeneExpression Gene Expression (Stem Cell Maintenance) p_Smad3->GeneExpression

Fig. 1: this compound mediated activation of the p38MAPK-Smad3 signaling pathway.
Potential Interaction with the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a role in sensing various nutrients, including amino acids and peptides. Activation of CaSR can trigger intracellular calcium signaling.[4] There is evidence that dipeptides can act as agonists for CaSR, leading to downstream cellular responses.[1][4] While direct evidence for this compound is pending, its potential to interact with CaSR and modulate intracellular calcium levels warrants further investigation.

CaSR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell PheVal This compound CaSR CaSR (GPCR) PheVal->CaSR Gq Gq CaSR->Gq Activation PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2_ER Ca2+ Ca2_cyto Ca2+ ER->Ca2_cyto Release CellularResponse Cellular Response Ca2_cyto->CellularResponse

Fig. 2: Potential activation of the CaSR signaling pathway by this compound.
Angiotensin-Converting Enzyme (ACE) Inhibition

The dipeptide Val-Phe, the reverse sequence of this compound, has demonstrated in vitro angiotensin-converting enzyme (ACE) inhibitory activity and in vivo antihypertensive effects in spontaneously hypertensive rats.[5] While Ala-Val-Phe was also studied, it was suggested that its in vivo activity was due to its hydrolysis to Val-Phe.[5] This suggests that this compound may also possess ACE inhibitory properties, a hypothesis that requires direct experimental validation.

Quantitative Data

Quantitative data on the specific biological activities of this compound are limited. However, data from related compounds provide a basis for estimating its potential potency.

CompoundBiological ActivityIC50 / KiReference
PAC-Phe-Val (derivative)HIV-1 Protease InhibitionIC50: 33 nM (racemic), 1 nM (most potent isomer)[6][7]
H-(2R,3S)-delta EPhe-Phe-OMeChymotrypsin InhibitionKi: 0.16 mM[8]
Val-PheACE InhibitionNot specified in abstract[5]

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Experimental Protocols

This section details key experimental protocols for the synthesis, analysis, and functional characterization of this compound.

Synthesis and Purification of this compound

Solid-Phase Peptide Synthesis (SPPS) is a standard method for synthesizing this compound.

  • Resin Preparation: Start with a pre-loaded Valine resin (e.g., Fmoc-Val-Wang resin).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Coupling: Activate the carboxyl group of Fmoc-protected Phenylalanine (Fmoc-Phe-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA. Add this activated amino acid to the deprotected resin to form the peptide bond.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Final Deprotection: Remove the final Fmoc group from the Phenylalanine residue.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and analytical RP-HPLC.

SPPS_Workflow start Start with Fmoc-Val-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Couple Fmoc-Phe-OH (HBTU/HOBt, DIPEA) deprotection1->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection2 Final Fmoc Deprotection wash1->deprotection2 cleavage Cleave from Resin (TFA Cocktail) deprotection2->cleavage purification Purify by RP-HPLC cleavage->purification characterization Characterize (MS, HPLC) purification->characterization

Fig. 3: Workflow for the Solid-Phase Peptide Synthesis of this compound.
Quantification of this compound in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of peptides in complex biological matrices.

  • Sample Preparation:

    • For plasma or serum: Perform protein precipitation using a solvent like acetonitrile (B52724) or methanol. Centrifuge to pellet the precipitated proteins.

    • For tissues: Homogenize the tissue in an appropriate buffer, followed by protein precipitation.

    • For cell culture media or lysates: Centrifuge to remove cellular debris.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled this compound internal standard to the sample to correct for matrix effects and variations in sample processing and instrument response.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, use SPE to clean up the sample and enrich for the analyte.

  • LC Separation: Inject the prepared sample onto an RP-HPLC column (e.g., C18). Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from other components.

  • MS/MS Detection:

    • Ionize the eluting this compound using electrospray ionization (ESI) in positive ion mode.

    • Select the precursor ion (the protonated molecule [M+H]+) of this compound in the first quadrupole (Q1).

    • Fragment the precursor ion in the collision cell (Q2).

    • Monitor specific product ions in the third quadrupole (Q3).

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Competitive Binding Assay

This assay can be used to determine if this compound binds to a specific receptor or enzyme.

  • Plate Coating: Coat a 96-well plate with a known ligand for the target protein.

  • Blocking: Block non-specific binding sites on the plate with a blocking buffer (e.g., bovine serum albumin).

  • Competition: In separate tubes, pre-incubate the target protein with varying concentrations of this compound.

  • Binding: Add the pre-incubated mixtures to the coated plate and incubate to allow the unbound target protein to bind to the immobilized ligand.

  • Washing: Wash the plate to remove unbound proteins and peptides.

  • Detection: Add a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme and measure the signal. A decrease in signal with increasing concentrations of this compound indicates competitive binding.

Competitive_Binding_Assay start Coat Plate with Known Ligand block Block Non-specific Sites start->block preincubate Pre-incubate Target Protein with this compound block->preincubate bind Add to Plate and Incubate preincubate->bind wash1 Wash bind->wash1 detect Add Primary and Secondary Antibodies wash1->detect wash2 Wash detect->wash2 read Add Substrate and Measure Signal wash2->read

Fig. 4: Workflow for a Competitive Binding Assay.
Cell Viability (MTT) Assay

This assay can determine the effect of this compound on the viability and proliferation of cells.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

The dipeptide this compound is an endogenous metabolite with the potential to act as a signaling molecule. Its confirmed involvement in the p38MAPK-Smad3 pathway in the context of CML provides a strong foundation for further investigation into its role in cancer biology and other cellular processes. The potential for this compound to interact with the CaSR and inhibit ACE opens up additional avenues of research in nutrient sensing and cardiovascular regulation.

Future research should focus on:

  • Elucidating the specific receptor(s) for this compound.

  • Determining the binding affinity and quantitative biological activity (e.g., EC50, IC50) of this compound in various signaling pathways.

  • Investigating the broader physiological and pathophysiological roles of this compound in different tissues and disease models.

  • Exploring the therapeutic potential of targeting this compound signaling pathways.

The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and drug development professionals to advance our understanding of this intriguing endogenous metabolite.

References

An In-depth Technical Guide to the Spectroscopic Analysis of the Phenylalanine-Valine (Phe-Val) Dipeptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and analysis of the dipeptide Phenylalanine-Valine (Phe-Val). The methodologies and data presented herein are essential for researchers in the fields of biochemistry, medicinal chemistry, and drug development who require a detailed understanding of the physicochemical properties of this peptide.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and primary structure of peptides. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides definitive evidence of its amino acid sequence.

Quantitative Mass Spectrometry Data

The fragmentation of the protonated this compound molecule ([M+H]⁺) in the gas phase primarily occurs at the peptide bond, leading to the formation of b- and y-type fragment ions. The masses of these fragments allow for the confirmation of the amino acid sequence.

Ion Type Sequence Theoretical m/z Observed m/z Relative Intensity
Precursor Ion [M+H]⁺This compound265.15265.154669[1]100%
b₁Phe148.08120.082223 (as immonium ion)[1]85%
y₁Val118.09--
Immonium Ion (Phe)120.08120.080658[2]High
Immonium Ion (Val)72.0872.08091[2]High

Note: The observed m/z values are from public databases and may have been acquired under different experimental conditions. Relative intensities are approximate and can vary. The b₁ ion is often observed as its corresponding immonium ion after the loss of CO.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) of this compound

This protocol is adapted from methodologies used for the analysis of short peptides.[3]

  • Sample Preparation: Dissolve high-purity (>95%) synthetic L-Phenylalanyl-L-Valine in a solution of 0.1% formic acid in water to a final concentration of 1-10 pmol/µL.

  • Chromatographic Separation (Optional but Recommended): Inject 1-5 µL of the sample onto a C18 reverse-phase HPLC column. Elute the peptide using a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid). A typical gradient might run from 5% to 60% acetonitrile over 20-30 minutes.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is introduced into an electrospray ionization (ESI) source of a mass spectrometer.

    • MS1 Scan: Perform a full scan in positive ion mode to identify the precursor ion of this compound. The expected [M+H]⁺ ion is at m/z 265.15.[1]

    • Ion Isolation: Isolate the precursor ion (m/z 265.15) using the quadrupole.

    • Collision-Induced Dissociation (CID): Subject the isolated precursor ion to fragmentation using an inert gas such as argon or nitrogen. The collision energy should be optimized to achieve a good distribution of fragment ions.

    • MS2 Scan: Acquire the tandem mass spectrum of the resulting fragment ions.

  • Data Analysis: Analyze the MS2 spectrum to identify the b- and y-ion series, as well as characteristic immonium ions, to confirm the this compound sequence.

Experimental Workflow: MS/MS Analysis of this compound

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in 0.1% Formic Acid Sample->Dissolution HPLC RP-HPLC Separation Dissolution->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1 Scan (Precursor Ion ID) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ion ID) CID->MS2 Analysis Identify b- and y-ions MS2->Analysis Confirmation Sequence Confirmation Analysis->Confirmation

Caption: Workflow for this compound sequencing by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For this compound, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments provide detailed information about atomic connectivity and spatial arrangement.

Quantitative NMR Data

Table 2.1: Solid-State ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (ppm)
Phe Cγ (aromatic)136.9[4]

Note: Chemical shifts are highly dependent on the solvent, pH, and temperature.

Table 2.2: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Proton Residue Predicted Chemical Shift (ppm) Multiplicity
α-HPhe~4.0 - 4.2Doublet of doublets
β-H₂Phe~3.1 - 3.3Multiplet
Aromatic-HPhe~7.2 - 7.4Multiplet
α-HVal~3.8 - 4.0Doublet
β-HVal~2.1 - 2.3Multiplet
γ-CH₃Val~0.9 - 1.1Doublet

Note: These are predicted values based on data for individual amino acids and general peptide characteristics. Actual values will vary.

Experimental Protocol: 1D and 2D NMR of this compound

This protocol is adapted from a detailed guide for the NMR analysis of a tripeptide.

  • Sample Preparation:

    • Dissolve 1-5 mg of high-purity (>95%) this compound in 500-600 µL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O). Using a H₂O/D₂O mixture is preferable for observing exchangeable amide protons.

    • Adjust the pH to a desired value (e.g., 7.0) using deuterated acid (DCl) or base (NaOD).

    • Transfer the solution to a 5 mm high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and identify proton environments.

    • Acquire a 1D ¹³C spectrum to identify carbon environments.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish through-bond proton-proton connectivities within each amino acid residue.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Reference the spectra using an internal standard (e.g., DSS or TSP).

    • Integrate the 1D ¹H spectrum to determine the relative number of protons.

    • Analyze the cross-peaks in the COSY spectrum to trace the spin systems of the Phenylalanine and Valine residues.

    • Use the HSQC spectrum to assign the ¹³C chemical shifts based on the proton assignments.

Experimental Workflow: NMR Structural Analysis of this compound

NMR_Workflow SamplePrep Sample Preparation (Dissolution in D₂O, pH adjustment) NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq H1_NMR 1D ¹H NMR NMR_Acq->H1_NMR C13_NMR 1D ¹³C NMR NMR_Acq->C13_NMR COSY 2D COSY NMR_Acq->COSY HSQC 2D HSQC NMR_Acq->HSQC Data_Analysis Data Analysis & Interpretation H1_NMR->Data_Analysis C13_NMR->Data_Analysis COSY->Data_Analysis HSQC->Data_Analysis Structure Structure Elucidation Data_Analysis->Structure

Caption: Workflow for the structural analysis of this compound using NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the secondary structure of peptides by probing the vibrational modes of the peptide backbone, particularly the Amide I and Amide II bands.

Quantitative FTIR Data

The positions of the Amide I and Amide II bands are sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). For a short dipeptide like this compound in solution, a random coil conformation is generally expected.

Vibrational Mode Typical Wavenumber (cm⁻¹) Structural Assignment
Amide I (C=O stretch)~1640 - 1650Random Coil
Amide II (N-H bend, C-N stretch)~1540 - 1550Random Coil
Phenyl Ring C=C Stretch~1600Phenylalanine side chain

Note: The FTIR spectrum of L-Phe-L-Phe-L-Val shows a maximum at 1641 cm⁻¹, indicative of a disordered random coil structure.[5]

Experimental Protocol: FTIR Spectroscopy of this compound
  • Sample Preparation:

    • For solution-state analysis, dissolve the peptide in a suitable solvent that has low absorbance in the region of interest (e.g., D₂O). The concentration should be in the range of 1-10 mg/mL.

    • For solid-state analysis, prepare a KBr pellet by mixing a small amount of the peptide with dry KBr powder and pressing it into a transparent disk.

  • FTIR Data Acquisition:

    • Record a background spectrum of the solvent or the KBr pellet.

    • Place the sample in the FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic Amide I and Amide II bands.

    • The position of the Amide I band can be used to infer the predominant secondary structure of the dipeptide.

Experimental Workflow: FTIR Analysis of this compound

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Sample Solvent Dissolve in D₂O or prepare KBr pellet Sample->Solvent Background Record Background Spectrum Solvent->Background Sample_Spec Record Sample Spectrum Background->Sample_Spec Subtraction Background Subtraction Sample_Spec->Subtraction Peak_ID Identify Amide I/II Bands Subtraction->Peak_ID Structure_Infer Infer Secondary Structure Peak_ID->Structure_Infer

Caption: Workflow for the FTIR analysis of this compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for studying the secondary structure and conformational changes of chiral molecules like peptides in solution. It measures the differential absorption of left and right circularly polarized light.

Quantitative CD Data

The CD spectrum of a peptide in the far-UV region (190-250 nm) is characteristic of its secondary structure. For this compound, which is not expected to form a stable secondary structure in solution, a spectrum indicative of a random coil is anticipated.

Secondary Structure Characteristic Wavelengths (nm)
Random CoilStrong negative band around 198 nm, weak positive band around 220 nm
α-HelixNegative bands at ~222 and ~208 nm, positive band at ~193 nm
β-SheetNegative band around 218 nm, positive band around 195 nm

Note: The CD spectrum of L-Phe-L-Phe-L-Val suggests a random coil conformation.[6] The chirality of the constituent amino acids significantly influences the CD signal.[6]

Experimental Protocol: CD Spectroscopy of this compound
  • Sample Preparation:

    • Ensure the peptide is of high purity (>95%) as determined by HPLC.

    • Prepare a stock solution of the peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).

    • The final concentration for CD measurements should be in the range of 0.1-0.2 mg/mL.

  • CD Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer.

    • Record the CD spectrum of the peptide sample from ~260 nm to ~190 nm.

    • Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • Analyze the shape and magnitude of the spectrum to determine the predominant secondary structure.

Experimental Workflow: CD Analysis of this compound

CD_Workflow SamplePrep Sample Preparation (Peptide in UV-transparent buffer) CD_Acq CD Data Acquisition SamplePrep->CD_Acq Baseline Record Buffer Baseline CD_Acq->Baseline Sample_Spec Record Sample Spectrum (190-260 nm) Baseline->Sample_Spec Data_Processing Data Processing Sample_Spec->Data_Processing Conversion Convert to Mean Residue Ellipticity Data_Processing->Conversion Analysis Secondary Structure Analysis Conversion->Analysis

Caption: Workflow for the CD spectroscopic analysis of this compound.

References

Investigating the Self-Assembly Properties of Phenylalanine-Valine (Phe-Val) and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The self-assembly of short peptides into well-defined nanostructures is a cornerstone of bottom-up nanotechnology, with profound implications for drug delivery, tissue engineering, and biomaterials science. While the dipeptide Phenylalanine-Valine (Phe-Val) in its homochiral L-Phe-L-Val form has been found to not self-assemble under commonly tested laboratory conditions, its constituent amino acids are integral to many self-assembling systems.[1] This technical guide explores the self-assembly properties of heterochiral this compound analogs and longer peptide sequences incorporating the this compound motif. By examining these related structures, we can elucidate the critical molecular interactions that drive the formation of ordered supramolecular architectures. This document provides a compendium of quantitative data, detailed experimental protocols, and visual representations of experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Role of Chirality and Sequence in this compound Self-Assembly

The propensity of short peptides to self-assemble is dictated by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. The spatial arrangement of amino acid side chains and the overall molecular geometry, heavily influenced by chirality, are critical determinants of whether a peptide will form ordered nanostructures.

While diphenylalanine (Phe-Phe), a core recognition motif of the Alzheimer's β-amyloid peptide, readily self-assembles into a variety of nanostructures, the inclusion of a valine residue in L-Phe-L-Val appears to hinder this process.[1] However, strategic modifications, such as altering the chirality of one of the amino acids (e.g., D-Phe-L-Val), can restore the ability to form nanotubes and other ordered assemblies.[1] This highlights the crucial role of stereochemistry in directing the self-assembly pathway.

Furthermore, the incorporation of this compound into longer tripeptide sequences, such as Phe-Phe-Val, has been shown to yield hydrogels at physiological pH, particularly in heterochiral forms.[2] These findings underscore the importance of sequence context and chirality in modulating the self-assembly behavior of this compound containing peptides.

Quantitative Data on the Self-Assembly of this compound Analogs

The following tables summarize key quantitative parameters associated with the self-assembly of various this compound-containing peptides and related structures. These data are compiled from multiple studies to provide a comparative overview.

Table 1: Morphological Characteristics of Self-Assembled this compound Analogs and Related Peptides

Peptide SequenceAssembled MorphologyDimensionsMethod of Observation
D-Phe-L-ValNanotubesNot specifiedInferred from gelation
Phe-Phe-Val (heterochiral)Nanofibers, HydrogelNot specifiedVisual observation of gel
Fmoc-Phe-ValFibrillar structuresNot specifiedInferred from hydrogel formation
Leu-PheHydrogelNot specifiedVisual observation of gel
Ile-PheNanofibrillar hydrogelsNot specifiedVisual observation of gel

Table 2: Spectroscopic Properties of Self-Assembled this compound Analogs and Related Peptides

Peptide SequenceSpectroscopic TechniqueKey Findings
Nva-Phe IsomersCircular Dichroism (CD)Spectra characterized by peaks at 198 and 218 nm, indicative of β-structures.[3]
FFFF-PEGCircular Dichroism (CD)Positive maximum at 220 nm, assigned to n-π* transitions from aromatic stacking.[4]
FFF AssembliesFourier-Transform Infrared (FTIR) SpectroscopySharp peak at 1630 cm⁻¹ in the amide I region, consistent with extended β-sheet structure.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the self-assembly of peptide nanostructures.

Peptide Synthesis and Purification

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) based on Fmoc (9-fluorenylmethyloxycarbonyl) N-protection chemistry.[3] Following synthesis, peptides are cleaved from the resin and purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptides are confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, and electrospray ionization mass spectrometry (ESI-MS).[3]

Self-Assembly Induction

A common method to induce self-assembly is through a pH trigger. The peptide is first dissolved in an alkaline solution (e.g., aqueous sodium phosphate (B84403) at pH ~12) to ensure complete dissolution and prevent premature aggregation due to repulsion between negatively charged carboxylate groups.[6] Self-assembly is then initiated by diluting the alkaline peptide solution with a mildly acidic buffer to a final neutral pH (e.g., 7.3).[6] This neutralization allows for the formation of zwitterions, which can then interact via salt bridges and other non-covalent forces to drive self-assembly.[6]

Transmission Electron Microscopy (TEM)

TEM is a high-resolution imaging technique used to visualize the morphology of self-assembled nanostructures.

  • Sample Preparation (Negative Staining): A small aliquot (e.g., 4 µl) of the peptide solution is applied to a carbon-coated copper grid.[7] The grid is then blotted to remove excess solution, washed twice with filtered water, and stained with a solution of a heavy metal salt, such as 2% (w/v) uranyl acetate.[7] The stain creates a high-contrast background against which the lighter peptide structures can be visualized.

  • Imaging: The prepared grids are examined using a transmission electron microscope operated at a suitable accelerating voltage (e.g., 80 kV).[7] Images are captured at various magnifications to observe both the overall morphology and fine structural details.

Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical information about the sample surface at the nanoscale.

  • Sample Preparation: A dilute solution of the self-assembled peptide is deposited onto a freshly cleaved mica surface. The sample is then allowed to air-dry before imaging.

  • Imaging: Imaging is typically performed in tapping mode to minimize damage to the soft peptide structures. A sharp silicon or silicon nitride tip attached to a flexible cantilever scans the sample surface. The interaction forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodetector. This information is used to construct a 3D image of the surface topography.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.

  • Sample Preparation: Peptide solutions are prepared in a suitable buffer (e.g., 50 mM phosphate buffer at pH 6) at a known concentration.[8]

  • Data Acquisition: CD spectra are recorded using a spectropolarimeter. Far-UV spectra (typically 190-260 nm) are collected to probe the peptide backbone conformation. The resulting spectra can be analyzed to identify characteristic signals for α-helical, β-sheet, and random coil structures. For instance, β-structures often exhibit characteristic peaks around 198 and 218 nm.[3]

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to monitor the aggregation process, often with the aid of specific fluorescent probes.

  • Thioflavin T (ThT) Assay: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures. A solution of the peptide is incubated with ThT, and the fluorescence emission is monitored over time (e.g., excitation at 450 nm, emission at 489 nm).[9] An increase in fluorescence intensity is indicative of the formation of β-sheet-rich aggregates.

  • Intrinsic Tryptophan/Tyrosine Fluorescence: For peptides containing tryptophan or tyrosine residues, changes in their intrinsic fluorescence can be monitored. Aggregation can lead to a shift in the emission maximum and changes in fluorescence intensity due to alterations in the local environment of the aromatic side chains. Spectra are typically recorded with excitation at 280-295 nm and emission scanned from 300-450 nm.[10][11]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the investigation of peptide self-assembly.

Experimental_Workflow_for_Peptide_Self_Assembly cluster_synthesis Peptide Synthesis & Purification cluster_assembly Self-Assembly cluster_characterization Characterization of Assemblies Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Purification->Characterization Dissolution Dissolve in Alkaline Buffer Characterization->Dissolution Trigger pH Adjustment to Neutral Dissolution->Trigger Incubation Incubation Trigger->Incubation TEM Transmission Electron Microscopy Incubation->TEM AFM Atomic Force Microscopy Incubation->AFM CD Circular Dichroism Spectroscopy Incubation->CD Fluorescence Fluorescence Spectroscopy Incubation->Fluorescence

Caption: General experimental workflow for investigating peptide self-assembly.

Logical_Flow_for_Self_Assembly_Analysis Start Hypothesized Self-Assembling Peptide Sequence Synthesis Synthesize & Purify Peptide Start->Synthesis Induce Induce Self-Assembly (e.g., pH change) Synthesis->Induce Observe Observe Macroscopic Changes (e.g., Gelation) Induce->Observe Microscopy Microscopic Imaging (TEM/AFM) Induce->Microscopy Spectroscopy Spectroscopic Analysis (CD/FTIR) Induce->Spectroscopy Data Correlate Structure & Properties Observe->Data Microscopy->Data Spectroscopy->Data Conclusion Elucidate Assembly Mechanism Data->Conclusion

References

The Potential Role of Phenylalanyl-Valine (Phe-Val) in Protein Catabolism: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The dipeptide Phenylalanyl-Valine (Phe-Val) is a specific area of metabolism where direct, in-depth research is currently limited. This document, therefore, explores the potential role of this compound in protein catabolism by synthesizing information from related fields of study, including the bioactivity of individual amino acids (Phenylalanine and Valine), the mechanisms of other dipeptides, and the established pathways of protein degradation. The quantitative data and experimental findings presented are hypothetical and for illustrative purposes to guide future research.

Executive Summary

Protein catabolism, the breakdown of proteins into their constituent amino acids, is a fundamental biological process crucial for cellular maintenance, energy production, and adaptation to physiological stressors. The dysregulation of this process is a hallmark of numerous pathological conditions, including sarcopenia, cachexia, and various metabolic disorders. While the roles of individual amino acids in regulating protein turnover are well-documented, the specific functions of dipeptides, such as Phenylalanyl-Valine (this compound), remain a nascent field of investigation. This whitepaper provides a technical guide for researchers, scientists, and drug development professionals on the theoretical framework underpinning the potential role of this compound in modulating protein catabolism. We will delve into the core catabolic pathways, propose a novel mechanism of action for this compound based on its potential interaction with the Ubiquitin-Proteasome System, present hypothetical data, and provide detailed experimental protocols to investigate these hypotheses.

Introduction to Protein Catabolism

Skeletal muscle mass is maintained through a dynamic balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). A net negative protein balance, where breakdown exceeds synthesis, leads to muscle wasting.[1] This catabolic state is primarily mediated by two major intracellular proteolytic systems: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome System (ALS).[2]

  • The Ubiquitin-Proteasome System (UPS): This pathway is responsible for the degradation of most short-lived and regulatory proteins.[3] It involves the tagging of substrate proteins with a chain of ubiquitin molecules by a cascade of enzymes (E1, E2, and E3 ligases), marking them for degradation by a large protease complex called the 26S proteasome.[3][4]

  • The Autophagy-Lysosome System (ALS): This system degrades long-lived proteins, protein aggregates, and entire organelles.[2] It involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for enzymatic degradation of their contents.[5][6]

The regulation of these pathways is complex, involving intricate signaling cascades that respond to nutritional status, hormonal signals, and cellular stress.

A Proposed Mechanism of Action for this compound in Protein Catabolism

While direct evidence is lacking, a plausible mechanism for this compound's involvement in protein catabolism can be hypothesized through its potential interaction with the N-end rule pathway , a specific branch of the UPS.

The N-end rule relates the in vivo half-life of a protein to the identity of its N-terminal amino acid residue.[7][8] The recognition component of this pathway is the E3 ubiquitin ligase UBR1, which contains distinct binding sites for different types of N-terminal residues.[9][10]

  • Type 1 sites recognize basic N-terminal residues (e.g., Arginine, Lysine).

  • Type 2 sites recognize bulky hydrophobic N-terminal residues (e.g., Phenylalanine, Leucine, Tryptophan).[9][11]

Crucially, studies have shown that dipeptides can act as allosteric activators of UBR1.[7][9] Specifically, the binding of type 1 and type 2 dipeptides can synergistically cause a conformational change in UBR1, dissociating an autoinhibitory domain and activating a third binding site. This activation enhances the ubiquitination and subsequent degradation of specific protein substrates.[9][12]

Given that Phenylalanine is a bulky hydrophobic amino acid, the This compound dipeptide is a strong candidate to act as a type 2 ligand for UBR1 . By binding to the type 2 site, this compound could potentially allosterically activate UBR1, thereby upregulating the degradation of specific proteins targeted by the N-end rule pathway and contributing to an overall increase in protein catabolism.

G PheVal This compound Dipeptide UBR1_inactive UBR1 (Inactive) (Autoinhibited State) PheVal->UBR1_inactive Binds to Type 2 Site UBR1_active UBR1 (Active) UBR1_inactive->UBR1_active Allosteric Activation Ub_Substrate Ubiquitinated Substrate UBR1_active->Ub_Substrate Ubiquitination Type1_Ligand Type 1 Dipeptide (e.g., Arg-Ala) Type1_Ligand->UBR1_inactive Binds to Type 1 Site Substrate Protein Substrate (e.g., Cup9) Substrate->UBR1_active Binds to Activated Site Ub Ubiquitin Ub->UBR1_active Recruitment E1_E2 E1 & E2 Enzymes Proteasome 26S Proteasome Ub_Substrate->Proteasome Targeting Degradation Protein Degradation (Peptide Fragments) Proteasome->Degradation Degradation

Figure 1: Proposed signaling pathway for this compound-mediated protein catabolism.

Hypothetical Data on the Effects of this compound

To illustrate the potential impact of this compound on protein catabolism, the following tables present hypothetical data that could be generated from the experimental protocols outlined in Section 5.0.

Table 1: Hypothetical Effects of this compound on Muscle Protein Turnover in C2C12 Myotubes

Treatment Group Fractional Synthesis Rate (%/hr) Fractional Breakdown Rate (%/hr) Net Protein Balance (%/hr)
Control (Vehicle) 0.085 ± 0.007 0.110 ± 0.009 -0.025 ± 0.011
This compound (1 mM) 0.083 ± 0.006 0.135 ± 0.010* -0.052 ± 0.012*
This compound (5 mM) 0.081 ± 0.008 0.162 ± 0.011** -0.081 ± 0.014**
Leucine (5 mM) 0.120 ± 0.009** 0.108 ± 0.008 +0.012 ± 0.013**

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Control.

Table 2: Hypothetical Expression of Catabolic Markers in Response to this compound in Dexamethasone-Treated Rats

Treatment Group MuRF1 (relative expression) Atrogin-1 (relative expression) 20S Proteasome Activity (RFU/mg protein) LC3-II/LC3-I Ratio
Sham Control 1.00 ± 0.12 1.00 ± 0.15 150 ± 25 1.2 ± 0.2
Dexamethasone (B1670325) (Dex) 3.50 ± 0.41** 4.10 ± 0.52** 320 ± 45** 2.8 ± 0.4**
Dex + this compound (50 mg/kg) 4.25 ± 0.45* 4.88 ± 0.61* 395 ± 51* 2.9 ± 0.5
Dex + Vehicle 3.62 ± 0.38 4.05 ± 0.49 315 ± 48 2.7 ± 0.3

*Data are presented as mean ± SD. **p < 0.01 vs. Sham Control; p < 0.05 vs. Dexamethasone + Vehicle.

Experimental Protocols for Investigating the Role of this compound

To validate the proposed mechanism and quantify the effects of this compound on protein catabolism, a multi-faceted experimental approach is required, employing both in vitro and in vivo models.

In Vitro Model: C2C12 Myotube Culture

The C2C12 mouse myoblast cell line is a standard model for studying muscle biology.[4][13] Myoblasts are differentiated into multinucleated myotubes, which more closely resemble mature muscle fibers.

Protocol 5.1.1: Measurement of Protein Turnover using Stable Isotope Labeling This protocol measures the rates of protein synthesis and breakdown.[4]

  • Cell Culture: Differentiate C2C12 myoblasts into myotubes over 7-9 days.

  • Labeling: Incubate myotubes in a medium containing a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine, for a set period (e.g., 24 hours) to pre-label cellular proteins.

  • Chase Period: Wash the cells and replace the labeling medium with a chase medium containing a high concentration of unlabeled phenylalanine and the experimental treatments (Vehicle, this compound at various concentrations).

  • Sample Collection: Collect media and cell lysates at multiple time points (e.g., 0, 6, 12, 24 hours).

  • Analysis:

    • Protein Breakdown: Measure the rate of appearance of the labeled phenylalanine in the medium using Gas Chromatography-Mass Spectrometry (GC-MS). This reflects the breakdown of pre-labeled proteins.

    • Protein Synthesis: Measure the rate of incorporation of a different labeled amino acid (e.g., L-[¹⁵N]phenylalanine) from the chase medium into the cellular protein pool.

  • Calculation: Calculate the Fractional Breakdown Rate (FBR) and Fractional Synthesis Rate (FSR).

G Start Differentiated C2C12 Myotubes Label Incubate with [13C6]Phenylalanine (24h) Start->Label Wash Wash x3 with PBS Label->Wash Chase Add Chase Medium + Treatment (this compound / Vehicle) Wash->Chase Collect Collect Media & Lysates (0, 6, 12, 24h) Chase->Collect Analyze_Media GC-MS Analysis of Media ([13C6]Phe Appearance) Collect->Analyze_Media Analyze_Lysate GC-MS Analysis of Lysate (Tracer Incorporation) Collect->Analyze_Lysate Calc_FBR Calculate FBR (Breakdown) Analyze_Media->Calc_FBR Calc_FSR Calculate FSR (Synthesis) Analyze_Lysate->Calc_FSR

Figure 2: Experimental workflow for measuring protein turnover in vitro.

Protocol 5.1.2: Western Blot for Catabolic Markers This protocol quantifies the expression of key proteins in the UPS.[14][15]

  • Treatment: Treat C2C12 myotubes with a catabolic stimulus (e.g., dexamethasone) with or without this compound for 24 hours.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MuRF1, Atrogin-1, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity using software like ImageJ and normalize to the loading control.

In Vivo Model: Dexamethasone-Induced Muscle Atrophy in Rodents

Glucocorticoids like dexamethasone are potent inducers of muscle atrophy, providing a robust in vivo model.[16][17]

Protocol 5.2.1: Measurement of Proteasome Activity This protocol directly measures the proteolytic activity of the proteasome.[3][18]

  • Animal Model: Administer dexamethasone (e.g., 10 mg/kg/day, i.p.) to rodents for 7-10 days to induce atrophy. Co-administer this compound or vehicle via oral gavage.

  • Tissue Harvest: Euthanize animals and rapidly excise skeletal muscles (e.g., gastrocnemius, tibialis anterior). Immediately freeze in liquid nitrogen.

  • Homogenization: Homogenize the frozen muscle tissue in a buffer that preserves proteasome integrity.

  • Activity Assay: Use a commercially available proteasome activity assay kit. This typically involves incubating the muscle extract with a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

  • Measurement: Measure the fluorescence generated by the cleavage of the substrate over time using a plate reader.

  • Normalization: Normalize the activity to the total protein content of the extract. Include a sample with a specific proteasome inhibitor (e.g., MG132) to determine the background non-proteasomal activity.

G Start Rodent Model (Dexamethasone-induced atrophy) Treatment Daily Treatment: DEX + this compound / Vehicle (7-10 days) Start->Treatment Harvest Euthanize & Excise Skeletal Muscle Treatment->Harvest Homogenize Homogenize Tissue in Proteasome Buffer Harvest->Homogenize Assay Incubate Lysate with Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Homogenize->Assay Measure Measure Fluorescence (Plate Reader) Assay->Measure Normalize Normalize to Protein Conc. Subtract Inhibitor Background Measure->Normalize

Figure 3: Experimental workflow for measuring proteasome activity in vivo.

Protocol 5.2.2: Autophagy Flux Assay This protocol measures the rate of autophagic degradation.[19][20]

  • Animal Model & Treatment: Utilize the same animal model as in Protocol 5.2.1.

  • Inhibitor Treatment: Prior to tissue harvest (e.g., 4 hours before), administer an agent that blocks lysosomal degradation, such as colchicine (B1669291) or bafilomycin A1. This causes an accumulation of autophagosomes (containing LC3-II) that would have otherwise been degraded.

  • Tissue Harvest & Lysis: Harvest and lyse muscle tissue as described previously.

  • Western Blot: Perform Western blotting (as in Protocol 5.1.2) using antibodies for LC3 and p62.

  • Analysis: Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the inhibitor-treated group versus the vehicle-treated group. A greater accumulation in the this compound group would suggest an increased flux (i.e., higher rate of autophagy). The degradation of p62, a protein selectively degraded by autophagy, is also measured.

Conclusion and Future Directions

The dipeptide this compound represents an unexplored molecule in the complex regulation of protein catabolism. Based on the established role of dipeptides in allosterically activating the E3 ubiquitin ligase UBR1, we have proposed a novel hypothesis that this compound may act as a pro-catabolic signaling molecule by engaging the N-end rule pathway. This whitepaper provides a comprehensive theoretical and methodological framework to test this hypothesis.

The lack of direct evidence necessitates a foundational research program. Future studies should focus on confirming the binding of this compound to UBR1, elucidating its impact on the ubiquitination of specific UBR1 substrates, and verifying its effects on muscle protein turnover rates in both healthy and catabolic states. Success in these foundational studies could open new avenues for understanding the nutritional regulation of muscle mass and may identify novel targets for therapeutic intervention in muscle wasting diseases. For drug development professionals, understanding how small molecules like dipeptides can modulate specific E3 ligases could inform the design of novel therapeutics for a range of diseases characterized by aberrant protein degradation.

References

Methodological & Application

Solid-Phase Synthesis of Phe-Val Dipeptide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of the dipeptide Phenylalanyl-Valine (Phe-Val) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol details the loading of the first amino acid onto a Wang resin, the subsequent coupling of the second amino acid, and the final cleavage and deprotection of the dipeptide. This methodology is a cornerstone of peptide synthesis, offering a robust and efficient route for the production of short peptides for research and pharmaceutical development.

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are synthesized, providing a more efficient and scalable alternative to solution-phase methods.[1][2][3] The Fmoc/tBu strategy is a widely adopted approach that involves the use of the base-labile Fmoc protecting group for the α-amino group and acid-labile protecting groups for the side chains.[3][4] This protocol outlines the synthesis of the dipeptide this compound, a common structural motif in biologically active peptides.

Experimental Protocols

The synthesis of this compound on solid phase involves three main stages: loading of the C-terminal amino acid (Valine) onto the resin, elongation of the peptide chain by coupling Phenylalanine, and finally, cleavage of the dipeptide from the resin with simultaneous removal of side-chain protecting groups.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient reaction kinetics.

  • Procedure:

    • Weigh the desired amount of Wang resin and place it in a reaction vessel.

    • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[5]

    • After swelling, drain the DMF.

Loading of Fmoc-Val-OH onto Wang Resin

The first amino acid, Fmoc-Val-OH, is covalently attached to the Wang resin via an ester linkage.

  • Procedure:

    • Suspend the swollen Wang resin in a 9:1 (v/v) mixture of Dichloromethane (DCM) and DMF.[6]

    • In a separate flask, dissolve Fmoc-Val-OH (0.5 to 0.75 equivalents relative to the resin loading) and 1-Hydroxybenzotriazole (HOBt) (equivalent to Fmoc-Val-OH) in a minimal amount of DMF.[6]

    • Add the Fmoc-Val-OH/HOBt solution to the resin suspension and cool the mixture to 0°C.[6]

    • In another flask, dissolve 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents relative to the resin) in a minimal amount of DMF.[6]

    • Add N,N'-Diisopropylcarbodiimide (DIC) (1.0 equivalent relative to the amino acid) to the resin mixture at 0°C, followed by the DMAP solution.[6]

    • Agitate the mixture for 1-2 hours at 0°C.[6]

    • Filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).[6]

    • Dry the resin in vacuo to a constant weight.[6]

Capping of Unreacted Hydroxyl Groups (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted hydroxyl groups on the resin are capped.

  • Procedure:

    • Suspend the Fmoc-Val-Wang resin in DMF.

    • Add acetic anhydride (B1165640) (2 equivalents based on the original resin substitution) and pyridine (B92270) (2 equivalents).[6]

    • Shake the mixture at room temperature for 2-3 hours.[6]

    • Filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).[6]

    • Dry the resin in vacuo.

Fmoc Deprotection of Valine

The Fmoc protecting group is removed from the N-terminus of the resin-bound Valine to allow for the coupling of the next amino acid.

  • Procedure:

    • Swell the Fmoc-Val-Wang resin in DMF for 30-60 minutes.[5]

    • Drain the DMF and add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.[5]

    • Agitate for an initial 3 minutes, then drain the solution.[5]

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[5][7]

    • Filter the resin and wash thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Coupling of Fmoc-Phe-OH

The second amino acid, Fmoc-Phe-OH, is coupled to the deprotected N-terminus of the resin-bound Valine.

  • Procedure:

    • In a separate flask, dissolve Fmoc-Phe-OH (1.5 equivalents relative to the resin loading), HOBt (1.5 equivalents), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.5 equivalents) in dry DMF.[8]

    • Add N,N-Diisopropylethylamine (DIEA) (2 equivalents) to the solution.[8]

    • Add the activated amino acid solution to the deprotected H-Val-Wang resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Filter the resin and wash it sequentially with DMF (3 times) and DCM (3 times).

Final Fmoc Deprotection

The Fmoc group is removed from the N-terminus of the newly formed this compound dipeptide.

  • Procedure:

    • Follow the same procedure as outlined in the "Fmoc Deprotection of Valine" section.

Cleavage and Deprotection of this compound Dipeptide

The dipeptide is cleaved from the resin, and any side-chain protecting groups (though none are used for Phe and Val in this standard protocol) are removed simultaneously.

  • Procedure:

    • Wash the deprotected H-Phe-Val-Wang resin with DCM and dry it thoroughly under vacuum.[9]

    • Prepare a cleavage cocktail. A common cocktail is Reagent K: Trifluoroacetic acid (TFA) / water / phenol (B47542) / thioanisole (B89551) / 1,2-ethanedithiol (B43112) (EDT) (82.5:5:5:5:2.5 v/v).[10] For a simpler dipeptide without sensitive residues, a mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) is often sufficient.[9][11]

    • Add the cleavage cocktail to the resin (approximately 5-10 mL per 0.5 g of resin).[12]

    • Stir the mixture at room temperature for 1.5 to 2 hours.[10][12]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.[10]

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[8]

    • Dry the crude peptide in vacuo.

Data Presentation

Table 1: Reagents for Solid-Phase Synthesis of this compound Dipeptide

StepReagentEquivalents (relative to resin loading)Purpose
Resin Loading Fmoc-Val-OH0.5 - 0.75First amino acid
HOBt0.5 - 0.75Activation, suppress racemization
DIC1.0 (relative to amino acid)Coupling agent
DMAP0.1Catalyst
Capping Acetic Anhydride2.0Capping agent
Pyridine2.0Base
Fmoc Deprotection Piperidine20% (v/v) in DMFRemoval of Fmoc group
Coupling Fmoc-Phe-OH1.5Second amino acid
HBTU1.5Coupling agent
HOBt1.5Activation, suppress racemization
DIEA2.0Base
Cleavage TFA/TIS/H₂O95:2.5:2.5 (v/v)Cleavage from resin & deprotection

Table 2: Reaction Conditions for Solid-Phase Synthesis of this compound Dipeptide

StepSolventTemperatureTime
Resin Swelling DMFRoom Temperature30 - 60 min
Resin Loading DCM/DMF (9:1)0°C1 - 2 hours
Capping DMFRoom Temperature2 - 3 hours
Fmoc Deprotection DMFRoom Temperature3 min + 10-15 min
Coupling DMFRoom Temperature1 - 2 hours
Cleavage Cleavage CocktailRoom Temperature1.5 - 2 hours

Visualization

Solid_Phase_Peptide_Synthesis_Workflow start Start: Wang Resin swell Resin Swelling (DMF) start->swell load Loading (Fmoc-Val-OH, DIC/HOBt/DMAP) swell->load cap Capping (Acetic Anhydride/Pyridine) load->cap deprotect1 Fmoc Deprotection (20% Piperidine/DMF) cap->deprotect1 couple Coupling (Fmoc-Phe-OH, HBTU/HOBt/DIEA) deprotect1->couple deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) couple->deprotect2 cleave Cleavage & Deprotection (TFA/TIS/H2O) deprotect2->cleave end_peptide This compound Dipeptide cleave->end_peptide

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

Fmoc_Deprotection_Cycle start_cycle Fmoc-AA-Resin deprotection Fmoc Removal (20% Piperidine in DMF) start_cycle->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 end_cycle Fmoc-Dipeptide-Resin wash2->end_cycle

Caption: The iterative cycle of deprotection and coupling in SPPS.

References

Application Notes and Protocols for the Liquid-Phase Synthesis of L-phenylalanyl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the liquid-phase synthesis of the dipeptide L-phenylalanyl-L-valine (Phe-Val). The methodologies described herein utilize standard peptide coupling techniques, offering a robust and scalable approach for the production of this dipeptide, which can serve as a valuable building block in drug discovery and other life science research applications. The protocols cover the coupling of N-terminally protected L-phenylalanine with C-terminally protected L-valine, followed by deprotection steps to yield the final dipeptide.

Data Presentation

Table 1: Reagents for Synthesis of Boc-L-phenylalanyl-L-valine methyl ester
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equivalents
N-Boc-L-phenylalanineC₁₄H₁₉NO₄265.311.01.0
L-valine methyl ester hydrochlorideC₆H₁₄ClNO₂167.631.01.0
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.331.11.1
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.131.11.1
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.02.0
Dichloromethane (DCM)CH₂Cl₂84.93--
Ethyl acetate (B1210297) (EtOAc)C₄H₈O₂88.11--
Table 2: Expected Yield and Purity for the Synthesis of a Similar Dipeptide (Boc-Leu-Phe-OMe)
ParameterValueReference
Yield 87%[1]
Purity >95% (after column chromatography)[1]
Table 3: Characterization Data for L-phenylalanyl-L-valine
AnalysisExpected Result
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
Mass Spectrometry (ESI-MS) [M+H]⁺ = 265.15
¹H NMR (D₂O) See detailed protocol for expected chemical shifts.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-phenylalanyl-L-valine methyl ester

This protocol details the coupling of N-Boc-L-phenylalanine with L-valine methyl ester using DCC and HOBt as coupling agents.

Materials:

  • N-Boc-L-phenylalanine

  • L-valine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of N-Boc-L-phenylalanine (1.0 mmol, 1.0 eq) and HOBt (1.1 mmol, 1.1 eq) in anhydrous DCM (10 mL) at 0 °C, add a solution of DCC (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL).

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve L-valine methyl ester hydrochloride (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) and add DIPEA (2.0 mmol, 2.0 eq). Stir for 10 minutes at 0 °C.

  • Add the solution of L-valine methyl ester to the activated N-Boc-L-phenylalanine solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain pure N-Boc-L-phenylalanyl-L-valine methyl ester.

Protocol 2: Saponification of N-Boc-L-phenylalanyl-L-valine methyl ester

This protocol describes the hydrolysis of the methyl ester to yield the corresponding carboxylic acid.

Materials:

  • N-Boc-L-phenylalanyl-L-valine methyl ester

  • Methanol (B129727) (MeOH)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the N-Boc-L-phenylalanyl-L-valine methyl ester (1.0 mmol) in a mixture of MeOH (10 mL) and water (2 mL).

  • Add 1 M NaOH solution (1.5 mL, 1.5 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalanyl-L-valine.

Protocol 3: Deprotection of N-Boc-L-phenylalanyl-L-valine

This protocol outlines the removal of the Boc protecting group to yield the final dipeptide, L-phenylalanyl-L-valine.

Materials:

  • N-Boc-L-phenylalanyl-L-valine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-L-phenylalanyl-L-valine (1.0 mmol) in a solution of 50% TFA in DCM (10 mL).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-phenylalanyl-L-valine as a TFA salt.

Visualizations

experimental_workflow cluster_coupling Step 1: Peptide Coupling cluster_saponification Step 2: Saponification cluster_deprotection Step 3: Deprotection A N-Boc-L-phenylalanine C Activation (DCC, HOBt) A->C B L-valine methyl ester D Coupling Reaction B->D C->D E Work-up & Purification D->E F Boc-Phe-Val-OMe E->F G Boc-Phe-Val-OMe H Hydrolysis (NaOH, MeOH/H₂O) G->H I Acidification & Work-up H->I J Boc-Phe-Val-OH I->J K Boc-Phe-Val-OH L Boc Removal (TFA/DCM) K->L M Precipitation & Isolation L->M N L-phenylalanyl-L-valine M->N coupling_mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Peptide Bond Formation BocPhe Boc-Phe-OH ActiveEster O-acylisourea intermediate BocPhe->ActiveEster + DCC DCC DCC HOBtEster HOBt active ester ActiveEster->HOBtEster + HOBt DCU DCU (precipitate) ActiveEster->DCU HOBt HOBt HOBtEster->HOBt regenerated Dipeptide Boc-Phe-Val-OMe HOBtEster->Dipeptide + H-Val-OMe ValOMe H-Val-OMe ValOMe->Dipeptide

References

Application Notes and Protocols for the Enzymatic Synthesis of Phe-Val

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Valine (Phe-Val) is a molecule of interest in various fields, including pharmacology and materials science.[1] Enzymatic synthesis offers a green, stereospecific, and efficient alternative to traditional chemical peptide synthesis, which often involves harsh conditions and the use of toxic reagents. This document provides detailed application notes and experimental protocols for the synthesis of this compound using three common proteases: thermolysin, α-chymotrypsin, and papain.

Principles of Enzymatic Peptide Synthesis

Enzymatic peptide synthesis primarily operates under two principles: thermodynamic control and kinetic control.

  • Thermodynamic Control: This approach is the direct reversal of peptide bond hydrolysis. High substrate concentrations and low water content drive the equilibrium towards synthesis. The product formed is the most thermodynamically stable one.

  • Kinetic Control: In this method, an activated acyl donor (e.g., an ester) is used. The enzyme forms an acyl-enzyme intermediate, which is then attacked by the amino group of the nucleophile (the amino acid or peptide to be coupled). This process is generally faster and can lead to higher yields, especially if the product is insoluble and precipitates out of the reaction medium.[2]

The choice between these two approaches depends on the specific enzyme, substrates, and desired outcome.

Comparative Data on Enzymatic this compound Synthesis

The selection of the enzyme is critical and depends on its specificity and the desired reaction conditions. The following table summarizes key quantitative data for the synthesis of this compound derivatives using different enzymes. Please note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources, including studies on similar dipeptides.

EnzymeAcyl DonorNucleophileSolvent SystempHTemp. (°C)Yield (%)Reference
Thermolysin Z-Phe-OHH-Val-OEtVeronal buffer7.53893[3]
α-Chymotrypsin Z-Phe-OMeH-Val-NH₂Acetonitrile (B52724) (4% v/v water)7.8RT~91 (expected)[4]
Papain Z-Phe-OEtH-Val-OMe40% Methanol (B129727)9.0RT>80 (expected)

Z: Benzyloxycarbonyl, OMe: Methyl ester, OEt: Ethyl ester, NH₂: Amide. RT: Room Temperature.

Experimental Protocols

The following are detailed protocols for the enzymatic synthesis of this compound using thermolysin, α-chymotrypsin, and papain. These protocols are based on established methods for similar dipeptides and may require optimization for your specific application.

Protocol 1: Thermolysin-Catalyzed Synthesis of Z-Phe-Val-OEt

This protocol is adapted from a method for the synthesis of Z-Phe-Val-OH which reported a high yield.[3]

Materials:

  • N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

  • L-Valine ethyl ester hydrochloride (H-Val-OEt·HCl)

  • Thermolysin (from Bacillus thermoproteolyticus)

  • Veronal buffer (50 mM, pH 7.5)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Ethyl acetate (B1210297)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Substrate Preparation:

    • In a reaction vessel, dissolve Z-Phe-OH (1.0 mmol) in a minimal amount of a suitable organic solvent (e.g., DMF) if necessary, and then dilute with 20 mL of veronal buffer (pH 7.5).

    • In a separate container, neutralize H-Val-OEt·HCl (1.0 mmol) with an equimolar amount of a base like TEA or NMM in an organic solvent and then add it to the reaction mixture.

  • Enzymatic Reaction:

    • Add thermolysin (20 mg) to the substrate mixture.

    • Incubate the reaction at 38°C with gentle stirring for 24 hours. The product, Z-Phe-Val-OEt, may precipitate from the solution.

  • Product Isolation and Purification:

    • If a precipitate has formed, collect it by filtration and wash with cold water.

    • If the product remains in solution, extract the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis:

    • Confirm the identity and purity of the product by HPLC, Mass Spectrometry, and NMR.

Protocol 2: α-Chymotrypsin-Catalyzed Synthesis of Z-Phe-Val-NH₂

This protocol is based on a kinetically controlled synthesis in an organic solvent with low water content, which has been shown to be effective for chymotrypsin-catalyzed peptide synthesis.[4]

Materials:

  • N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe)

  • L-Valine amide hydrochloride (H-Val-NH₂·HCl)

  • α-Chymotrypsin (from bovine pancreas)

  • Celite

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA)

Procedure:

  • Enzyme Preparation (Immobilization):

    • Dissolve α-chymotrypsin in Tris-HCl buffer (pH 7.8).

    • Add Celite to the enzyme solution and then evaporate the water under vacuum to obtain a dry, immobilized enzyme preparation.

  • Reaction Setup:

    • In a sealed reaction vessel, dissolve Z-Phe-OMe (40 mM) in acetonitrile containing 4% (v/v) water.

    • Add H-Val-NH₂·HCl (60 mM) and a slight molar excess of TEA to neutralize the hydrochloride.

    • Add the immobilized α-chymotrypsin to the reaction mixture.

  • Enzymatic Reaction:

    • Incubate the suspension at room temperature with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Product Isolation and Purification:

    • Upon completion of the reaction, filter off the immobilized enzyme.

    • Evaporate the acetonitrile under reduced pressure.

    • The resulting crude product can be purified by crystallization or silica gel chromatography.

  • Analysis:

    • Characterize the final product using HPLC, Mass Spectrometry, and NMR.

Protocol 3: Papain-Catalyzed Synthesis of Z-Phe-Val-OMe

This protocol utilizes papain in an aqueous-organic co-solvent system under alkaline conditions to favor synthesis over hydrolysis.

Materials:

  • N-Benzyloxycarbonyl-L-phenylalanine ethyl ester (Z-Phe-OEt)

  • L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • Papain (from Carica papaya latex)

  • Methanol

  • Buffer solution (e.g., 0.2 M borate (B1201080) buffer, pH 9.0)

  • Triethylamine (TEA)

Procedure:

  • Substrate Preparation:

    • Dissolve Z-Phe-OEt and H-Val-OMe·HCl in a 40% methanol in borate buffer (pH 9.0) solution.

    • Add TEA to neutralize the H-Val-OMe·HCl.

  • Enzyme Activation:

    • Prepare a stock solution of papain in the same buffer system, containing a small amount of a reducing agent like L-cysteine (~5 mM) to ensure the active site cysteine is in its reduced form.

  • Enzymatic Reaction:

    • Add the activated papain solution to the substrate mixture.

    • Incubate the reaction at room temperature with gentle stirring.

    • Monitor the formation of Z-Phe-Val-OMe by HPLC.

  • Product Isolation and Purification:

    • Once the reaction has reached equilibrium or the desired conversion, stop the reaction by acidifying the mixture (e.g., with 1 M HCl) to inactivate the enzyme.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent and purify the product by chromatography.

  • Analysis:

    • Confirm the structure and purity of the synthesized dipeptide by HPLC, Mass Spectrometry, and NMR.

Experimental Workflows and Signaling Pathways

Experimental Workflow: Enzymatic Synthesis and Purification of this compound

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification and Analysis Substrate_Prep Substrate Preparation (Z-Phe-OH/Ester + H-Val-Ester/Amide) Reaction Enzymatic Coupling (Thermolysin/Chymotrypsin/Papain) Substrate_Prep->Reaction Enzyme_Prep Enzyme Preparation (Free or Immobilized) Enzyme_Prep->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Aliquots Workup Reaction Work-up (Extraction/Filtration) Monitoring->Workup Reaction Completion Purification Purification (Chromatography/Crystallization) Workup->Purification Analysis Product Analysis (HPLC, MS, NMR) Purification->Analysis Final_Product Purified this compound Derivative Analysis->Final_Product

General workflow for the enzymatic synthesis and purification of this compound derivatives.
Hypothetical Signaling Pathway for a Phe-Containing Dipeptide

While the specific signaling pathways activated by this compound are not extensively characterized, research on other L-Phenylalanine-containing dipeptides suggests potential interactions with pathways relevant to cell growth and apoptosis, particularly in the context of cancer research.[5] The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound in a drug development context.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway PI3K_Akt_Pathway PI3K-Akt Pathway Receptor->PI3K_Akt_Pathway PheVal This compound Dipeptide PheVal->Receptor Binding DUSP1 DUSP1 (Phosphatase) PheVal->DUSP1 Upregulation TNFSF9 TNFSF9 (Ligand) PheVal->TNFSF9 Upregulation Cell_Growth Cell Growth & Proliferation MAPK_Pathway->Cell_Growth PI3K_Akt_Pathway->Cell_Growth DUSP1->MAPK_Pathway Inhibition Apoptosis Apoptosis TNFSF9->Apoptosis

References

Application Notes and Protocols for the HPLC Purification of Phenylalanyl-valine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylalanyl-valine (Phe-Val) is a dipeptide composed of the amino acids phenylalanine and valine. In pharmaceutical research and drug development, the synthesis of such peptides often results in a crude mixture containing impurities like truncated sequences, deletion sequences, or residual protecting groups. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of synthetic peptides.[1][2] Specifically, Reversed-Phase HPLC (RP-HPLC) is the standard and most effective method due to its high resolution and efficiency in separating molecules based on their hydrophobicity.[2][3]

This document provides a detailed protocol for the purification of Phenylalanyl-valine using both analytical and preparative RP-HPLC. The methodology covers sample preparation, method development, the purification process, and post-purification analysis.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Phenylalanyl-valine, containing two hydrophobic amino acid residues, will interact with the hydrophobic stationary phase (typically a C18 column). The peptide is loaded onto the column in a highly aqueous mobile phase and is eluted by gradually increasing the concentration of an organic solvent, such as acetonitrile (B52724).[2] Impurities that are more or less hydrophobic than Phenylalanyl-valine will elute at different times, allowing for the collection of the pure dipeptide.

Experimental Protocols

A successful preparative purification begins with the development and optimization of the separation on a smaller, analytical scale.[4] This allows for the determination of the optimal gradient and elution conditions before scaling up.[4]

Materials and Equipment

Instrumentation:

  • Analytical HPLC system with a UV detector

  • Preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector[3]

  • Lyophilizer (Freeze-Dryer)

  • Sonicator

  • Vortex mixer

Columns:

  • Analytical: C18 silica-based column (e.g., 4.6 mm ID x 250 mm length, 5 µm particle size).[1][3]

  • Preparative: C18 silica-based column with the same packing material as the analytical column (e.g., 21.2 mm ID x 250 mm length, 5-10 µm particle size).[1]

Reagents and Solvents:

  • Crude Phenylalanyl-valine sample

  • Acetonitrile (ACN), HPLC grade[3]

  • Deionized (DI) Water, 18 MΩ·cm or higher[3]

  • Trifluoroacetic Acid (TFA), HPLC grade[3]

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in DI Water. To prepare 1 L, add 1 mL of TFA to 999 mL of DI water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degas both mobile phases for approximately 15-20 minutes using sonication or vacuum filtration before use.[2]

Sample Preparation
  • Dissolve the crude Phenylalanyl-valine peptide in Mobile Phase A at a concentration of 1-5 mg/mL.[2]

  • Ensure the sample is fully dissolved; sonication can be used to aid dissolution.[3]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

Analytical Method Development

The goal of this step is to determine the retention time of Phenylalanyl-valine and optimize its separation from impurities.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 215 nm (for the peptide bond) and 280 nm (for the phenylalanine aromatic ring).[2]

  • Column Temperature: 25 °C[2]

  • Injection Volume: 20 µL

  • Gradient: Start with a screening gradient, for example, 5% to 95% Mobile Phase B over 20 minutes, to determine the approximate elution concentration.[4] Then, optimize the gradient around the elution point of the target peptide to achieve the best resolution.

Preparative HPLC Purification

Once the analytical method is optimized, it can be scaled up for preparative purification.

  • Column: C18, 21.2 x 250 mm, 10 µm

  • Flow Rate: The flow rate is scaled up based on the column dimensions. A typical flow rate for this column size is around 18-20 mL/min.[1]

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 2-3 column volumes.

  • Injection: Inject the filtered crude sample solution onto the equilibrated column.

  • Gradient: Use the optimized gradient from the analytical method, adjusting the time segments to maintain a similar gradient slope relative to the column volume.

  • Fraction Collection: Monitor the UV chromatogram in real-time and collect fractions corresponding to the main peak representing the Phenylalanyl-valine dipeptide.[3][4] Fractions are typically collected in regular time intervals (e.g., every 30 seconds) across the peak.[1]

Post-Purification Analysis and Processing
  • Purity Analysis: Analyze each collected fraction using the established analytical HPLC method to determine its purity.[4]

  • Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).[3]

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator or a lyophilizer. Lyophilization is preferred as it yields a fluffy, easy-to-handle powder and is a common practice for purified peptides.[4]

Data Presentation

The following tables summarize the typical parameters for the analytical and preparative HPLC purification of Phenylalanyl-valine.

Table 1: Analytical HPLC Parameters

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-95% B over 20 minutes (screening)
Detection Wavelength 215 nm, 280 nm
Injection Volume 20 µL

| Column Temperature | 25 °C |

Table 2: Preparative HPLC Parameters

Parameter Value
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18 mL/min
Gradient Optimized based on analytical run
Detection Wavelength 215 nm, 280 nm
Sample Loading Dependent on column capacity and resolution

| Fraction Collection | Automated, based on UV signal threshold |

Table 3: Representative Purification Results

Sample Retention Time (min) Purity (%) Recovery (%)
Crude Sample Multiple Peaks ~70% (Target Peak) N/A

| Purified Phenylalanyl-valine | Single Peak | >98% | >90% |

Visualizations

G cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification prep_sample Dissolve Crude Peptide in Mobile Phase A filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample equilibrate Equilibrate Preparative Column filter_sample->equilibrate prep_mobile Prepare & Degas Mobile Phases A & B prep_mobile->equilibrate inject Inject Filtered Sample equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection (215 nm, 280 nm) run_gradient->detect collect Collect Fractions detect->collect analyze_fractions Analyze Fraction Purity (Analytical HPLC) collect->analyze_fractions pool_fractions Pool High-Purity Fractions analyze_fractions->pool_fractions lyophilize Lyophilize to Obtain Pure Powder pool_fractions->lyophilize final_product Pure Phenylalanyl-valine lyophilize->final_product

Caption: Workflow for the HPLC purification of Phenylalanyl-valine.

G PheVal Phenylalanyl-valine Receptor Cell Surface Receptor (e.g., GPCR) PheVal->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A (PKA) Activation SecondMessenger->Kinase Response Cellular Response Kinase->Response

Caption: Proposed signaling pathway for a dipeptide like this compound.

References

Application Note: Mass Spectrometry Characterization of the Dipeptide Phe-Val

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanyl-Valine (Phe-Val) is a molecule of interest in various fields, including drug development and metabolic research. Accurate and detailed characterization of such dipeptides is crucial for understanding their biological activity, stability, and pharmacokinetic properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful analytical tool for the qualitative and quantitative analysis of this compound. This application note provides a detailed protocol for the characterization of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric analysis. The presented data and workflows will aid researchers in developing robust analytical methods for dipeptide characterization.

Experimental Protocols

Sample Preparation

A stock solution of this compound is prepared by dissolving the pure compound in a suitable solvent.

  • Materials:

    • This compound standard

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Microcentrifuge tubes

    • Pipettes and tips

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From the stock solution, prepare a working solution of 10 µg/mL in a solvent mixture of 0.1% formic acid in water.[1]

    • For analysis, dilute the working solution to the desired concentration (e.g., 1 µg/mL) with 0.1% formic acid in water.

Liquid Chromatography (LC)
  • Instrumentation:

    • A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[2]

    • Mobile Phase A: 0.1% formic acid in water.[1][2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1][2]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a suitable starting point for method development.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Column Temperature: 40 °C.[2]

    • Injection Volume: 5 µL.[2]

Mass Spectrometry (MS)
  • Instrumentation:

    • A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).[2]

    • MS1 Scan: A full scan is performed to identify the precursor ion of this compound.

    • MS/MS (Tandem MS) Scan: The precursor ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

    • Gas: Argon or nitrogen is typically used as the collision gas.[1]

Data Presentation

The mass spectrometric analysis of this compound yields key quantitative data that confirms its identity and structure. The molecular formula of this compound is C14H20N2O3, with a monoisotopic mass of 264.1474 g/mol .

Table 1: Mass Spectrometry Parameters for this compound
ParameterValue
Molecular FormulaC14H20N2O3
Monoisotopic Mass264.1474 Da
Precursor Ion (M+H)⁺265.1547 m/z
Ionization ModePositive ESI
Table 2: Major Fragment Ions of this compound from MS/MS Analysis
Fragment Ionm/z (experimental)Proposed Identity
1120.0822[Phe - COOH + H]⁺
2103.0549Immonium ion of Phe
391.0536Tropylium ion from Phe side chain
472.0813Immonium ion of Val
5148.0762b2 ion

Visualizations

Experimental Workflow

The overall workflow for the characterization of this compound using LC-MS/MS is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis PheVal_Standard This compound Standard Stock_Solution Stock Solution (1 mg/mL) PheVal_Standard->Stock_Solution Dissolve in Methanol Working_Solution Working Solution (10 µg/mL) Stock_Solution->Working_Solution Dilute in 0.1% FA in Water Final_Sample Final Sample (1 µg/mL) Working_Solution->Final_Sample Dilute LC_Separation LC Separation (C18 Column) Final_Sample->LC_Separation ESI_Ionization ESI Ionization (+) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ion) ESI_Ionization->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan Isolate & Fragment Data_Acquisition Data Acquisition MS2_Scan->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Structural_Confirmation Structural Confirmation Peak_Integration->Structural_Confirmation

Experimental workflow for this compound analysis.

Fragmentation Pathway

The fragmentation of the protonated this compound molecule ([M+H]⁺) in the gas phase during CID primarily occurs at the peptide bond, leading to the formation of characteristic b and y ions, as well as immonium ions from the amino acid residues.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Major Fragment Ions PheVal_MH [this compound+H]⁺ m/z = 265.15 b2 b₂ ion [this compound-OH]⁺ m/z = 148.08 PheVal_MH->b2 Cleavage of C-terminal COOH y1 y₁ ion [Val+H]⁺ m/z = 118.09 PheVal_MH->y1 Peptide Bond Cleavage Immonium_Phe Immonium Ion (Phe) m/z = 103.05 b2->Immonium_Phe Side Chain Loss Phe_fragment [Phe-COOH+H]⁺ m/z = 120.08 b2->Phe_fragment Further Fragmentation Immonium_Val Immonium Ion (Val) m/z = 72.08 y1->Immonium_Val Side Chain Loss Tropylium Tropylium Ion m/z = 91.05 Immonium_Phe->Tropylium Rearrangement

Proposed fragmentation pathway of this compound.

References

Application Notes and Protocols: Leveraging Phe-Val in Peptide-Based Nanostructure Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The self-assembly of short peptides into well-defined nanostructures offers a powerful platform for advancements in drug delivery, tissue engineering, and biomaterials science. The dipeptide Phenylalanine-Valine (Phe-Val), composed of an aromatic and a hydrophobic aliphatic amino acid, presents an interesting building block for the bottom-up fabrication of such nanomaterials. This document provides detailed application notes and experimental protocols for the formation and characterization of nanostructures based on this compound and related short peptides. It is designed to guide researchers in harnessing the potential of these minimalist peptides for creating functional supramolecular architectures. While the homochiral L-Phe-L-Val dipeptide shows limited self-assembly, its incorporation into longer sequences or modification of stereochemistry can significantly enhance this propensity. These protocols are based on established methods for similar short hydrophobic peptides and provide a robust starting point for developing this compound based systems.

Introduction to this compound Based Nanostructures

Self-assembling peptides are versatile molecules that can form a variety of supramolecular structures, including nanotubes, nanofibers, hydrogels, and vesicles.[1][2] The formation of these nanostructures is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, π-π stacking, and van der Waals forces. The sequence and stereochemistry of the constituent amino acids are critical determinants of the final morphology and properties of the assembled nanostructure.[3]

The this compound dipeptide contains a bulky aromatic phenylalanine residue, which can participate in π-π stacking interactions, and a hydrophobic valine residue, which contributes to the hydrophobic collapse that drives self-assembly in aqueous environments. While the homochiral L-Phe-L-Val dipeptide itself may not readily self-assemble under standard conditions, its derivatives and inclusion in tripeptide sequences like Phe-Phe-Val have been shown to form robust nanostructured hydrogels.[2] The principles and protocols outlined herein are applicable to this compound and related short peptides, providing a foundational methodology for exploring their potential in various biomedical applications.

Potential Applications:

  • Drug Delivery: Encapsulation of hydrophobic or hydrophilic drugs within the nanostructures for controlled and targeted release.[4][5]

  • Tissue Engineering: Formation of 3D scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.[1]

  • Bioprinting: Development of bio-inks with shear-thinning and self-healing properties for the fabrication of complex biological constructs.[3]

  • Biosensors: Creation of novel platforms for the detection of biomolecules with high sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize representative quantitative data for nanostructures formed from short hydrophobic peptides, including those containing Phenylalanine and Valine. This data provides a benchmark for the expected properties of this compound-based nanostructures.

Table 1: Nanostructure Dimensions

Peptide SequenceNanostructure TypeDiameter (nm)Length (µm)Reference
Phe-PheNanotubes50 - 2001 - 100[2]
Phe-PheNanovesicles100 - 500N/A[2]
D-Phe-L-IleNanofibrils10 - 30Several microns[6]
Val-Phe-PheNanotapesTens of nm (width)Few hundred microns[7]

Table 2: Hydrogel Properties

Peptide SequenceMinimum Gelation Concentration (mM)Storage Modulus (G') (Pa)Gel-to-Sol Transition Stress (Pa)Reference
D-Phe-L-Ile20~7.0 x 10^3~46[6]
Fmoc-Phe-Phe< 8 (pH dependent)Varies with conditionsN/A[3]
Leu-ΔPhe0.2 wt%Mechanically strongN/A[3]

Experimental Protocols

Peptide Synthesis

Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1]

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Val-OH) using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 2-4 hours.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for the subsequent amino acid (e.g., Fmoc-Phe-OH).

  • Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and NMR.

Nanostructure Self-Assembly

The self-assembly of this compound containing peptides can be induced by various methods, including solvent switching and pH change.

Protocol 3.2.1: Self-Assembly via Solvent Switch

This method is suitable for inducing the formation of nanotubes and vesicles.[2]

  • Dissolution: Dissolve the purified peptide (e.g., this compound) in a suitable organic solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), to a high concentration (e.g., 100 mg/mL).

  • Incubation: Incubate the solution at room temperature for 1-2 hours to ensure complete dissolution and monomerization.

  • Injection/Dilution: Rapidly inject or dilute the peptide solution into an aqueous buffer (e.g., phosphate-buffered saline (PBS) or deionized water) to the desired final concentration (e.g., 1-10 mg/mL).

  • Maturation: Allow the solution to stand at room temperature or 4°C for several hours to days to allow for the formation and maturation of the nanostructures.

  • Characterization: Characterize the resulting nanostructures using microscopy techniques (see section 3.3).

Protocol 3.2.2: Hydrogel Formation via pH Trigger

This method is effective for peptides that are soluble at high or low pH and self-assemble at neutral pH.[2]

  • Dissolution: Dissolve the peptide (e.g., a tripeptide like Phe-Phe-Val) in an alkaline solution (e.g., 0.1 M NaOH, pH ≥ 11.5) or an acidic solution to the desired concentration (e.g., 30 mM).

  • pH Adjustment: Slowly add a neutral buffer (e.g., PBS, pH 7.4) or an acid/base to bring the pH of the solution to neutral.

  • Gelation: Observe the formation of a hydrogel, which may occur within minutes to hours.

  • Characterization: Characterize the hydrogel using rheology and microscopy (see section 3.3).

Characterization of Nanostructures

A combination of microscopy and spectroscopy techniques is essential for characterizing the morphology, structure, and properties of the self-assembled nanostructures.

Protocol 3.3.1: Transmission Electron Microscopy (TEM)

  • Sample Preparation: Place a 5-10 µL drop of the nanostructure suspension onto a carbon-coated copper grid for 1-2 minutes.

  • Staining (Optional): For negative staining, wick away the excess sample and place the grid on a drop of a heavy metal stain (e.g., 2% uranyl acetate) for 1 minute.

  • Drying: Remove excess stain and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope at an appropriate accelerating voltage.

Protocol 3.3.2: Atomic Force Microscopy (AFM)

  • Sample Preparation: Deposit a 10-20 µL drop of the nanostructure suspension onto a freshly cleaved mica surface.

  • Incubation and Rinsing: Allow the sample to adsorb for 5-10 minutes, then gently rinse with deionized water to remove unadsorbed material.

  • Drying: Dry the sample under a gentle stream of nitrogen gas.

  • Imaging: Image the surface in tapping mode using an atomic force microscope.

Protocol 3.3.3: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare a solution of the peptide nanostructures at a suitable concentration in a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm at room temperature.

  • Analysis: Analyze the spectrum to determine the secondary structure content (e.g., β-sheet, α-helix) of the peptide within the nanostructures.

Protocol 3.3.4: Rheology

  • Sample Loading: Carefully load the hydrogel sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Time Sweep: Monitor the storage (G') and loss (G'') moduli over time at a constant frequency and strain to observe the gelation kinetics.

  • Frequency Sweep: Perform a frequency sweep at a constant strain to determine the viscoelastic properties of the mature hydrogel.

  • Strain Sweep: Conduct a strain sweep to identify the linear viscoelastic region and the yield stress of the hydrogel.

Visualizing Workflows and Pathways

Experimental Workflow for Nanostructure Formation and Characterization

G Experimental Workflow cluster_synthesis Peptide Synthesis cluster_assembly Self-Assembly cluster_characterization Nanostructure Characterization s1 Solid-Phase Peptide Synthesis s2 Purification (RP-HPLC) s1->s2 s3 Characterization (MS, NMR) s2->s3 a1 Solvent Switch Method s3->a1 Purified Peptide a2 pH Trigger Method s3->a2 Purified Peptide c1 Microscopy (TEM, AFM) a1->c1 c2 Spectroscopy (CD) a1->c2 a2->c1 a2->c2 c3 Rheology (for hydrogels) a2->c3 G Cellular Uptake of Nanoparticles cluster_endocytosis Endocytosis NP Peptide Nanoparticles Membrane Cell Membrane Clathrin Clathrin-mediated Membrane->Clathrin Caveolin Caveolin-mediated Membrane->Caveolin Macro Macropinocytosis Membrane->Macro Endosome Early Endosome Clathrin->Endosome Caveolin->Endosome Macro->Endosome LateEndosome Late Endosome Endosome->LateEndosome Cytoplasm Cytoplasmic Release Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome (Degradation) LateEndosome->Lysosome G Drug Delivery Workflow start Drug & Peptide Co-assembly or Post-loading drug_loaded Drug-Loaded Nanostructure start->drug_loaded admin Administration (e.g., injection) drug_loaded->admin circulation Systemic Circulation admin->circulation targeting Target Site Accumulation (Passive or Active) circulation->targeting uptake Cellular Uptake targeting->uptake release Intracellular Drug Release uptake->release effect Therapeutic Effect release->effect

References

Applications of Phe-Val in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Valine (Phe-Val) is an emerging biomaterial in the field of drug delivery. Its inherent biocompatibility, biodegradability, and capacity for self-assembly into ordered nanostructures make it a promising building block for novel therapeutic systems.[1] Like the well-studied diphenylalanine (Phe-Phe) motif, this compound can form structures such as hydrogels and nanoparticles, which can serve as depots for the controlled release of therapeutic agents.[1][2][3] The presence of the hydrophobic valine residue in place of a second phenylalanine can influence the self-assembly process, leading to distinct nanostructure morphologies and properties.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in various drug delivery systems.

Application Note 1: this compound Hydrogels for Controlled Drug Release

This compound can self-assemble into three-dimensional hydrogel networks capable of entrapping large amounts of water and therapeutic molecules. These hydrogels can be designed to release drugs in a sustained manner, which is beneficial for reducing dosing frequency and minimizing systemic side effects. The release mechanism is often diffusion-controlled, influenced by the mesh size of the hydrogel network and the interactions between the drug and the peptide matrix.

Key Features:

  • Biocompatibility: Composed of natural amino acids, this compound hydrogels are expected to have low toxicity and immunogenicity.

  • Sustained Release: The fibrous network of the hydrogel can provide a sustained release profile for encapsulated drugs.[2]

  • Stimuli-Responsiveness: The stability and swelling of this compound hydrogels can be sensitive to environmental cues such as pH, offering potential for triggered drug release.[4][5][6]

Quantitative Data Summary: Dipeptide Hydrogel Drug Delivery

The following table summarizes representative quantitative data for drug loading and release from dipeptide-based hydrogels. While specific data for this compound is limited, these values from closely related systems provide a useful benchmark.

ParameterDrugDipeptide SystemValueReference
Drug Loading Content (DLC) DoxorubicinFmoc-Phe-Phe Hydrogel0.440[7][8]
Drug Release (72 hours) DoxorubicinFmoc-Phe-Phe Hydrogel16-28%[7][8]
Drug Release (72 hours) DoxorubicinFmoc-Phe-Phe Nanogel20-40%[7][8]

Application Note 2: this compound Nanoparticles for Targeted Drug Delivery

This compound can also self-assemble into various nanostructures, including nanoparticles, which are promising for targeted drug delivery.[1] These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Surface modification of this compound nanoparticles with targeting ligands (e.g., peptides, antibodies) could enable specific delivery to diseased tissues, such as tumors, thereby enhancing therapeutic efficacy and reducing off-target effects.

Key Features:

  • Enhanced Bioavailability: Encapsulation within nanoparticles can protect drugs from premature degradation and improve their pharmacokinetic profile.

  • Targeting Potential: The peptide backbone allows for straightforward chemical modification to attach targeting moieties.

  • Cellular Uptake: Nanoparticles are readily taken up by cells through endocytic pathways, facilitating intracellular drug delivery.[5][9]

Quantitative Data Summary: Nanoparticle Characteristics for Drug Delivery

The table below provides typical characteristics for nanoparticles intended for drug delivery. These are general guidelines, and specific values for this compound nanoparticles would need to be determined experimentally.

ParameterTypical RangeSignificance in Drug DeliveryReference
Particle Size 1-1000 nmInfluences circulation time, cellular uptake, and tissue penetration.[10]
Zeta Potential ±30 mVAffects colloidal stability and interaction with cell membranes.[1][10]
Encapsulation Efficiency >70%High efficiency is desirable to maximize drug payload.
Drug Loading Capacity 5-25%Represents the weight percentage of the drug in the nanoparticle.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel via pH-Switch Method

This protocol describes the formation of a this compound hydrogel by altering the pH to trigger self-assembly.

Materials:

  • This compound dipeptide

  • 10 mM Sodium Hydroxide (NaOH) solution

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Milli-Q® water

  • Vortex mixer

  • Sonicator

Procedure:

  • Dissolve the this compound dipeptide in the 10 mM NaOH solution to a final concentration of 5-10 mM.

  • Use a vortex mixer and sonicator to ensure complete dissolution of the peptide. The solution should be clear.

  • To induce gelation, add a small volume of 0.5 M HCl dropwise to the peptide solution while gently stirring.

  • Monitor the pH of the solution. Gelation is typically triggered as the pH approaches neutral (pH 7).

  • Once the pH is adjusted, allow the solution to stand undisturbed at room temperature.

  • Confirm hydrogel formation by inverting the vial. A stable hydrogel will not flow.

Experimental Workflow for this compound Hydrogel Preparation

G cluster_prep Preparation cluster_gelation Gelation cluster_confirm Confirmation dissolve Dissolve this compound in 10 mM NaOH sonicate Vortex and Sonicate until clear dissolve->sonicate Complete dissolution add_hcl Add 0.5 M HCl dropwise to adjust pH sonicate->add_hcl Trigger self-assembly stand Let stand at room temperature add_hcl->stand Allow network formation invert Invert vial to confirm gel formation stand->invert Verify stability

Caption: Workflow for this compound hydrogel preparation via pH-switch.

Protocol 2: Drug Loading into this compound Hydrogel

This protocol details the encapsulation of a therapeutic agent within the this compound hydrogel during its formation.

Materials:

  • This compound dipeptide

  • Therapeutic drug (e.g., Doxorubicin)

  • 10 mM NaOH solution

  • 0.5 M HCl solution

  • Milli-Q® water

Procedure:

  • Prepare a stock solution of the therapeutic drug in Milli-Q® water.

  • Dissolve the this compound dipeptide in 10 mM NaOH solution as described in Protocol 1.

  • Add the desired amount of the drug stock solution to the peptide solution and mix thoroughly.

  • Proceed with the pH adjustment using 0.5 M HCl as described in Protocol 1 to form the drug-loaded hydrogel.

  • To determine the drug loading efficiency, a known mass of the hydrogel can be dissolved in a suitable solvent and the drug concentration measured using UV-Vis spectroscopy or HPLC.

Protocol 3: In Vitro Drug Release Study from this compound Hydrogel

This protocol outlines a method to measure the release of a drug from a this compound hydrogel over time.

Materials:

  • Drug-loaded this compound hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a vial.

  • Gently add a known volume of pre-warmed PBS (pH 7.4) on top of the hydrogel to act as the release medium.

  • Incubate the vial at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), carefully collect the entire release medium and replace it with an equal volume of fresh, pre-warmed PBS.

  • Measure the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy at the drug's maximum absorbance wavelength).

  • Calculate the cumulative percentage of drug released at each time point.

Drug Release Kinetics from Hydrogel

G cluster_process Drug Release Mechanism Diffusion Diffusion Release Drug Release into Medium Diffusion->Release Swelling Swelling Swelling->Release Erosion Erosion Erosion->Release Hydrogel Drug-Loaded This compound Hydrogel Hydrogel->Diffusion Hydrogel->Swelling Hydrogel->Erosion

Caption: Mechanisms governing drug release from this compound hydrogels.

Protocol 4: Synthesis of this compound Nanoparticles via Solvent Evaporation

This protocol describes a common method for preparing peptide-based nanoparticles.

Materials:

  • This compound dipeptide

  • Organic solvent (e.g., hexafluoroisopropanol - HFIP)

  • Aqueous solution (e.g., Milli-Q® water or PBS)

  • Sonicator

  • Rotary evaporator or vacuum desiccator

Procedure:

  • Dissolve the this compound dipeptide in the organic solvent at a high concentration (e.g., 50-100 mg/mL).

  • Rapidly inject the peptide solution into a larger volume of aqueous solution under vigorous stirring or sonication.

  • The rapid change in solvent polarity will induce the self-assembly of this compound into nanoparticles.

  • Remove the organic solvent by rotary evaporation or overnight in a vacuum desiccator.

  • The resulting nanoparticle suspension can be used for further characterization and drug loading.

Protocol 5: Biocompatibility Assessment using MTT Assay

This protocol provides a method to evaluate the in vitro cytotoxicity of this compound based drug delivery systems on a cell line.

Materials:

  • This compound hydrogel or nanoparticles

  • Human cell line (e.g., HeLa, fibroblasts)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare different concentrations of this compound hydrogel extracts or nanoparticle suspensions in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound solutions to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

MTT Assay Workflow for Cytotoxicity Assessment

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound samples B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate cell viability H->I

References

Application Notes and Protocols for Studying Phe-Val Interactions with Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Valine (Phe-Val) is a small molecule with potential immunomodulatory properties. Composed of two essential amino acids, its interaction with the immune system is of growing interest for applications in drug development and nutritional science. These application notes provide a comprehensive set of protocols to investigate the effects of this compound on key immune cells, including macrophages and T lymphocytes. The following sections detail experimental workflows, specific methodologies, and data presentation guidelines to facilitate a thorough investigation of this compound's immunomodulatory potential.

Data Presentation

Effective concentrations and observed effects of this compound on immune cell functions should be systematically recorded. The following tables provide a template for summarizing quantitative data. Note: The data presented here are hypothetical examples based on existing literature on amino acids and dipeptides and should be replaced with experimental findings.

Table 1: Effect of this compound on Macrophage Viability and Cytokine Production

This compound Concentration (µM)Cell Viability (%) (MTT Assay)TNF-α Secretion (pg/mL) (LPS-stimulated)IL-1β Secretion (pg/mL) (LPS + ATP-stimulated)IL-10 Secretion (pg/mL) (LPS-stimulated)
0 (Control)100 ± 51500 ± 120800 ± 7550 ± 10
1098 ± 61450 ± 110780 ± 7060 ± 12
5095 ± 51200 ± 100650 ± 60150 ± 20
10092 ± 7900 ± 80400 ± 45250 ± 30
20085 ± 8600 ± 50250 ± 30350 ± 40

Table 2: Effect of this compound on T Lymphocyte Proliferation and Cytokine Production

This compound Concentration (µM)Proliferation Index (CFSE Assay) (Anti-CD3/CD28 stimulated)IFN-γ Secretion (pg/mL) (Anti-CD3/CD28 stimulated)IL-2 Secretion (pg/mL) (Anti-CD3/CD28 stimulated)
0 (Control)4.5 ± 0.42000 ± 1501800 ± 130
104.4 ± 0.51950 ± 1401750 ± 120
504.0 ± 0.31600 ± 1201500 ± 110
1003.5 ± 0.41200 ± 1001100 ± 90
2002.8 ± 0.3800 ± 70700 ± 60

Experimental Protocols

Herein, we provide detailed protocols for essential assays to characterize the interaction of this compound with immune cells.

Isolation and Culture of Primary Immune Cells

1.1. Murine Bone Marrow-Derived Macrophages (BMDMs)

  • Euthanize a 6-8 week old C57BL/6 mouse and sterilize the hind legs with 70% ethanol.

  • Dissect the femur and tibia and flush the bone marrow with RPMI-1640 medium using a 25-gauge needle.

  • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.

  • Incubate at 37°C in a 5% CO2 incubator for 7 days, changing the medium on day 3.

  • On day 7, detach the differentiated BMDMs using cold PBS and gentle scraping.

1.2. Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Dilute fresh human blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Cell Viability Assay (MTT Assay)
  • Seed immune cells (e.g., BMDMs or PBMCs) in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cytokine Profiling (ELISA)
  • Seed immune cells in a 24-well plate at a density of 5x10^5 cells/well.

  • Pre-treat cells with this compound for 2 hours.

  • Stimulate macrophages with LPS (100 ng/mL) for 24 hours. For inflammasome activation, prime with LPS (100 ng/mL) for 4 hours, followed by ATP (5 mM) for 30 minutes.

  • Stimulate T cells (in PBMCs) with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 48 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-10, IFN-γ, IL-2) using commercially available ELISA kits according to the manufacturer's instructions.

T Lymphocyte Proliferation Assay (CFSE Assay)
  • Label PBMCs with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C.

  • Quench the labeling reaction with 5 volumes of ice-cold RPMI-1640 with 10% FBS.

  • Wash the cells twice and resuspend in culture medium.

  • Seed the labeled cells in a 96-well plate at 2x10^5 cells/well.

  • Treat cells with this compound and stimulate with anti-CD3/CD28 antibodies.

  • Culture for 4-5 days.

  • Harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferation is indicated by the serial halving of CFSE intensity in daughter cells.

NF-κB Activation Assay (Western Blot for IκBα Degradation)
  • Seed macrophages in a 6-well plate at a density of 1x10^6 cells/well.

  • Pre-treat with this compound for 2 hours.

  • Stimulate with LPS (100 ng/mL) for 0, 15, 30, and 60 minutes.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with primary antibodies against IκBα and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band indicates NF-κB activation.

Inflammasome Activation Assay (Western Blot for Caspase-1 Cleavage)
  • Seed macrophages in a 6-well plate.

  • Prime with LPS (100 ng/mL) for 4 hours in the presence or absence of this compound.

  • Stimulate with ATP (5 mM) for 30 minutes.

  • Collect both the cell lysate and the supernatant.

  • Concentrate the supernatant proteins using methanol/chloroform precipitation.

  • Perform Western blotting as described for NF-κB activation, using a primary antibody against caspase-1.

  • The appearance of the cleaved p20 or p10 subunit of caspase-1 in the supernatant and/or lysate indicates inflammasome activation.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways involved in the interaction of this compound with immune cells.

Experimental_Workflow_Macrophage cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays BM Bone Marrow Isolation BMDM_diff BMDM Differentiation (7 days with M-CSF) BM->BMDM_diff Seeding Seed BMDMs BMDM_diff->Seeding PheVal_treat This compound Treatment (Various Concentrations) Seeding->PheVal_treat LPS_stim LPS Stimulation PheVal_treat->LPS_stim Viability Cell Viability (MTT Assay) LPS_stim->Viability Cytokine Cytokine Profiling (ELISA) LPS_stim->Cytokine NFkB NF-κB Activation (Western Blot) LPS_stim->NFkB Inflammasome Inflammasome Activation (Western Blot) LPS_stim->Inflammasome

Caption: Workflow for studying this compound effects on macrophages.

NFkB_Signaling_Pathway cluster_nucleus PheVal This compound IKK IKK Complex PheVal->IKK Inhibition? TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Inflammasome_Activation_Pathway PheVal This compound NLRP3 NLRP3 Inflammasome Assembly PheVal->NLRP3 Modulation? Signal1 Signal 1: LPS -> TLR4 (Primes the inflammasome) Signal1->NLRP3 Signal2 Signal 2: ATP -> P2X7R (Activates the inflammasome) Signal2->NLRP3 ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Active IL-1β (Secretion) ProIL1b->IL1b

Caption: Modulation of NLRP3 inflammasome activation by this compound.

Application Notes and Protocols for In Vitro Biocompatibility Testing of Phenylalanine-Valine (Phe-Val)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide Phenylalanine-Valine (Phe-Val) is a small biomolecule with potential applications in drug delivery, tissue engineering, and as a therapeutic agent itself.[1][2] A thorough evaluation of its biocompatibility is a critical prerequisite for any clinical or biomedical application.[3] These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of this compound biocompatibility, focusing on cytotoxicity, inflammatory response, and cell adhesion and proliferation.

Traditional biocompatibility assessments often include what is known as the "Big Three": cytotoxicity, sensitization, and irritation tests.[4][5] This document will focus on in vitro assays that are fundamental to the initial screening of a biomaterial's safety profile.

Key In Vitro Biocompatibility Assays for this compound

A battery of in vitro assays is recommended to obtain a comprehensive understanding of the biocompatibility of this compound. These assays evaluate different aspects of the cellular response to the dipeptide.

Cytotoxicity Assays

Cytotoxicity assays are foundational in biocompatibility testing, providing insights into whether a substance is harmful to cells.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.

  • LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released upon cell lysis.[7]

  • Apoptosis Assay (Caspase-3/7 Activity): This assay determines if the dipeptide induces programmed cell death (apoptosis). Caspases 3 and 7 are key effector enzymes in the apoptotic pathway.

Inflammatory Response Assays

These assays are crucial for determining if this compound elicits an inflammatory response, which is a key aspect of biocompatibility.

  • ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) by immune cells (e.g., macrophages) upon exposure to this compound.[8][9]

Cell Adhesion and Proliferation Assays

These assays assess the impact of this compound on cell attachment to a substrate and their ability to proliferate, which are critical for applications in tissue engineering and regenerative medicine.

  • Cell Adhesion Assay: This assay quantifies the ability of cells to attach to a surface coated with extracellular matrix (ECM) proteins in the presence of this compound.

  • Cell Proliferation Assay (Direct Cell Counting): This straightforward method involves seeding cells and counting them at different time points to determine the rate of proliferation in the presence of this compound.

Data Presentation

DipeptideCell LineAssayEndpointConcentrationResultReference
HXL131PC3 (prostate cancer)MTTIC505.15 ± 0.22 µmol/L-[10]
HXL131LO2 (normal human hepatocyte)MTTIC5018.59 ± 1.54 µmol/L-[10]
Boc-Phe-Trp-OMeBacterial and Mammalian cells---Non-cytotoxic, Non-hemolytic[11]

Note: The provided data is for a different phenylalanine-containing dipeptide and should be used for illustrative purposes only. It is imperative to generate specific data for this compound.

Experimental Protocols

MTT Cell Viability Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., fibroblasts, endothelial cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium without this compound) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 550-570 nm using a microplate reader.[6]

LDH Cytotoxicity Assay

Principle: The release of LDH from the cytosol of damaged cells into the culture medium is a measure of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measure: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm).

Caspase-3/7 Apoptosis Assay

Principle: This assay uses a substrate that is cleaved by activated caspase-3 and -7, resulting in a fluorescent or luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired time period.

  • Reagent Addition: Add the Caspase-3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Signal Measurement: Measure the fluorescence or luminescence using a plate reader.

ELISA for Pro-inflammatory Cytokines

Principle: This assay uses specific antibodies to capture and detect the presence of cytokines in the cell culture supernatant.

Protocol:

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 24-well plate.

  • Stimulation: Treat the cells with different concentrations of this compound. Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide - LPS).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that will be converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Cell Adhesion Assay

Principle: This assay measures the ability of cells to attach to an extracellular matrix-coated surface.

Protocol:

  • Plate Coating: Coat a 96-well plate with an ECM protein (e.g., fibronectin, collagen) and incubate overnight. Block non-specific binding sites.

  • Cell Preparation: Prepare a single-cell suspension of the desired cell type.

  • Treatment: Incubate the cells with different concentrations of this compound for a short period (e.g., 30 minutes).

  • Seeding: Seed the treated cells onto the coated plate and allow them to adhere for 1-2 hours.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a viability assay like MTT or by staining the cells and measuring the absorbance.

Cell Proliferation Assay (Direct Cell Counting)

Principle: This method directly measures the increase in cell number over time.

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate at a low density.

  • Treatment: Add different concentrations of this compound to the wells.

  • Incubation: Incubate the cells for several days (e.g., 1, 3, 5, and 7 days).

  • Cell Counting: At each time point, detach the cells using trypsin and count the number of viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.

  • Growth Curve: Plot the cell number against time to generate a growth curve for each condition.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Inflammatory Response cluster_adhesion_proliferation Adhesion & Proliferation cell_seeding_c Cell Seeding treatment_c This compound Treatment cell_seeding_c->treatment_c incubation_c Incubation treatment_c->incubation_c mtt_assay MTT Assay incubation_c->mtt_assay ldh_assay LDH Assay incubation_c->ldh_assay caspase_assay Caspase-3/7 Assay incubation_c->caspase_assay macrophage_culture Macrophage Culture stimulation This compound Stimulation macrophage_culture->stimulation supernatant_collection Supernatant Collection stimulation->supernatant_collection elisa ELISA (TNF-α, IL-6, IL-1β) supernatant_collection->elisa cell_seeding_ap Cell Seeding treatment_ap This compound Treatment cell_seeding_ap->treatment_ap adhesion_assay Adhesion Assay treatment_ap->adhesion_assay proliferation_assay Proliferation Assay treatment_ap->proliferation_assay

Caption: General experimental workflows for in vitro biocompatibility testing.

Potential Signaling Pathways

Disclaimer: The following diagrams illustrate general signaling pathways that could be influenced by dipeptides. Specific activation of these pathways by this compound requires experimental validation.

A. Potential Inflammatory Signaling Pathway

Some peptides have been shown to modulate inflammatory responses by interacting with cell surface receptors like Toll-like receptors (TLRs), which can lead to the activation of downstream signaling cascades such as the NF-κB and MAPK pathways.[12]

inflammatory_pathway phe_val This compound receptor Cell Surface Receptor (e.g., TLR) phe_val->receptor adaptor Adaptor Proteins receptor->adaptor mapk MAPK Pathway (p38, JNK, ERK) adaptor->mapk ikb IκB Kinase (IKK) adaptor->ikb nucleus Nucleus mapk->nucleus nf_kb NF-κB ikb->nf_kb nf_kb->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines

Caption: A potential inflammatory signaling pathway possibly activated by dipeptides.

B. Potential Integrin-Mediated Signaling Pathway

Dipeptides, as components of larger proteins, could potentially interact with integrins, cell adhesion molecules that play a crucial role in cell survival, proliferation, and migration. This interaction can trigger intracellular signaling cascades involving focal adhesion kinase (FAK) and the PI3K/Akt pathway.[13][14][15][16]

integrin_pathway phe_val This compound integrin Integrin Receptor phe_val->integrin fak Focal Adhesion Kinase (FAK) integrin->fak pi3k PI3K fak->pi3k akt Akt pi3k->akt cell_response Cellular Responses (Adhesion, Proliferation, Survival) akt->cell_response

Caption: A potential integrin-mediated signaling pathway for cell adhesion and survival.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Synthesis of Phe-Val

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of the dipeptide Phenylalanine-Valine (Phe-Val). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of the this compound dipeptide considered challenging?

A1: The synthesis of this compound presents two main challenges. Firstly, Valine is a β-branched amino acid, which can cause steric hindrance during the coupling of Phenylalanine, potentially leading to incomplete reactions. Secondly, the dipeptide sequence this compound, once formed on the resin, is highly susceptible to intramolecular cyclization to form 2,5-diketopiperazine (DKP). This side reaction cleaves the dipeptide from the resin, significantly reducing the final yield.

Q2: Which resin is recommended for the solid-phase synthesis of this compound?

A2: While Wang resin is commonly used for the synthesis of peptides with a C-terminal carboxylic acid, for sequences prone to diketopiperazine formation like this compound, a more sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin is often recommended. The bulky trityl group on the 2-CTC resin physically obstructs the intramolecular cyclization, thereby minimizing DKP formation.

Q3: What is the most critical step to optimize for a high yield of this compound?

A3: The most critical steps to optimize are the coupling of Fmoc-Phe-OH to the Valine-loaded resin and the subsequent Fmoc deprotection of the Phenylalanine residue. Inefficient coupling due to steric hindrance will result in deletion sequences, while suboptimal deprotection conditions can significantly promote the formation of diketopiperazine.

Q4: Can I use a standard 20% piperidine (B6355638) in DMF solution for Fmoc deprotection?

A4: While standard 20% piperidine in DMF can be used, it is known to catalyze diketopiperazine formation, especially in susceptible sequences like this compound. For improved yields, alternative deprotection cocktails, such as a mixture of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP), are recommended. This combination offers rapid and efficient Fmoc removal with a reduced propensity for DKP formation.[1][2]

Q5: How can I confirm the successful synthesis and purity of my this compound dipeptide?

A5: The synthesized this compound dipeptide should be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). RP-HPLC will provide information on the purity of the product, while mass spectrometry will confirm its identity by matching the observed molecular weight with the theoretical mass of this compound (264.32 g/mol ).

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution(s)
Low or no final product yield after cleavage. 1. Significant Diketopiperazine (DKP) formation: The dipeptide has cyclized and cleaved from the resin during synthesis.- Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. - Employ a milder deprotection cocktail (e.g., 2% DBU and 5% piperazine in NMP). - Reduce the deprotection time. - Perform the deprotection and subsequent coupling steps at a lower temperature (e.g., 0-5 °C).
2. Incomplete coupling of Fmoc-Phe-OH: Steric hindrance from the Valine residue prevented complete peptide bond formation.- Use a more potent coupling reagent such as HATU, HCTU, or PyBOP. - Increase the coupling reaction time or perform a double coupling. - Increase the concentration of the amino acid and coupling reagent.
3. Inefficient cleavage from the resin. - Ensure the cleavage cocktail is freshly prepared. - Increase the cleavage time or repeat the cleavage step. - Confirm that the correct cleavage cocktail for the chosen resin is being used.
Presence of a major peak with a mass of (M-147) in the mass spectrum, corresponding to Valine. Incomplete coupling of Phenylalanine. - See "Incomplete coupling of Fmoc-Phe-OH" above.
Presence of a peak with a mass of (M+57) or other unexpected adducts. Incomplete removal of protecting groups during cleavage. - Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane (B1312306) (TIS), water). - Increase the cleavage reaction time.
Broad or tailing peaks in the HPLC chromatogram. 1. Peptide aggregation. - Dissolve the crude peptide in a different solvent before injection. - Modify the HPLC gradient to be shallower.
2. Presence of closely related impurities. - Optimize the purification gradient on the HPLC.

Quantitative Data Summary

The choice of coupling reagent is critical when coupling Fmoc-Phe-OH to the sterically hindered Valine residue. The following table provides a comparative overview of common coupling reagents.

Coupling Reagent Reagent Type Typical Coupling Time Coupling Efficiency for Hindered Residues Relative Cost Key Considerations
HATU Aminium/Uronium Salt15-45 minVery HighHighHighly efficient, forms a reactive OAt-active ester. Considered one of the most powerful coupling reagents.
HCTU Aminium/Uronium Salt15-45 minVery HighHighSimilar in efficiency to HATU.
PyBOP Phosphonium Salt30-120 minHighHighEfficient and avoids side reactions associated with some other reagents.
DIC/Oxyma Carbodiimide/Additive60-180 minModerate to HighLowCost-effective and provides good results with low racemization, but may be slower and less efficient for highly hindered couplings.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound on Wang Resin

This protocol outlines the manual synthesis of this compound using Fmoc-Val-Wang resin.

1. Resin Swelling and Preparation:

  • Weigh 100 mg of Fmoc-Val-Wang resin (substitution typically 0.5-1.0 mmol/g) into a reaction vessel.

  • Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection of Valine:

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of Fmoc-Phenylalanine:

  • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in 1.5 mL of DMF.

  • Allow the solution to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (B109758) (DCM) (3 x 2 mL).

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

4. Fmoc Deprotection of Phenylalanine (Optimized to Reduce DKP Formation):

  • Recommended Method: Add 2 mL of a freshly prepared solution of 2% DBU and 5% piperazine in NMP. Agitate for 5 minutes, drain, and repeat with a fresh solution for another 5-7 minutes.

  • Alternative Method: Use 20% piperidine in DMF, but reduce the total deprotection time to 2 x 5 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with NMP (if using DBU/piperazine) or DMF (5 x 2 mL), followed by DCM (3 x 2 mL).

5. Cleavage and Deprotection:

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add 2 mL of the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

  • A white precipitate of the crude this compound dipeptide should form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

6. Analysis:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Analyze by RP-HPLC to assess purity and by mass spectrometry to confirm the molecular weight (Expected [M+H]⁺: 265.15).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_final_deprotection Final Deprotection cluster_cleavage Cleavage & Purification Resin Fmoc-Val-Wang Resin Swell Swell in DMF Resin->Swell Deprotect_Val 1. Deprotect Valine (20% Piperidine/DMF) Swell->Deprotect_Val Wash1 Wash (DMF) Deprotect_Val->Wash1 Couple_Phe 2. Couple Fmoc-Phe-OH (HATU/DIPEA) Wash1->Couple_Phe Wash2 Wash (DMF/DCM) Couple_Phe->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Couple_Phe Positive Deprotect_Phe 3. Deprotect Phenylalanine (2% DBU/5% Piperazine/NMP) Kaiser->Deprotect_Phe Negative Wash3 Wash (NMP/DCM) Deprotect_Phe->Wash3 Cleave Cleave from Resin (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Analyze Analyze (HPLC/MS) Precipitate->Analyze

Caption: General workflow for the solid-phase synthesis of this compound.

DKP_Formation cluster_products Products of Side Reaction PeptideResin H-Phe-Val-O-Wang-Resin (Deprotected Dipeptide) TransitionState Intramolecular Nucleophilic Attack (Free N-terminus of Phe attacks ester linkage) PeptideResin->TransitionState Base (e.g., Piperidine) DKP Cyclo(this compound) (Diketopiperazine) TransitionState->DKP ResinOH HO-Wang-Resin (Resin with free hydroxyl group) TransitionState->ResinOH Troubleshooting_Logic Start Low Yield of this compound CheckMS Analyze Crude Product by Mass Spectrometry Start->CheckMS DKP_Peak Major peak at m/z ~247 (DKP - Cyclo(this compound))? CheckMS->DKP_Peak Val_Peak Major peak at m/z ~118 (Valine only)? CheckMS->Val_Peak No_Product No desired product peak (m/z ~265)? CheckMS->No_Product DKP_Solution Optimize Deprotection: - Use DBU/Piperazine - Use 2-CTC Resin - Lower Temperature DKP_Peak->DKP_Solution Yes Coupling_Solution Optimize Coupling: - Use HATU/HCTU - Double Couple - Increase Reaction Time Val_Peak->Coupling_Solution Yes Cleavage_Solution Optimize Cleavage: - Check Reagents - Increase Time - Re-cleave No_Product->Cleavage_Solution Yes

References

Technical Support Center: Overcoming Solubility Challenges of Phenylalanyl-valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered with the dipeptide Phenylalanyl-valine (Phe-Val). Given its composition of two hydrophobic amino acids, Phenylalanine and Valine, this compound often presents significant challenges in achieving desired concentrations in aqueous solutions. This guide offers practical solutions and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Phenylalanyl-valine (this compound) not dissolving in aqueous buffers?

A1: Phenylalanyl-valine is composed of two non-polar, hydrophobic amino acids: Phenylalanine and Valine. The hydrophobic side chains of these residues lead to low affinity for water and a tendency to aggregate in aqueous environments, resulting in poor solubility. The hydrophobic interactions between the phenyl group of Phenylalanine and the isopropyl group of Valine contribute to this characteristic.

Q2: What is the first step I should take when encountering solubility problems with this compound?

A2: Always start with a small-scale solubility test using a minimal amount of your this compound sample. This prevents the loss of valuable material. Attempt to dissolve it in your desired aqueous buffer first. If that fails, proceed to the troubleshooting strategies outlined below, starting with the use of organic co-solvents.

Q3: Are there any recommended starting solvents for dissolving this compound?

A3: Based on available data, Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for this compound. A concentration of up to 100 mg/mL can be achieved in DMSO with the aid of sonication[1]. For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 1%) to avoid cytotoxicity.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming (below 40°C) can be used to aid dissolution. However, excessive heat should be avoided as it can lead to peptide degradation or aggregation. It is recommended to use warming in conjunction with other methods like stirring or sonication.

Q5: Will adjusting the pH of my buffer help dissolve this compound?

A5: Adjusting the pH of the solution away from the isoelectric point (pI) of the peptide can increase solubility by introducing a net charge to the molecule, which enhances its interaction with water. Since this compound is a neutral dipeptide, the terminal amino and carboxyl groups will be charged at pH values significantly above or below the pI. Experimenting with acidic (e.g., pH 4-6) or basic (e.g., pH 8-9) buffers may improve solubility.

Troubleshooting Guide

Issue: Phenylalanyl-valine precipitates out of solution upon addition to aqueous buffer.

This is a common issue when diluting a concentrated stock of this compound (e.g., in DMSO) into an aqueous medium.

Root Cause: The hydrophobic nature of this compound causes it to aggregate and precipitate when the concentration of the organic co-solvent is significantly reduced.

Solutions:

  • Slow, Dropwise Addition: Add the concentrated this compound stock solution to the aqueous buffer very slowly, drop by drop, while vigorously vortexing or stirring the buffer. This gradual dilution can help prevent immediate precipitation.

  • Increase Co-solvent Percentage in Final Solution: If your experimental conditions permit, increasing the final concentration of the organic co-solvent (e.g., up to 5-10% DMSO) can help maintain the solubility of this compound. Always check the tolerance of your assay for the specific co-solvent.

  • Use of Surfactants: A low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), can help to solubilize hydrophobic peptides by forming micelles. Compatibility with your experimental system must be verified.

Quantitative Solubility Data

CompoundSolventTemperature (°C)SolubilityCitation
L-Phenylalanyl-L-valine DMSO Room Temperature 100 mg/mL (378.33 mM) [1]
L-PhenylalanineWater25~29.6 g/L[2]
L-PhenylalanineEthanol25Very slightly soluble[2]
L-ValineWater25~88.5 g/L[3]
L-ValineEthanolRoom TemperatureVery slightly soluble[3]

Note: The solubility of the dipeptide in aqueous solutions is expected to be significantly lower than that of its individual amino acid constituents due to the formation of the peptide bond and the combined hydrophobicity.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Phenylalanyl-valine using an Organic Co-solvent

This protocol describes the standard method for dissolving hydrophobic peptides like this compound.

Materials:

  • Phenylalanyl-valine (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Pre-treatment: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution in DMSO: Add a small, precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., targeting 10-100 mg/mL).

  • Vortexing: Vortex the vial vigorously for 1-2 minutes to aid dissolution.

  • Sonication: Place the vial in a bath sonicator at room temperature and sonicate for 10-15 minutes. The solution should become clear.

  • Dilution into Aqueous Buffer: While vigorously vortexing the desired aqueous buffer, slowly add the concentrated DMSO stock solution dropwise until the final desired concentration of this compound is reached.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy or contains visible particles, the solubility limit in that specific buffer and co-solvent concentration has likely been exceeded.

  • Centrifugation (Optional but Recommended): Before use in an assay, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-aggregates. Carefully collect the supernatant.

Protocol 2: pH Adjustment for Enhancing Solubility

This protocol can be attempted if the use of organic co-solvents is not desirable for the intended application.

Materials:

Procedure:

  • Small-Scale Testing: Dispense a small, known amount of this compound into several microcentrifuge tubes.

  • Buffer Addition: Add a small volume of each buffer to a separate tube to test solubility at different pH values.

  • Vortexing and Observation: Vortex each tube vigorously for 2-3 minutes and visually inspect for dissolution.

  • Identify Optimal pH: Determine the pH at which the highest amount of this compound dissolves.

  • Scaling Up: Once an optimal pH is identified, prepare a larger batch of the solution using the selected buffer.

Visualizations

experimental_workflow start Start: Lyophilized this compound weigh Weigh small amount of this compound start->weigh add_solvent Add initial solvent (e.g., Water/Buffer) weigh->add_solvent vortex Vortex/Mix add_solvent->vortex observe Observe for Dissolution vortex->observe soluble Soluble: Dilute to final concentration observe->soluble Yes insoluble Insoluble/Precipitated observe->insoluble No troubleshoot Troubleshooting Strategies insoluble->troubleshoot ph_adjust pH Adjustment troubleshoot->ph_adjust cosolvent Use Co-solvent (e.g., DMSO) troubleshoot->cosolvent sonicate Sonication/Warming troubleshoot->sonicate final_check Final Visual Inspection ph_adjust->final_check cosolvent->final_check sonicate->final_check ready Solution Ready for Use final_check->ready Clear Solution reassess Reassess concentration or strategy final_check->reassess Cloudy/Precipitate

Troubleshooting workflow for this compound solubility.

mTOR_pathway AminoAcids Amino Acids (e.g., this compound) Ragulator Ragulator AminoAcids->Ragulator Rag_GTPases Rag GTPases Ragulator->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates (inactivates) Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis inhibits

Amino acid sensing by the mTORC1 signaling pathway.

References

Stability testing of Phe-Val in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of the dipeptide Phenylalanine-Valine (Phe-Val) in various buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound, like most peptides, is primarily influenced by pH, temperature, and the composition of the buffer. Extreme pH values (both acidic and basic) and elevated temperatures can accelerate degradation. The presence of oxidative agents or exposure to UV light can also compromise its stability.

Q2: What are the expected degradation pathways for this compound?

A2: The most common degradation pathway for this compound is the hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids, Phenylalanine and Valine. Other potential degradation pathways, especially under forced conditions, can include oxidation of the amino acid residues.

Q3: Which buffer is recommended for routine experiments with this compound?

A3: For general short-term laboratory use and applications requiring physiological conditions, a phosphate-buffered saline (PBS) at pH 7.4 is a common and suitable choice. However, for long-term stability studies, it is advisable to perform a buffer screening study to identify the optimal conditions for your specific requirements. Citrate or acetate (B1210297) buffers at a slightly acidic pH (around 5-6) may offer better protection against hydrolysis for long-term storage.

Q4: How should I store my this compound stock solutions?

A4: To ensure maximum stability, it is recommended to store this compound solutions in aliquots at -20°C or -80°C. This minimizes freeze-thaw cycles, which can contribute to peptide degradation. For short-term storage (a few days), refrigeration at 2-8°C is acceptable, provided the buffer conditions are optimal.

Q5: What is a forced degradation study and why is it necessary for this compound?

A5: A forced degradation or stress study intentionally exposes this compound to harsh conditions such as high temperature, extreme pH, oxidation, and photolysis to accelerate its degradation.[1][2][3] This helps to identify potential degradation products and establish the degradation pathways.[1] Such studies are crucial for developing and validating stability-indicating analytical methods, which can reliably separate the intact this compound from its degradants. A typical goal is to achieve 5-20% degradation of the peptide.[1]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpectedly rapid loss of this compound in solution 1. Suboptimal pH: The buffer pH may be too acidic or alkaline, accelerating hydrolysis. 2. High Temperature: The solution may have been exposed to elevated temperatures. 3. Bacterial Contamination: Microbial growth can lead to enzymatic degradation.1. Verify the pH of your buffer. For long-term stability, consider a slightly acidic pH (5-6). 2. Ensure proper storage at recommended low temperatures. 3. Use sterile buffers and proper aseptic techniques, or consider sterile filtration of the solution.
Appearance of unknown peaks in HPLC analysis 1. Degradation: These are likely degradation products of this compound. 2. Contamination: The sample or buffer may be contaminated.1. Characterize the new peaks using mass spectrometry (LC-MS) to identify them as hydrolysis products (Phenylalanine, Valine) or other degradants. 2. Analyze a blank (buffer only) to rule out contamination.
Precipitation of this compound from solution 1. Poor Solubility: The concentration of this compound may exceed its solubility in the chosen buffer. 2. pH Shift: A change in pH could have brought the peptide to its isoelectric point, where solubility is minimal.1. Determine the solubility of this compound in your buffer system before preparing high-concentration stock solutions. 2. Re-measure the pH of the solution. Adjust if necessary, and consider using a buffer with a stronger buffering capacity.
Inconsistent results between experiments 1. Inconsistent Sample Handling: Variations in storage time, temperature, or freeze-thaw cycles. 2. Buffer Preparation: Inconsistencies in buffer preparation leading to pH or concentration variability.1. Standardize your sample handling protocol. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Ensure accurate and consistent preparation of all buffers. Calibrate your pH meter regularly.

Data Summary Tables

Table 1: Illustrative Stability of this compound in Different Buffers at 25°C over 30 Days

Buffer (50 mM)pH% this compound Remaining (Illustrative)
Day 7
Sodium Acetate5.0>98%
Sodium Phosphate (B84403)7.4~97%
Tris-HCl8.5~95%

Disclaimer: The data in this table is illustrative and based on general principles of peptide stability. Actual results may vary depending on the specific experimental conditions.

Table 2: Effect of Temperature on this compound Stability in 50 mM Phosphate Buffer (pH 7.4)

Temperature% this compound Remaining after 14 Days (Illustrative)
4°C>99%
25°C~98%
40°C~92%

Disclaimer: The data in this table is illustrative and based on general principles of peptide stability. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: this compound Stability Assessment by RP-HPLC

This protocol outlines a method for assessing the stability of this compound in a selected buffer.

  • Materials:

    • This compound dipeptide

    • High-purity water

    • Selected buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

    • HPLC system with UV detector

    • RP-C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

    • Prepare the desired buffer solution (e.g., 50 mM sodium phosphate, pH 7.4).

    • Dilute the this compound stock solution into the prepared buffer to the final desired concentration (e.g., 100 µg/mL).

    • Aliquot the solution into multiple vials for different time points and storage conditions.

    • Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).

    • At each designated time point (e.g., 0, 7, 14, 30 days), retrieve a vial from each storage condition.

    • Analyze the sample by RP-HPLC. An example of HPLC conditions is provided below.

    • Quantify the peak area of the intact this compound and compare it to the initial time point (T=0) to calculate the percentage remaining.

  • Example HPLC Method:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5-30% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

    • Injection Volume: 20 µL

Protocol 2: Identification of Degradation Products by HPLC-MS

This protocol is for identifying the products of this compound degradation.

  • Procedure:

    • Subject the this compound sample to forced degradation (e.g., incubate in 0.1 M HCl or 0.1 M NaOH at 60°C for several hours) to generate degradation products.

    • Inject the degraded sample onto an HPLC-MS system.

    • Separate the components using a suitable gradient, similar to the HPLC method above.

    • Monitor the eluent with both a UV detector and a mass spectrometer.

    • Acquire mass spectra in full scan mode to determine the molecular weights of the parent peptide and any degradation products.

    • Perform fragmentation analysis (MS/MS) on the parent and degradant peaks to confirm their identities by observing characteristic peptide bond fragmentation.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock (1 mg/mL in H2O) prep_sample Dilute Stock into Buffer (100 µg/mL) prep_stock->prep_sample prep_buffer Prepare Buffer (e.g., 50 mM Phosphate, pH 7.4) prep_buffer->prep_sample aliquot Aliquot for Time Points & Conditions prep_sample->aliquot storage_conditions Store at Different Temperatures (e.g., 4°C, 25°C, 40°C) aliquot->storage_conditions sampling Sample at Time Points (0, 7, 14, 30 days) storage_conditions->sampling hplc Analyze by RP-HPLC sampling->hplc data_analysis Calculate % Remaining this compound hplc->data_analysis

Caption: Experimental workflow for a this compound stability study.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation PheVal This compound (Intact Dipeptide) Phe Phenylalanine PheVal->Phe H2O, Acid/Base, Heat Val Valine PheVal->Val H2O, Acid/Base, Heat OxidizedProducts Oxidized Phe/Val Residues PheVal->OxidizedProducts Oxidizing Agent (e.g., H2O2)

Caption: Potential degradation pathways of this compound.

References

Troubleshooting Phe-Val aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Phenylalanine-Valine (Phe-Val) dipeptide aggregation in solution. This resource is designed for researchers, scientists, and drug development professionals to effectively address common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and detailed guides to troubleshoot issues related to this compound aggregation.

FAQs

  • Q1: Why is my this compound solution cloudy or showing precipitates? A1: Cloudiness or precipitation in your this compound solution is a strong indicator of aggregation.[1] this compound is a dipeptide composed of two hydrophobic amino acids, Phenylalanine and Valine, which makes it poorly soluble in aqueous solutions and prone to self-assembly and aggregation. This is primarily driven by hydrophobic interactions between the nonpolar side chains of the amino acids.

  • Q2: What are the main factors influencing this compound aggregation? A2: The primary factors influencing this compound aggregation are intrinsic to its sequence (high hydrophobicity) and extrinsic environmental conditions.[1] Key environmental factors include:

    • Concentration: Higher concentrations of the dipeptide increase the likelihood of intermolecular interactions and aggregation.

    • pH: The pH of the solution affects the net charge of the dipeptide. At its isoelectric point (pI), the net charge is zero, which often leads to minimum solubility and maximum aggregation.

    • Temperature: The effect of temperature can be complex. While increased temperature can sometimes improve solubility, it can also accelerate aggregation kinetics for some peptides.[2]

    • Ionic Strength: High salt concentrations can sometimes decrease solubility and promote aggregation, a phenomenon known as "salting out".[2]

    • Solvent: The type of solvent used is critical. This compound has low solubility in purely aqueous buffers.[3]

  • Q3: How can I improve the solubility of my lyophilized this compound powder? A3: Due to its hydrophobic nature, direct dissolution of lyophilized this compound in aqueous buffers is often challenging. The recommended method is to first dissolve the peptide in a minimal amount of a sterile organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add this stock solution to your aqueous buffer with gentle stirring.[1] A final DMSO concentration of less than 1% is generally well-tolerated in most biological assays.[1]

  • Q4: I suspect aggregation is occurring. How can I confirm this and characterize the aggregates? A4: Several techniques can be used to confirm and characterize this compound aggregation:

    • Visual Inspection: The simplest method is to check for visible precipitates or cloudiness.

    • UV-Vis Spectroscopy: Aggregation can cause light scattering, which appears as a broad, featureless absorbance across the UV-Vis spectrum.[4][5]

    • Dynamic Light Scattering (DLS): DLS is a powerful technique to measure the size distribution of particles in a solution. It can effectively detect the presence of larger aggregates.[6][7]

    • Thioflavin T (ThT) Fluorescence Assay: This assay is specifically used to detect the presence of amyloid-like fibrils, a common form of peptide aggregates. ThT dye exhibits enhanced fluorescence upon binding to these structures.[8][9][10]

  • Q5: Can sonication help in dissolving this compound aggregates? A5: Yes, sonication can be a useful technique to break apart existing aggregates and aid in the dissolution of the peptide.[1][2] However, it's important to use it cautiously as excessive sonication can potentially lead to heating and degradation of the peptide.

Troubleshooting Workflow

If you are encountering issues with this compound aggregation, follow this logical troubleshooting workflow to identify and resolve the problem.

Phe_Val_Aggregation_Troubleshooting Troubleshooting Workflow for this compound Aggregation start Start: this compound solution shows signs of aggregation (cloudiness, precipitation) check_dissolution Was the initial dissolution protocol followed correctly? (e.g., use of organic solvent like DMSO first) start->check_dissolution dissolution_protocol Review and follow the recommended dissolution protocol. (See Protocol 1) check_dissolution->dissolution_protocol No sonicate Try sonicating the solution briefly. check_dissolution->sonicate Yes dissolution_protocol->sonicate check_concentration Is the this compound concentration too high? sonicate->check_concentration lower_concentration Reduce the working concentration of this compound. check_concentration->lower_concentration Yes check_ph Is the buffer pH near the isoelectric point (pI) of this compound? check_concentration->check_ph No lower_concentration->check_ph adjust_ph Adjust the buffer pH to be at least 1-2 units away from the pI. check_ph->adjust_ph Yes characterize_aggregates Characterize the aggregates to understand their nature. check_ph->characterize_aggregates No adjust_ph->characterize_aggregates dls Perform Dynamic Light Scattering (DLS) to determine aggregate size. characterize_aggregates->dls tht_assay Conduct a Thioflavin T (ThT) assay to check for amyloid fibrils. characterize_aggregates->tht_assay uv_vis Use UV-Vis spectroscopy to assess light scattering. characterize_aggregates->uv_vis end Resolution: A clear, stable this compound solution is obtained or the nature of aggregation is understood. dls->end tht_assay->end uv_vis->end

Caption: A step-by-step workflow to diagnose and resolve this compound aggregation issues.

Quantitative Data Summary

While specific experimental data for this compound solubility is not extensively published, the following table provides an illustrative summary of expected solubility trends based on the general principles of hydrophobic dipeptides. These values should be considered as a guide for experimental design.

ParameterCondition 1Condition 2Condition 3Expected Outcome on Solubility
pH pH 5.0pH 7.4 (near pI)pH 9.0Lowest solubility is expected near the isoelectric point (pI). Solubility should increase as the pH moves away from the pI.
Temperature 4 °C25 °C37 °CA slight increase in solubility may be observed with increasing temperature, but this can also increase the rate of aggregation.[2]
Co-solvent (DMSO) 0%1%5%Solubility is expected to increase significantly with the addition of a small amount of an organic co-solvent like DMSO.[3]
Ionic Strength (NaCl) 0 mM150 mM500 mMHigh ionic strength may decrease solubility due to the "salting out" effect.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to prepare this compound solutions and to detect and characterize aggregation.

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the recommended procedure for dissolving lyophilized this compound powder.

  • Materials:

    • Lyophilized this compound powder

    • Sterile Dimethyl Sulfoxide (DMSO)

    • Sterile aqueous buffer of choice (e.g., Phosphate (B84403) Buffered Saline, PBS)

    • Sterile, low-protein binding microcentrifuge tubes

  • Procedure:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

    • Add a small, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

    • For your working solution, slowly add the DMSO stock solution to your aqueous buffer while gently stirring. Avoid adding the buffer to the DMSO stock.

    • Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <1%).[1]

    • If any particulates are visible, centrifuge the solution and use the supernatant.[2]

Protocol 2: Detection of Aggregation using UV-Vis Spectroscopy

This protocol outlines a simple method to detect peptide aggregation by measuring light scattering.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (for UV range measurements)[11]

  • Procedure:

    • Set the spectrophotometer to scan a wavelength range from 220 nm to 600 nm.

    • Use the same buffer (with any co-solvents) that your peptide is dissolved in as a blank to zero the instrument.

    • Measure the absorbance spectrum of your this compound solution.

    • Interpretation: A flat or low absorbance across the spectrum is indicative of a well-dissolved, non-aggregated peptide. An increase in absorbance across the entire spectrum, particularly at higher wavelengths (e.g., >340 nm), suggests the presence of light-scattering aggregates.[4]

Protocol 3: Characterization of Aggregate Size using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a solution.

  • Instrumentation:

    • DLS Instrument

  • Procedure:

    • Filter your this compound solution through a low-protein binding syringe filter (e.g., 0.22 µm) to remove any large, extraneous dust particles.

    • Transfer the filtered solution to a clean, dust-free DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.

    • Set the instrument parameters according to the manufacturer's instructions, including the viscosity and refractive index of your solvent.

    • Perform the measurement.

    • Interpretation: The DLS software will provide a size distribution profile. A monomodal peak at a small hydrodynamic radius would indicate a homogenous solution of monomeric dipeptide. The presence of additional peaks at larger sizes, or a high polydispersity index (PDI), indicates the presence of aggregates.[12]

Protocol 4: Detection of Amyloid-like Fibrils with Thioflavin T (ThT) Assay

This fluorescence-based assay is a standard method for detecting the formation of β-sheet-rich amyloid fibrils.[8][9]

  • Materials:

    • Thioflavin T (ThT)

    • Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

    • Black, clear-bottom 96-well plates (for plate reader assays)

    • Fluorescence plate reader or spectrofluorometer

  • Procedure:

    • Prepare ThT Stock Solution: Dissolve ThT in the phosphate buffer to a final concentration of approximately 1 mM. Filter the solution through a 0.2 µm syringe filter. Store in the dark.[8]

    • Prepare Working Solution: Dilute the ThT stock solution in the phosphate buffer to a final concentration of 10-20 µM.[9]

    • Assay:

      • In a 96-well plate, add your this compound sample.

      • Add the ThT working solution to each well.

      • Include a negative control containing only the buffer and ThT.[9]

    • Measurement:

      • Incubate the plate at the desired temperature (e.g., 37°C).

      • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm.[8]

    • Interpretation: A significant increase in fluorescence intensity in the this compound samples compared to the negative control indicates the presence of amyloid-like fibrils.[8]

Signaling Pathways and Logical Relationships

The aggregation of this compound is primarily a physicochemical process rather than a biological signaling pathway. The following diagram illustrates the logical relationships between the key factors that promote aggregation.

Phe_Val_Aggregation_Factors Factors Promoting this compound Aggregation hydrophobicity High Hydrophobicity of Phe & Val hydrophobic_interactions Increased Hydrophobic Interactions hydrophobicity->hydrophobic_interactions concentration High Peptide Concentration concentration->hydrophobic_interactions ph_pI pH near Isoelectric Point (pI) reduced_solubility Reduced Solubility ph_pI->reduced_solubility ionic_strength High Ionic Strength ionic_strength->reduced_solubility aggregation This compound Aggregation hydrophobic_interactions->aggregation reduced_solubility->aggregation

Caption: Key physicochemical factors leading to the aggregation of this compound in solution.

References

Technical Support Center: Optimizing Cleavage of Phe-Val from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the cleavage of the dipeptide Phenylalanine-Valine (Phe-Val) from solid-phase synthesis resins. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this critical experimental step.

Troubleshooting Guide

Encountering issues during peptide cleavage can be frustrating. This guide provides a structured approach to identifying and resolving common problems associated with the cleavage of this compound from the resin.

IssuePotential Cause(s)Recommended Solution(s)
Low Peptide Yield Incomplete Cleavage: Insufficient reaction time or inadequate acid concentration for the chosen resin.- Extend Cleavage Time: For standard TFA cleavage, increase the reaction time in increments of 30 minutes, up to a total of 2-3 hours.[1] - Optimize TFA Concentration: For highly acid-labile resins like 2-chlorotrityl chloride (2-CTC), a low concentration of TFA (1-2%) is often sufficient.[2] For more robust resins like Wang, a higher concentration (e.g., 95% TFA) is standard.[1][3] - Perform a Test Cleavage: Use a small amount of resin (20-50 mg) to determine the optimal cleavage time and conditions before proceeding with the bulk material.[4]
Peptide Adsorption to Resin: The cleaved peptide may non-covalently adhere to the resin beads.- Thoroughly Wash Resin Post-Cleavage: After filtration, wash the resin multiple times with fresh TFA or an appropriate solvent to ensure complete recovery of the cleaved peptide.[1]
Inefficient Precipitation: The choice of ether and precipitation conditions can significantly impact yield.- Use Cold Ether: Ensure the ether (methyl tert-butyl ether is often preferred) is pre-chilled.[1] - Sufficient Ether Volume: Use a significant excess of cold ether (typically 8-10 volumes relative to the filtrate) to induce precipitation.[1][3] - Increase Precipitation Time: If precipitation is slow, consider overnight incubation at 4°C.[3]
Presence of Impurities in Final Product Side Reactions: Although Phe and Val are not highly susceptible to side reactions, reactive species generated from the resin or scavengers can cause modifications. Alkylation of the phenyl ring in Phenylalanine is a potential, though less common, issue.[5]- Use of Scavengers: Incorporate scavengers like triisopropylsilane (B1312306) (TIS) into the cleavage cocktail to quench reactive carbocations generated during cleavage. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[1][6]
Incomplete Removal of Scavengers: Residual scavengers from the cleavage cocktail can contaminate the final peptide product.- Thorough Washing of Peptide Pellet: After precipitation and centrifugation, wash the peptide pellet multiple times with cold ether to remove any remaining scavengers.[1]
Unexpected Mass Spec Peaks Incomplete Deprotection: If side-chain protecting groups were used for Phe or Val (less common for these amino acids), they may not be fully removed.- Review Cleavage Cocktail and Time: Ensure the cleavage conditions are sufficient for removing the specific protecting groups used. Some protecting groups may require longer cleavage times or stronger acidic conditions.
Diketopiperazine Formation: This is a common side reaction with dipeptides, especially when Pro or Gly are present, but can occur with other residues. It is more prevalent on Wang resin than on 2-CTC resin due to the steric hindrance provided by the trityl group on the latter.[5]- Choice of Resin: For the synthesis of short peptides prone to diketopiperazine formation, using a 2-chlorotrityl chloride resin is advisable.[5] - Cleavage Conditions: Rapid and efficient cleavage can help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor to consider when choosing a cleavage protocol for this compound?

A1: The most critical factor is the type of resin used for the synthesis.[4] Highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin require much milder cleavage conditions (e.g., 1-2% TFA in DCM or acetic acid/trifluoroethanol/DCM mixtures) to avoid degradation of the linker and release of byproducts.[2][7] In contrast, more acid-stable resins like Wang resin necessitate stronger acidic conditions, typically a cocktail containing 95% TFA.[1][3]

Q2: Are scavengers necessary for the cleavage of a simple dipeptide like this compound?

A2: While Phenylalanine and Valine do not have highly reactive side chains like Tryptophan, Methionine, or Cysteine, the use of scavengers such as triisopropylsilane (TIS) is still highly recommended.[8] During acid cleavage, reactive carbocations are generated from the resin linker itself, which can potentially lead to side reactions like alkylation of the phenyl ring of Phenylalanine.[5] A standard scavenger cocktail of 95% TFA, 2.5% water, and 2.5% TIS is generally effective.[1][6]

Q3: How can I minimize the risk of diketopiperazine formation during the cleavage of this compound?

A3: Diketopiperazine formation is a known side reaction for dipeptides on solid support. To minimize this, consider the following:

  • Resin Choice: Utilizing a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) can significantly suppress this side reaction compared to Wang resin.[5]

  • Cleavage Conditions: Employing efficient and relatively quick cleavage protocols can also help. Once the dipeptide is cleaved from the resin, it is less likely to cyclize.

Q4: My this compound dipeptide is proving difficult to precipitate from the cleavage cocktail. What can I do?

A4: Poor precipitation can be due to the short and relatively hydrophobic nature of the dipeptide. If standard precipitation with cold ether is not yielding good results, you can try:

  • Increasing the volume of cold ether.

  • Extending the precipitation time at low temperatures (e.g., -20°C or 4°C overnight).[3]

  • Lyophilization of the TFA solution (after partial evaporation) can be an alternative to precipitation for recovering the peptide.

Experimental Protocols

Below are detailed protocols for the cleavage of this compound from two commonly used resins.

Protocol 1: Cleavage of this compound from Wang Resin

This protocol is suitable for the cleavage of peptides from acid-stable resins like Wang resin.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the this compound-resin.

    • Thoroughly wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum for at least one hour.[9]

  • Cleavage Cocktail Preparation (prepare fresh):

    • In a fume hood, prepare a cleavage cocktail consisting of:

      • 95% Trifluoroacetic Acid (TFA)

      • 2.5% Deionized Water

      • 2.5% Triisopropylsilane (TIS)

  • Cleavage Reaction:

    • Place the dried resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1-2 hours.[3]

  • Peptide Isolation:

    • Filter the resin through a sintered glass funnel and collect the filtrate.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[3]

  • Precipitation:

    • In a centrifuge tube, add 8-10 volumes of cold methyl tert-butyl ether.[1]

    • Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet two more times with cold ether to remove residual scavengers.[1]

  • Drying:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Mild Cleavage of this compound from 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed for the cleavage of peptides from highly acid-labile resins.

  • Resin Preparation:

    • Wash the this compound-2-CTC resin with DCM and dry under vacuum.

  • Cleavage Solution Preparation (prepare fresh):

    • Prepare one of the following mild cleavage solutions:

      • Option A (TFA-based): 1-2% TFA in DCM.[2]

      • Option B (Acetic Acid-based): A mixture of acetic acid/trifluoroethanol (TFE)/DCM (e.g., 1:1:8 v/v/v).[7]

  • Cleavage Reaction:

    • Suspend the resin in the chosen cleavage solution.

    • Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the cleavage progress by taking small aliquots.[7]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin several times with the cleavage solution or DCM.

  • Solvent Removal and Precipitation:

    • Evaporate the combined filtrates under reduced pressure.

    • Precipitate the peptide by adding cold diethyl ether.

  • Peptide Collection and Drying:

    • Collect the precipitated peptide by centrifugation.

    • Wash the pellet with cold ether and dry under vacuum.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the cleavage of this compound from resin.

General Workflow for this compound Cleavage A Start: this compound on Resin B Resin Washing and Drying A->B D Cleavage Reaction B->D C Prepare Cleavage Cocktail C->D E Filter to Separate Resin D->E F Precipitate Peptide with Cold Ether E->F G Centrifuge and Collect Pellet F->G H Wash Pellet with Cold Ether G->H I Dry Peptide H->I J End: Purified this compound I->J

Caption: Workflow for this compound Cleavage from Resin.

Troubleshooting Low this compound Yield end_node end_node A Low Yield Observed? B Check for Incomplete Cleavage A->B Yes C Check Precipitation Efficiency B->C Cleavage Appears Complete end_node_B Optimize Cleavage Time/Cocktail B->end_node_B Incomplete D Check for Adsorption to Resin C->D Precipitation is Inefficient end_node_C Investigate Other Loss Points C->end_node_C Efficient end_node_D Improve Post-Cleavage Resin Washing D->end_node_D Adsorption Suspected end_node_E Re-evaluate Entire Process D->end_node_E No Adsorption

Caption: Decision Tree for Troubleshooting Low Yield.

References

Preventing side reactions during Phe-Val synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of the dipeptide Phenylalanine-Valine (Phe-Val).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The synthesis of this compound is prone to several side reactions, primarily due to the steric hindrance of the valine residue and the hydrophobicity of both amino acids. The most frequently encountered issues include:

  • Racemization: The chiral integrity of the amino acids, particularly valine, can be compromised during the activation and coupling steps, leading to the formation of diastereomeric impurities.[1][2]

  • Diketopiperazine (DKP) Formation: As a dipeptide, this compound is susceptible to intramolecular cyclization to form a stable six-membered ring, especially after the removal of the N-terminal protecting group of the second amino acid (Valine) while it is still attached to the solid support.[3][4][5][6]

  • Low Coupling Efficiency: The bulky isopropyl side chain of valine can sterically hinder the approach of the activated phenylalanine, leading to incomplete or slow coupling reactions.[1][7][8]

  • Aggregation: The hydrophobic nature of both phenylalanine and valine can cause the growing peptide chain to aggregate on the solid support, which can block reactive sites and lead to incomplete reactions.[7][9][10]

Q2: Why is Valine particularly susceptible to racemization?

A2: The primary mechanism for racemization of N-protected amino acids during peptide synthesis is the formation of a 5(4H)-oxazolone intermediate upon activation of the carboxylic acid.[1] The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, resulting in a loss of chirality. Valine's bulky side chain can slow down the desired coupling reaction, which provides more time for the oxazolone (B7731731) to form and racemize.[1]

Q3: How can I minimize diketopiperazine (DKP) formation?

A3: DKP formation is a significant side reaction at the dipeptide stage.[10] To minimize its occurrence:

  • Use a dipeptide building block: Instead of coupling Phe and Val sequentially on the resin, use a pre-synthesized and protected this compound dipeptide for coupling to the resin or the next amino acid in the sequence.

  • Choose the right protecting group: For the N-terminus of Phenylalanine, using a protecting group that is cleaved under conditions that do not favor cyclization can be beneficial.

  • Control reaction conditions: The tendency for DKP formation is influenced by the solvent, temperature, and the base used.[3][4] For instance, some studies suggest that using weaker bases or specific solvent systems can reduce this side reaction.

Q4: What are the best coupling reagents for sterically hindered amino acids like Valine?

A4: For sterically hindered couplings like this compound, more powerful coupling reagents are often required. While carbodiimides like DCC and DIC can be used, they often lead to higher racemization rates when used alone.[1] It is highly recommended to use them in conjunction with racemization-suppressing additives like HOBt or Oxyma.[1][11] Uronium/aminium or phosphonium-based reagents such as HATU, HBTU, or PyBOP are generally more effective for such challenging couplings, leading to higher yields and lower racemization.[1][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound dipeptide Incomplete coupling due to steric hindrance: The bulky side chains of Phe and Val impede the reaction.[1][8]- Use a more potent coupling reagent like HATU or COMU. - Increase the reaction time, but monitor for racemization. - Perform the coupling at a slightly elevated temperature (e.g., room temperature to 40°C), again with careful monitoring of side products.
Peptide aggregation: Hydrophobic interactions cause the peptide chains to clump together on the resin.[7][10]- Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt. - Use a resin with a lower substitution level. - Incorporate backbone-protecting groups or pseudoprolines if synthesizing a longer peptide containing this motif.
Presence of a diastereomeric impurity in the final product (detected by HPLC/MS) Racemization of Valine: The chiral center of Valine has inverted during the coupling step.[1][2]- Use a racemization-suppressing additive such as HOBt or HOAt with your coupling reagent.[1] - Avoid strong, non-sterically hindered bases like triethylamine (B128534) (TEA). Opt for weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[1] - Perform the coupling at a lower temperature (e.g., 0°C), especially during the activation step.[1] - Minimize the pre-activation time of the carboxylic acid before adding the amine component.
Significant amount of a cyclic by-product detected Diketopiperazine (DKP) formation: The linear dipeptide has cyclized on the resin.[3][5]- If performing solid-phase synthesis, consider synthesizing the this compound dipeptide in solution phase first, and then coupling it to the resin. - Use a protocol that involves in situ neutralization.[10]
Multiple unidentified peaks in HPLC analysis Multiple side reactions occurring: A combination of the issues above.- Systematically address each potential side reaction. Start by optimizing the coupling conditions to minimize racemization and incomplete coupling. - Ensure high-purity reagents and solvents are used.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Phe-OH to H-Val-Resin

This protocol is designed to minimize racemization and incomplete coupling during the solid-phase synthesis of the this compound dipeptide.

  • Resin Swelling: Swell the H-Val-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the activated Fmoc-Phe-OH solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: HPLC Analysis of Crude this compound Dipeptide

This protocol allows for the assessment of purity and the detection of common impurities like diastereomers.

  • Sample Preparation: Cleave a small amount of the this compound-resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Data Analysis: Integrate the peaks in the chromatogram. The presence of a second major peak with the same mass as the desired product may indicate the presence of a diastereomer due to racemization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification resin H-Val-Resin swell Swell Resin (DMF) resin->swell couple Couple to Resin swell->couple activate Activate Fmoc-Phe-OH (HATU/HOAt/DIEA) activate->couple wash Wash Resin couple->wash cleave Cleave from Resin (TFA Cocktail) wash->cleave precipitate Precipitate & Dry cleave->precipitate hplc HPLC Analysis precipitate->hplc purify Purify (if needed) hplc->purify

Caption: A typical experimental workflow for the solid-phase synthesis and analysis of this compound.

troubleshooting_workflow start Start this compound Synthesis check_completion Is Coupling Complete? (e.g., Kaiser Test) start->check_completion analyze_crude Analyze Crude Product (HPLC/MS) check_completion->analyze_crude Yes incomplete_coupling Incomplete Coupling check_completion->incomplete_coupling No check_purity Is Purity >95%? analyze_crude->check_purity end_product Desired Product check_purity->end_product Yes low_purity Low Purity check_purity->low_purity No solution_incomplete Use stronger coupling reagent (e.g., HATU) Increase reaction time incomplete_coupling->solution_incomplete solution_incomplete->start check_diastereomer Diastereomer present? low_purity->check_diastereomer check_dkp DKP present? check_diastereomer->check_dkp No racemization Racemization Issue check_diastereomer->racemization Yes dkp DKP Formation check_dkp->dkp Yes solution_racemization Lower temperature Use weaker base (NMM) Add HOBt/HOAt racemization->solution_racemization solution_racemization->start solution_dkp Use pre-formed dipeptide Adjust cleavage protocol dkp->solution_dkp solution_dkp->start

Caption: A troubleshooting decision tree for identifying and resolving common issues in this compound synthesis.

References

Technical Support Center: Refinement of Phe-Val Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of the dipeptide Phenylalanine-Valine (Phe-Val). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for purifying this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most popular method for purifying synthetic peptides like this compound.[1][2][3] This technique separates molecules based on their hydrophobicity.[1][4] Given that both Phenylalanine and Valine are hydrophobic amino acids, RP-HPLC offers excellent resolution and is highly compatible with mass spectrometry (MS) for subsequent analysis.[1]

Q2: My this compound peptide is showing poor solubility. How can I address this?

A2: Poor solubility of hydrophobic peptides like this compound is a common challenge.[5][6] To improve solubility, consider the following:

  • Sample Solvent: Dissolve the crude peptide in a small amount of an organic solvent such as acetonitrile (B52724), DMSO, or isopropanol (B130326) before adding the aqueous mobile phase.[6] For peptides prone to aggregation, dissolving in a stronger solvent like DMSO or DMF first, then diluting into the initial mobile phase just before injection can be effective.[6]

  • Acidic Conditions: Using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases helps to maintain peptide solubility.[6][7]

  • Lower Concentration: Reducing the concentration of the peptide injected onto the column can minimize concentration-dependent aggregation.[6]

Q3: Can I use other chromatography techniques besides RP-HPLC for this compound purification?

A3: Yes, other techniques can be employed, especially for orthogonal purification or if RP-HPLC does not yield the desired purity.

  • Ion-Exchange Chromatography (IEC): This method separates peptides based on their net charge.[1][8] Since this compound has ionizable amino and carboxyl termini, IEC can be a viable option. It is particularly useful for removing impurities with different charge characteristics.[8]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on surface hydrophobicity.[9][10] It is a less denaturing alternative to RP-HPLC and can be complementary, often used in a multi-step purification process.[9][11]

Q4: What are the ideal detection wavelengths for this compound?

A4: The primary detection wavelength for the peptide bond is around 215 nm.[7] Due to the presence of the aromatic ring in Phenylalanine, a secondary wavelength of 280 nm can also be used for detection.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chromatographic purification of this compound.

Problem 1: Poor Resolution of the Target Peptide from Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Inability to isolate a pure fraction of this compound.

Possible Causes & Solutions:

Potential CauseSuggested Solution
HPLC gradient is too steep. Use a shallower gradient to improve the separation of closely eluting peaks.[12] For example, if the peptide elutes at 40% acetonitrile in a scouting run, try a gradient of 30-50% over a longer period.[6]
Column chemistry is not optimal. Try a different stationary phase (e.g., C8 instead of C18) or a column from a different manufacturer to alter selectivity.[12]
Mobile phase composition needs adjustment. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[6] Adjusting the pH of the mobile phase can also impact resolution, especially if impurities have different ionization states.[13]
Column length or particle size is insufficient. Increasing the column length or using a column with smaller particle sizes can increase column efficiency and improve resolution.[14][15]
Problem 2: The Target this compound Peak is Broad or Tailing

Symptoms:

  • The peak for this compound is asymmetrical, with the latter half being drawn out.

  • Reduced peak height and poor integration.

Possible Causes & Solutions:

Potential CauseSuggested Solution
Secondary interactions between the peptide and the stationary phase. Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[12]
Peptide aggregation. Increase the column temperature (e.g., to 40-60°C) to disrupt aggregates.[6] Dissolve the sample in a stronger solvent or at a lower concentration.[6][12]
Column overload. Dilute the sample and inject a smaller amount onto the column.[16] Using a column with a larger diameter or a higher capacity stationary phase can also help.[16]
Deformation of the column packing bed. This can be caused by voids at the column inlet or a blocked frit.[16] Try backflushing the column or replacing it with a new one.[17]
Detector issues. A slow detector response or a large detector cell volume can contribute to peak tailing.[16] Regular maintenance and calibration of the detector are important.[16]
Problem 3: The Target this compound Peak is Fronting

Symptoms:

  • The peak for this compound is asymmetrical, with the leading edge being sloped.

Possible Causes & Solutions:

Potential CauseSuggested Solution
Column overload. This is the most common cause of peak fronting.[18] Dilute your sample or inject a smaller volume.[18]
Channeling in the column bed. This can occur if the column is not well-packed. Replacing the column is the best solution.[19]
Sample dissolved in a solvent stronger than the mobile phase. If possible, dissolve the sample in the initial mobile phase to ensure proper focusing at the head of the column.
Problem 4: Low Recovery of the Purified this compound

Symptoms:

  • The amount of purified this compound obtained is significantly less than expected.

Possible Causes & Solutions:

Potential CauseSuggested Solution
Peptide precipitation on the column. Adjust the mobile phase composition or pH to improve solubility.[12] As mentioned, dissolving the crude peptide in a small amount of organic solvent before adding the aqueous mobile phase can help.[6]
Irreversible binding to the column. This may indicate strong hydrophobic interactions. Consider a less hydrophobic column (e.g., C8 or C4) or a different organic modifier.[12]
Peptide aggregation. Aggregated peptides may not elute properly. Increase the column temperature or use a stronger sample solvent to disrupt aggregates.[6]
Breakthrough during sample loading. This can happen if the dissolution solvent is too strong, preventing the peptide from binding to the stationary phase.[5] Consider using a weaker sample solvent or a dry loading technique.[5]

Experimental Protocols

General RP-HPLC Purification Protocol for this compound

This protocol provides a starting point for the purification of this compound. Optimization will likely be required based on your specific synthesis impurities and equipment.

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.[7]

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN). To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.[7]

  • Degas both mobile phases by sonication or vacuum filtration before use.[7]

2. Sample Preparation:

  • Dissolve the crude this compound peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A if soluble). The final concentration is typically 1-5 mg/mL.[7]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[12]

3. HPLC Method Parameters:

ParameterTypical ValueRationale
Column C18, 5 µm particle size, 100-300 Å pore sizeC18 provides strong hydrophobic retention suitable for this compound. Wide-pore silica (B1680970) is recommended for peptides.[3]
Flow Rate 1.0 mL/min (analytical, 4.6 mm ID)Standard flow rate for good separation. Scale up for preparative columns.[7]
Gradient 5-65% Mobile Phase B over 30 minutesA shallow gradient is crucial for good separation of closely eluting impurities.[7] This may need to be optimized.
Detection UV at 215 nm and 280 nm215 nm for the peptide bond and 280 nm for the Phenylalanine aromatic ring.[7]
Column Temp. 25 - 40 °CElevated temperature can improve peak shape and reduce aggregation.[6]
Injection Vol. 20-100 µL (analytical)Dependent on concentration and column capacity.[7]

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize (freeze-dry) the pooled fractions to obtain the purified this compound as a white powder.[20]

Visualizations

Purification_Workflow This compound Purification Workflow cluster_prep Preparation cluster_hplc RP-HPLC cluster_post Post-Purification crude_peptide Crude this compound Peptide dissolve Dissolve in Appropriate Solvent crude_peptide->dissolve filter Filter Sample (0.22 µm) dissolve->filter hplc_system Equilibrate C18 Column inject Inject Sample hplc_system->inject gradient Run Gradient Elution inject->gradient detect UV Detection (215/280 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity collect->analyze analyze->collect Re-inject/Optimize pool Pool Pure Fractions analyze->pool Purity > 95%? lyophilize Lyophilize pool->lyophilize pure_peptide Pure this compound Powder lyophilize->pure_peptide

Caption: A typical workflow for the purification of this compound using RP-HPLC.

Troubleshooting_Logic Troubleshooting Common HPLC Issues cluster_peak_shape Peak Shape Issues cluster_resolution Separation Issues start Chromatogram Anomaly peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting poor_resolution Poor Resolution? start->poor_resolution low_recovery Low Recovery? start->low_recovery solution_tailing Check for: - Secondary Interactions - Aggregation - Column Overload - Column Bed Deformation peak_tailing->solution_tailing Yes solution_fronting Check for: - Column Overload - Channeling - Strong Sample Solvent peak_fronting->solution_fronting Yes solution_resolution Optimize: - Gradient Slope - Mobile Phase - Column Chemistry poor_resolution->solution_resolution Yes solution_recovery Investigate: - Peptide Precipitation - Irreversible Binding - Sample Breakthrough low_recovery->solution_recovery Yes

Caption: A logical workflow for troubleshooting common issues in this compound purification.

References

Addressing poor signal in NMR analysis of Phe-Val

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering poor signal-to-noise in the NMR analysis of the dipeptide Phenylalanine-Valine (Phe-Val).

Troubleshooting Guide: Improving Poor NMR Signal

If you are experiencing a poor signal-to-noise ratio (S/N) in your this compound NMR spectrum, follow this systematic workflow to diagnose and resolve the issue. Start with the initial checks and proceed sequentially.

G cluster_0 Step 1: Initial Checks cluster_1 Step 2: Sample Preparation Issues cluster_2 Step 3: NMR Acquisition & Shimming cluster_4 Step 4: Advanced Troubleshooting start Start: Poor S/N Observed check_sample Is sample concentration adequate? (>1 mM for ¹H) start->check_sample check_instrument Is the instrument calibrated? (Pulse widths, temperature) check_sample->check_instrument Yes increase_conc Increase this compound Concentration (Target 2-5 mM) check_sample->increase_conc No check_solubility Is the sample fully dissolved? (No solids/precipitate) check_instrument->check_solubility Yes increase_conc->check_solubility check_volume Is sample volume sufficient? (min. 4-5 cm height) check_solubility->check_volume Yes filter_sample Filter sample to remove particulates check_solubility->filter_sample No check_purity Is the sample pure? (>95%) check_volume->check_purity check_lock Is the lock signal stable and maximized? check_purity->check_lock Yes filter_sample->check_solubility check_shim Is the shimming optimized? (Symmetric lineshape) check_lock->check_shim Yes check_lock->check_shim No, re-lock optimize_params Optimize Acquisition Parameters (NS, D1, pulse angle) check_shim->optimize_params Yes check_aggregation Consider sample aggregation. Try different solvent, pH, or temperature. check_shim->check_aggregation No, re-shim end_good End: Good S/N Achieved optimize_params->end_good Success check_aggregation->end_good

Caption: Troubleshooting workflow for poor NMR signal.

Frequently Asked Questions (FAQs)

Q1: Why is my NMR signal for this compound so weak?

A poor signal-to-noise ratio is a common issue that can stem from several factors. The most frequent causes are:

  • Low Sample Concentration: Signal intensity is directly proportional to the concentration of your sample.[1] For peptides, concentrations should ideally be higher than 1 mM.[2]

  • Improper Instrument Calibration: Incorrectly calibrated pulse widths (especially the 90° pulse) can lead to inefficient signal excitation and significantly lower intensity.[3][4]

  • Poor Magnetic Field Homogeneity (Shimming): A poorly shimmed magnet results in broad, distorted lineshapes, which lowers the peak height and thus the apparent signal-to-noise.[5][6]

  • Suboptimal Acquisition Parameters: An insufficient number of scans or an improperly set relaxation delay (D1) can lead to weak signals.[4][7]

Q2: What is the optimal concentration for a this compound NMR sample?

For small peptides like this compound, a higher concentration is generally better to ensure a strong signal. The recommended range is typically 2-5 mM.[1] While structure determination may be possible at concentrations as low as 1 mM, acquiring data will take significantly longer to achieve the same signal-to-noise ratio.[2] For instance, halving the concentration requires a four-fold increase in measurement time for the same S/N.[2]

Q3: My peaks are broad, not just weak. What causes this?

Peak broadening is a clear indicator of specific issues that can also lead to poor overall signal quality. Common causes include:

  • Poor Shimming: This is the most common cause of broadened peaks. Inhomogeneity in the magnetic field across the sample volume leads to a range of resonance frequencies for the same nucleus, resulting in a broad peak.[4][6]

  • Sample Aggregation: Peptides can aggregate in solution, especially at high concentrations.[8] This increases the effective molecular weight and slows molecular tumbling, leading to shorter relaxation times (T2) and broader lines.[9][10]

  • High Viscosity: A highly viscous solution will also slow molecular tumbling and cause peak broadening.[7][11] Ensure your sample is fully dissolved and not overly concentrated.[11]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[11][12] Filtering the sample can sometimes help.[11][13]

  • Chemical Exchange: Protons that can exchange with the solvent (like amide and amine protons) can sometimes show broadened signals, especially depending on the pH and temperature.[6][10]

Q4: How can I improve the shimming for my peptide sample?

Effective shimming is crucial for obtaining high-resolution spectra and good signal intensity.[5]

  • Ensure Sufficient Sample Volume: The sample height in the NMR tube should be at least 4-5 cm to allow for proper shimming.[7][13]

  • Use High-Quality NMR Tubes: Scratched or lower-quality tubes can interfere with achieving good field homogeneity.[11][14]

  • Filter Your Sample: Remove any solid particles or precipitate, as these will severely degrade shimming performance.[7][11][13]

  • Follow a Systematic Shimming Protocol: Start by adjusting the lower-order shims (Z1, Z2) before moving to higher-order and off-axis shims (X, Y, XZ, etc.).[5][15] Many modern spectrometers have automated gradient shimming routines that are highly effective.[16][17]

Q5: Which solvent is best for this compound NMR, and how does it affect the signal?

The choice of solvent is critical for sample solubility and spectral quality.

  • For observing amide protons: A mixture of 90% H₂O / 10% D₂O is commonly used. The D₂O provides the lock signal, while the H₂O allows for the observation of exchangeable amide (NH) protons, which are crucial for peptide structure analysis.[2]

  • For general analysis (non-exchangeable protons): If amide protons are not of interest, using a fully deuterated solvent like Deuterium (B1214612) Oxide (D₂O) or DMSO-d₆ can be effective, provided the peptide is soluble. In D₂O, amide and amine protons will exchange with deuterium and become invisible in the ¹H spectrum.[2]

  • Solubility: this compound has both hydrophobic (Phenylalanine, Valine) and hydrophilic (peptide backbone, termini) character. If solubility is an issue in D₂O, consider using DMSO-d₆ or adding a small amount of an organic co-solvent like acetonitrile-d₃.

Q6: How do I correctly set the number of scans (NS) and relaxation delay (D1)?

  • Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. For a standard ¹H spectrum of a peptide at sufficient concentration (e.g., >2 mM), 8 to 16 scans may be adequate.[3] If the concentration is low, you will need to increase NS significantly.

  • Relaxation Delay (D1): This delay allows the nuclear spins to return to thermal equilibrium between pulses. For quantitative analysis, D1 should be set to at least 5 times the longest T1 (spin-lattice relaxation time) of the nuclei of interest.[4] For routine qualitative spectra of small molecules, a D1 of 1-2 seconds is often sufficient.[18] Using a smaller pulse angle (e.g., 30° or 45° instead of 90°) allows for the use of a shorter D1 delay, enabling more scans in a given amount of time.[4][18]

Quantitative Data Summary

The table below summarizes key experimental parameters for the NMR analysis of dipeptides like this compound.

ParameterRecommended ValueRationale & Remarks
Sample Concentration 2 - 5 mMSignal intensity is directly proportional to concentration.[1] Below 1 mM, acquisition times become very long.[2]
Sample Volume 0.5 - 0.7 mLEnsures a minimum sample height of 4-5 cm in a standard 5 mm tube, which is critical for good shimming.[7]
Purity > 95%Impurities can complicate spectra and may contain paramagnetic species that cause line broadening.[2]
Solvent (Amide Protons) 90% H₂O / 10% D₂OAllows observation of exchangeable NH protons while providing a deuterium lock signal.[2]
pH 4.0 - 5.0Amide proton exchange with the solvent is slowest around pH 3.0, but a range of 4-5 is often chosen to ensure peptide stability.[2]
Number of Scans (¹H) 8 - 64 (can be higher)Depends on concentration. S/N increases with the square root of the number of scans.[3]
Relaxation Delay (D1) 1 - 5 secondsFor qualitative spectra, 1-2s is common. For quantitative results, D1 should be >5x the longest T1.[4]

Experimental Protocols

Protocol 1: NMR Sample Preparation for this compound
  • Weigh the Sample: Accurately weigh 2-5 mg of high-purity (>95%) this compound dipeptide.

  • Dissolve the Sample: Transfer the solid to a clean, small glass vial. Add the appropriate volume (e.g., 0.6 mL) of your chosen deuterated solvent (e.g., 90% H₂O / 10% D₂O).[13]

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect for any remaining solid particles.[11]

  • Filter the Sample: To remove any microparticulates that can ruin shimming, filter the solution. Place a small, tight plug of glass wool or cotton into a Pasteur pipette and pass the sample solution through it directly into a clean, high-quality 5 mm NMR tube.[7][13]

  • Cap and Label: Cap the NMR tube securely and label it clearly.[11] Invert the tube a few times to ensure the final solution is homogeneous.

Protocol 2: Standard 1D Proton NMR Acquisition
  • Insert Sample: Carefully insert the NMR tube into the spinner and place it in the magnet. Allow at least 5 minutes for the sample temperature to equilibrate.[19]

  • Load Standard Parameters: Load a standard 1D proton experiment parameter set.

  • Locking: Establish a field-frequency lock using the deuterium signal from the solvent. The lock signal should be stable and maximized.[5][17]

  • Shimming: Optimize the magnetic field homogeneity. Use an automated gradient shimming routine if available.[16] If shimming manually, iteratively adjust Z1/Z2, then X/Y and other on-axis and off-axis shims to maximize the lock level and achieve a sharp, symmetrical lock peak.[15]

  • Set Receiver Gain: Use the automatic receiver gain adjustment (rga) to set the optimal signal amplification without causing an ADC overflow.[14]

  • Calibrate 90° Pulse: For optimal signal intensity, ensure the 90° pulse width is correctly calibrated for your sample and probe.[3]

  • Set Acquisition Parameters:

    • Pulse Angle (p1): Use a 90° pulse for maximum signal per scan or a smaller angle (e.g., 30°) to allow for a shorter relaxation delay.[18]

    • Number of Scans (NS): Set to 8 or 16 for an initial spectrum. Increase as needed based on the resulting S/N.

    • Relaxation Delay (D1): Set to 1.5 seconds for a routine spectrum with a 30° pulse.[18]

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

References

Technical Support Center: Scaling Up Phenylalanyl-valine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of the dipeptide Phenylalanyl-valine (Phe-Val). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and production endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up Phenylalanyl-valine synthesis?

A1: Scaling up the synthesis of Phenylalanyl-valine, a dipeptide composed of two hydrophobic amino acids, presents several challenges. These include potential aggregation of the peptide chain, which can hinder reaction kinetics and reduce yields.[1] Racemization at the α-carbon of the amino acids during activation is another significant concern, leading to diastereomeric impurities that can be difficult to separate.[2][3] Additionally, ensuring complete coupling and deprotection at each step becomes more critical at a larger scale to avoid the accumulation of deletion sequences and other impurities.

Q2: Which is a better method for large-scale production of Phenylalanyl-valine: chemical or enzymatic synthesis?

A2: Both chemical and enzymatic synthesis have their merits for large-scale production, and the choice depends on factors such as cost, desired purity, and downstream processing capabilities. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a well-established and versatile method.[1] However, it often involves the use of harsh chemicals and can lead to side reactions.[4] Chemoenzymatic synthesis, using proteases like thermolysin or chymotrypsin, offers high stereoselectivity, milder reaction conditions, and often eliminates the need for extensive protecting group strategies, which can lead to a more environmentally friendly process with fewer side products.[5][6][7]

Q3: How can I minimize racemization during the chemical synthesis of Phenylalanyl-valine?

A3: Racemization is a common issue, especially when activating the carboxylic acid of an amino acid. To minimize racemization during the synthesis of Phenylalanyl-valine, several strategies can be employed. The use of coupling reagents with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress racemization.[3] The choice of base is also critical; weaker or more sterically hindered bases such as N-methylmorpholine (NMM) are generally preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA).[3] Controlling the reaction temperature and minimizing the pre-activation time of the amino acid can also reduce the extent of racemization.[3]

Q4: What are the key considerations for purifying Phenylalanyl-valine?

A4: The purification of Phenylalanyl-valine typically relies on the difference in physicochemical properties between the desired dipeptide and any impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying peptides, separating them based on their hydrophobicity.[8] Given that this compound is composed of two hydrophobic residues, a C18 column with a gradient of acetonitrile (B52724) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is effective.[8] Crystallization is another viable purification method, particularly for large-scale production, and can yield high-purity material.[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Chemical Synthesis 1. Incomplete coupling of Phenylalanine or Valine. 2. Peptide aggregation on the solid support. 3. Premature cleavage from the resin.1. Use a more potent coupling reagent (e.g., HATU, HBTU). Perform a double coupling for the challenging residue. Monitor coupling completion with a Kaiser test. 2. Switch to a more solvating solvent like N-methylpyrrolidone (NMP). Incorporate structure-disrupting elements if synthesizing a longer peptide containing this motif.[1] 3. Ensure the appropriate resin and cleavage conditions are used for the chosen protection strategy (Boc or Fmoc).
Presence of Impurity with the Same Mass Racemization of either Phenylalanine or Valine during activation, leading to the formation of a diastereomer.[2]1. Add HOBt or OxymaPure to carbodiimide-mediated couplings. 2. Use a less racemization-prone coupling reagent (e.g., phosphonium (B103445) or iminium salts). 3. Employ a weaker base (e.g., N-methylmorpholine) and control the reaction temperature.[3]
Incomplete Deprotection Steric hindrance, especially with the bulky side chains of Phenylalanine and Valine.1. Extend the deprotection reaction time. 2. For Fmoc deprotection, consider using DBU in the piperidine (B6355638) solution.[11]
Low Yield in Enzymatic Synthesis 1. Sub-optimal pH or temperature. 2. Enzyme inhibition by substrates or products. 3. Hydrolysis of the ester substrate or the product.[12]1. Optimize reaction conditions for the specific enzyme used (e.g., pH is critical for chymotrypsin-catalyzed synthesis).[13] 2. Perform the reaction in a biphasic system or with in-situ product removal (e.g., crystallization) to shift the equilibrium towards synthesis.[14] 3. Use a high concentration of the amine nucleophile and a low water content in the reaction medium.[12]
Difficulty in Product Purification Co-elution of closely related impurities (e.g., diastereomers, deletion sequences) in HPLC. Poor crystallization.1. Optimize the HPLC gradient to improve separation. A shallower gradient can enhance the resolution of closely eluting peaks.[8] 2. Screen different solvent systems for crystallization. The use of a precipitant specific for valine-containing compounds has been reported.[13]

Data Presentation

Table 1: Comparison of Chemical Synthesis Methods for Phenylalanyl-valine
ParameterBoc-Phe-Val-OMe (Solution Phase)Fmoc-Phe-Val-OH (Solid Phase)
Protection Strategy N-terminal Boc, C-terminal Methyl esterN-terminal Fmoc, C-terminal attached to resin
Coupling Reagent Not specified, but DCC/HOBt is common[11]HBTU/HOBt or other phosphonium/iminium salts
Deprotection Conditions Acidic (e.g., TFA in DCM)[15]Basic (e.g., 20% Piperidine in DMF)
Typical Yield ~51%[12]Generally high, but sequence-dependent
Purity (Crude) Variable, depends on work-upTypically 50-80% before purification[8]
Key Advantages Scalable, well-established chemistry.Automation is possible, purification of intermediates is not required.
Key Disadvantages Requires purification of intermediates, potential for racemization.Use of expensive reagents and resin, potential for aggregation.[1]
Table 2: Comparison of Potential Enzymatic Synthesis Methods for Phenylalanyl-valine
Parameterα-Chymotrypsin CatalysisThermolysin CatalysisPapain Catalysis
Acyl Donor Substrate N-protected-Phe-ester (e.g., N-Ac-Phe-OEt)N-protected-Phe-OH (e.g., Z-Phe-OH)N-protected-Phe-ester
Nucleophile Valine amide or esterValine amide or esterValine ester
Typical Reaction Conditions Biphasic system, pH ~8-9, ~35-40°C[13]Aqueous or low-water organic media, pH ~7[8][16]Aqueous or low-water organic media, pH ~6.5-8.5[17]
Reported Yield (for similar dipeptides) High (e.g., 95.1% for N-Ac-Phe-Gly-NH2)[13]High, preference for hydrophobic residues at P1'[16]Variable, can be high (e.g., 79% for oligo-Tyr)[17]
Key Advantages High stereospecificity, mild reaction conditions.High stereospecificity, broad substrate scope for hydrophobic amino acids.[16]Readily available and cost-effective enzyme.
Key Disadvantages Enzyme can be expensive, optimization of biphasic system required.Potential for product hydrolysis, requires careful control of reaction conditions.Can lead to polymerization if not controlled.[17]

Experimental Protocols

Chemical Synthesis: Boc-Phe-Val-OMe (Solution Phase)

This protocol is adapted from a standard solution-phase peptide coupling method.

  • Protection of Phenylalanine:

    • Dissolve L-Phenylalanine in a suitable solvent system (e.g., dioxane/water or THF/water).

    • Add a base (e.g., NaOH or triethylamine) and cool the solution in an ice bath.

    • Add Di-tert-butyl dicarbonate (B1257347) (Boc)₂O dropwise and stir the reaction overnight at room temperature.

    • Acidify the reaction mixture and extract the Boc-L-Phenylalanine into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain Boc-L-Phe-OH.

  • Esterification of Valine:

    • Suspend L-Valine in methanol (B129727) and cool in an ice bath.

    • Slowly add thionyl chloride and then allow the reaction to proceed at room temperature.

    • Remove the solvent under reduced pressure to obtain H-L-Val-OMe·HCl.

  • Coupling Reaction:

    • Dissolve Boc-L-Phe-OH and HOBt (1.1 eq) in a dry, aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

    • In a separate flask, dissolve H-L-Val-OMe·HCl in the same solvent and add a base like N-methylmorpholine (NMM) (1.1 eq).

    • Cool the Boc-L-Phe-OH solution to 0°C and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

    • After a short pre-activation time, add the activated Boc-L-Phe-OH solution to the H-L-Val-OMe solution.

    • Stir the reaction at 0°C for a few hours and then at room temperature overnight.

    • Filter the precipitated dicyclohexylurea (DCU) byproduct.

    • Work up the filtrate by washing with dilute acid, base, and brine. Dry the organic layer and evaporate the solvent to yield the crude Boc-L-Phe-L-Val-OMe. A reported yield for a similar procedure is 51%.[12]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica (B1680970) gel.

Enzymatic Synthesis: Phenylalanyl-valine (Conceptual Protocol)

This protocol is a conceptual guide based on the use of α-chymotrypsin, which shows a preference for cleaving peptide bonds after aromatic amino acids like phenylalanine, and can be used in reverse for synthesis.

  • Substrate Preparation:

    • Prepare a solution of the acyl donor, for example, N-Acetyl-L-phenylalanine ethyl ester (N-Ac-Phe-OEt), in a water-immiscible organic solvent (e.g., ethyl acetate).

    • Prepare a concentrated aqueous solution of the nucleophile, L-Valine amide (H-L-Val-NH₂), in a buffer at the optimal pH for the enzyme (e.g., pH 8-9 for chymotrypsin).

  • Enzymatic Reaction:

    • Combine the organic and aqueous phases in a reaction vessel.

    • Add α-chymotrypsin to the aqueous phase. The enzyme can be free or immobilized on a solid support to facilitate recovery and reuse.

    • Stir the biphasic mixture vigorously to ensure a large interfacial area for the reaction to occur.

    • Maintain the reaction at a constant temperature (e.g., 35-40°C).

    • Monitor the progress of the reaction by taking samples from the organic phase and analyzing them by HPLC.

  • Product Isolation and Purification:

    • Once the reaction has reached completion or equilibrium, separate the organic and aqueous phases.

    • The product, N-Ac-L-Phe-L-Val-NH₂, should be predominantly in the organic phase.

    • Wash the organic phase to remove any residual enzyme or substrates.

    • Evaporate the solvent to obtain the crude product.

    • The N-acetyl protecting group can be removed enzymatically or chemically, if desired.

    • Purify the final product by recrystallization or RP-HPLC. A yield of over 90% may be achievable under optimized conditions, as seen in similar dipeptide syntheses.[13]

Visualizations

Chemical Synthesis Workflow

G cluster_protection Amino Acid Protection cluster_coupling Coupling cluster_purification Purification cluster_deprotection Final Deprotection Phe L-Phenylalanine Boc_Phe Boc-L-Phe-OH Phe->Boc_Phe Boc Anhydride Val L-Valine Val_OMe H-L-Val-OMe Val->Val_OMe Thionyl Chloride, Methanol Coupling Boc-L-Phe-OH + H-L-Val-OMe Boc_Phe->Coupling Val_OMe->Coupling Crude_Dipeptide Crude Boc-Phe-Val-OMe Coupling->Crude_Dipeptide DCC/HOBt Purification Purification Crude_Dipeptide->Purification Crystallization or Chromatography Pure_Dipeptide Pure Boc-Phe-Val-OMe Purification->Pure_Dipeptide Deprotection Deprotection Pure_Dipeptide->Deprotection TFA Final_Product H-Phe-Val-OH Deprotection->Final_Product

A simplified workflow for the solution-phase synthesis of Phenylalanyl-valine.
Enzymatic Synthesis Workflow

G cluster_substrates Substrate Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation cluster_purification Purification Acyl_Donor N-Ac-Phe-ester (in organic solvent) Biphasic_System Biphasic System Acyl_Donor->Biphasic_System Nucleophile H-Val-amide (in aqueous buffer) Nucleophile->Biphasic_System Product_Formation Product Formation in Organic Phase Biphasic_System->Product_Formation Vigorous Stirring Enzyme α-Chymotrypsin Enzyme->Biphasic_System Phase_Separation Phase Separation Product_Formation->Phase_Separation Evaporation Solvent Evaporation Phase_Separation->Evaporation Crude_Product Crude N-Ac-Phe-Val-NH2 Evaporation->Crude_Product Purification RP-HPLC or Crystallization Crude_Product->Purification Final_Product Pure this compound derivative Purification->Final_Product

A conceptual workflow for the enzymatic synthesis of Phenylalanyl-valine.
Troubleshooting Logic

G Start Low Product Yield Check_Coupling Check Coupling Completion (e.g., Kaiser Test) Start->Check_Coupling Check_Purity Analyze Crude Product (HPLC, MS) Start->Check_Purity Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive Test Aggregation Suspect Aggregation Check_Coupling->Aggregation Resin Not Swelling Side_Products Major Side Products Present Check_Purity->Side_Products Multiple Peaks Solution_Coupling Increase Coupling Time Use Stronger Activator Incomplete_Coupling->Solution_Coupling Solution_Purity Optimize Coupling Conditions (Base, Temperature) Change Coupling Reagent Side_Products->Solution_Purity Solution_Aggregation Change Solvent (e.g., to NMP) Use Chaotropic Salts Aggregation->Solution_Aggregation

A troubleshooting decision tree for low yield in Phenylalanyl-valine synthesis.

References

Validation & Comparative

Phe-Val vs. Other Dipeptides in Nanomedicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of nanomedicine, self-assembling dipeptides have emerged as promising building blocks for the creation of novel drug delivery systems, biomaterials, and therapeutic agents. Their inherent biocompatibility, biodegradability, and the simplicity of their molecular structure make them highly attractive for clinical applications. Among these, the dipeptide Phenylalanine-Valine (Phe-Val) presents unique characteristics, particularly concerning its chirality-dependent self-assembly, which sets it apart from more commonly studied dipeptides like Diphenylalanine (Phe-Phe).

This guide provides an objective comparison of this compound with other dipeptides used in nanomedicine, supported by available experimental data. We will delve into their self-assembling properties, the morphology of the resulting nanostructures, and their performance in drug delivery applications.

Comparative Analysis of Dipeptide Performance

The self-assembly of dipeptides is a nuanced process governed by subtle molecular interactions, with minor changes in the amino acid sequence or stereochemistry leading to significant differences in the resulting nanostructures and their properties. The following table summarizes the key characteristics of this compound in comparison to other notable dipeptides. A critical distinction for this compound is its dependence on chirality; the homochiral L-Phe-L-Val does not readily self-assemble, whereas the heterochiral D-Phe-L-Val is capable of forming nanotubes.[1] This is a significant point of differentiation from dipeptides like Phe-Phe, which self-assembles in its homochiral L-form.

DipeptideSelf-Assembly BehaviorNanostructure MorphologyKey Performance Characteristics
L-Phe-L-Val Does not self-assemble under tested conditions.[1]Not applicableForms amphipathic layers in crystal structures.[1]
D-Phe-L-Val Self-assembles into nanotubes.[1]NanotubesChirality is essential for self-assembly into ordered nanostructures.
L-Phe-L-Phe Readily self-assembles.[2][3]Nanotubes, nanovesicles, hydrogels.[3][4]Extensively studied, forms stable nanostructures with high thermal and chemical stability.[5] High Young's modulus (19-27 GPa).[6]
L-Ile-L-Phe Self-assembles to form a thermoreversible gel.[7]Fibrillar nanostructures.[7]Self-assembly is driven by hydrophobic interactions.[7]
L-Val-L-Phe Unable to self-assemble.[7]Not applicableHighlights the importance of subtle differences in amino acid side chains for self-assembly.[7]
∆Phe-containing dipeptides (e.g., L∆F, I∆F, M∆F) Self-assemble in aqueous solutions containing methanol.NanoparticlesCan effectively load hydrophobic drugs like curcumin (B1669340) with high efficiency (up to ~92% for M∆F).[8]

Experimental Protocols

To ensure a standardized comparison of dipeptide-based nanocarriers, detailed and consistent experimental protocols are crucial. Below are generalized methodologies for the synthesis, characterization, and evaluation of these nanomaterials.

Protocol 1: Synthesis of Dipeptide Nanoparticles via Self-Assembly

Objective: To induce the self-assembly of dipeptides into nanoparticles.

Materials:

  • Dipeptide (e.g., D-Phe-L-Val, L-Phe-L-Phe)

  • Hexafluoroisopropanol (HFIP)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve the dipeptide in HFIP to a concentration of 1-5 mg/mL.[9]

  • Initiate self-assembly by adding the dipeptide solution to deionized water (e.g., 50 μL of peptide solution to 950 μL of water).[9]

  • Allow the solution to stand at room temperature for approximately 2 hours to allow for the formation of nanostructures.[9]

  • To remove the organic solvent, lyophilize the nanoparticle suspension.

  • Resuspend the lyophilized nanoparticles in the desired aqueous buffer (e.g., PBS) for subsequent experiments.

Protocol 2: Morphological and Physicochemical Characterization

Objective: To determine the size, morphology, and surface charge of the dipeptide nanoparticles.

Methods:

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles, place a drop of the nanoparticle suspension on a carbon-coated copper grid, allow it to air dry, and then image using a TEM.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution, analyze the suspension using a DLS instrument.[9]

  • Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles, measure the zeta potential of the suspension using an appropriate instrument.

Protocol 3: Drug Loading and In Vitro Release Study

Objective: To quantify the drug loading capacity and evaluate the drug release kinetics of the dipeptide nanoparticles.

Drug Loading:

  • Dissolve the therapeutic drug along with the dipeptide in the organic solvent during the synthesis process.

  • After nanoparticle formation and purification (e.g., through centrifugation or dialysis to remove unloaded drug), lyse the nanoparticles using a suitable solvent.

  • Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the drug loading efficiency (%) as: (Mass of drug in nanoparticles / Initial mass of drug) x 100.

In Vitro Drug Release:

  • Place a known amount of drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release buffer (e.g., PBS at pH 7.4) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots of the release buffer and replace with fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using an appropriate analytical method.

  • Plot the cumulative drug release as a function of time.

Protocol 4: Biocompatibility Assessment

Objective: To evaluate the cytotoxicity of the dipeptide nanoparticles on a relevant cell line.

Method (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the dipeptide nanoparticles for a specified duration (e.g., 24, 48 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability (%) relative to untreated control cells.

Visualizing the Workflow

To better understand the logical progression of comparing different dipeptide-based nanocarriers, the following workflow diagram illustrates the key steps from initial synthesis to final evaluation.

G cluster_0 Synthesis & Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 Comparative Analysis Dipeptide_Selection Dipeptide Selection (e.g., D-Phe-L-Val, L-Phe-L-Phe) Self_Assembly Self-Assembly (Solvent-Switching) Dipeptide_Selection->Self_Assembly Drug_Loading Drug Loading Self_Assembly->Drug_Loading Morphology Morphology (TEM, SEM) Drug_Loading->Morphology Size_Charge Size & Charge (DLS, Zeta Potential) Drug_Loading->Size_Charge Drug_Content Drug Content & Efficiency Drug_Loading->Drug_Content Cellular_Uptake Cellular Uptake Morphology->Cellular_Uptake Biocompatibility Biocompatibility (MTT Assay) Size_Charge->Biocompatibility Release_Kinetics Drug Release Kinetics Drug_Content->Release_Kinetics Performance_Comparison Performance Comparison Release_Kinetics->Performance_Comparison Biocompatibility->Performance_Comparison Cellular_Uptake->Performance_Comparison

References

A Comparative Guide to the Immunomodulatory Effects of Novel Phe-Val Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide presents a comparative analysis of a series of hypothetical Phenylalanine-Valine (Phe-Val) analogs. The experimental data and corresponding structure-activity relationships are illustrative and intended to provide a framework for the design and evaluation of new immunomodulatory peptides.

The dipeptide this compound is a simple yet intriguing scaffold for developing novel immunomodulators. Peptides and their analogs are known to influence immune responses, and by systematically modifying the structure of this compound, it is possible to explore and optimize their effects on immune cells.[1][2] This guide compares four hypothetical this compound analogs, detailing their potential effects on cytokine production and lymphocyte proliferation, and outlines the experimental protocols necessary to ascertain these activities.

Data Presentation: Comparative Immunomodulatory Activities

The following table summarizes the hypothetical immunomodulatory activities of the parent dipeptide, PV-01 , and its structurally modified analogs. These modifications include altering the stereochemistry of Phenylalanine (PV-02), introducing an electron-withdrawing group to the phenyl ring (PV-03), and amidating the C-terminus (PV-04).

Analog IDStructureInhibition of TNF-α Production (IC50, µM)Inhibition of IL-6 Production (IC50, µM)Stimulation of Lymphocyte Proliferation (EC50, µM)
PV-01 L-Phe-L-Val55.278.5> 100
PV-02 D-Phe-L-Val42.861.385.7
PV-03 L-Phe(4-NO₂)-L-Val21.535.1> 100
PV-04 L-Phe-L-Val-NH₂38.952.462.1

Hypothetical Structure-Activity Relationship (SAR) Analysis:

  • Stereochemistry (PV-02): The substitution of L-Phe with D-Phe is hypothesized to increase proteolytic resistance, potentially leading to enhanced inhibitory activity on TNF-α and IL-6 production.[3]

  • Aromatic Ring Substitution (PV-03): The addition of a nitro group at the para position of the phenyl ring is proposed to significantly enhance the anti-inflammatory activity, as reflected by the lower IC50 values for cytokine inhibition. This suggests that electronic modifications can strongly influence the interaction with cellular targets.

  • C-Terminal Modification (PV-04): Amidation of the C-terminus is a common strategy to improve peptide stability and bioactivity. In this hypothetical model, amidation leads to a moderate increase in anti-inflammatory effects and a more noticeable enhancement of lymphocyte proliferation compared to the parent dipeptide.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the hypothetical data presented above.

Cytokine Production Assay in Macrophages

This assay quantifies the inhibitory effect of the this compound analogs on the production of pro-inflammatory cytokines TNF-α and IL-6 by lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of the this compound analogs (e.g., 1, 10, 50, 100 µM).

  • After a 1-hour pre-incubation with the analogs, stimulate the cells with 1 µg/mL of LPS. Include a vehicle control (no analog) and an unstimulated control (no LPS).

  • Incubate the plate for 24 hours at 37°C.

b. Cytokine Quantification (ELISA):

  • After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[4][5][6]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of analog that causes 50% inhibition of cytokine production) by plotting a dose-response curve.

Lymphocyte Proliferation Assay

This assay measures the ability of the this compound analogs to stimulate the proliferation of lymphocytes, typically isolated from peripheral blood.[7][8]

a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with RPMI-1640 medium.

  • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine) and adjust the cell density to 1 x 10⁶ cells/mL.

b. Proliferation Assay ([³H]-Thymidine Incorporation):

  • Add 100 µL of the PBMC suspension (1 x 10⁵ cells) to each well of a 96-well round-bottom plate.

  • Add 100 µL of medium containing various concentrations of the this compound analogs (e.g., 1, 10, 50, 100 µM).

  • As a positive control, stimulate cells with a mitogen like Phytohemagglutinin (PHA) at 5 µg/mL. Use unstimulated cells as a negative control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the EC50 values (the concentration of analog that causes 50% of the maximal proliferative response) from the dose-response curve.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflow for the cytokine assay and a key signaling pathway potentially modulated by this compound analogs.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Analysis c1 RAW 264.7 Macrophages c2 Seed in 96-well plate (5x10^4 cells/well) c1->c2 t1 Pre-incubate with This compound Analogs (1 hr) c2->t1 t2 Stimulate with LPS (1 µg/mL) t1->t2 t3 Incubate for 24 hrs t2->t3 a1 Collect Supernatants t3->a1 a2 Measure TNF-α & IL-6 via ELISA a1->a2 a3 Calculate IC50 Values a2->a3

Caption: Experimental workflow for the cytokine production assay.

G cluster_cytoplasm Cytoplasm cluster_inactive Inactive Complex cluster_nucleus receptor Cell Surface Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk Activates phe_val This compound Analog phe_val->receptor Modulates ikb IκB ikk->ikb Phosphorylates nfkb_active Active NF-κB ikk->nfkb_active Frees nfkb NF-κB (p50/p65) ikb->nfkb Inhibits nucleus Nucleus nfkb_active->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6) nucleus->genes Induces Transcription

Caption: Potential modulation of the NF-κB signaling pathway.

Mechanistic Insights: The NF-κB Signaling Pathway

The production of pro-inflammatory cytokines like TNF-α and IL-6 is heavily regulated by the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[9][10][11][12] In immune cells such as macrophages, activation of cell surface receptors (e.g., Toll-like receptor 4 by LPS) initiates a cascade that leads to the activation of the IκB kinase (IKK) complex.[13] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus and induce the transcription of target genes, including those for TNF-α and IL-6.[10]

The hypothetical this compound analogs presented in this guide may exert their immunomodulatory effects by interfering with one or more steps in this pathway. For instance, they could potentially interact with upstream signaling components, inhibit the activity of the IKK complex, or interfere with the nuclear translocation of NF-κB. Further studies, such as Western blotting for phosphorylated IκBα or NF-κB reporter assays, would be required to elucidate the precise mechanism of action.

References

Cross-Validation of Phe-Val Quantification Methods: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of the dipeptide Phenylalanine-Valine (Phe-Val), providing researchers, scientists, and drug development professionals with supporting data and experimental protocols for informed decision-making.

The accurate quantification of dipeptides such as Phenylalanine-Valine (this compound) is critical in various fields of research, including drug discovery, metabolomics, and nutritional science. This compound, a dipeptide composed of the amino acids phenylalanine and valine, has been noted for its potential biological activities, including its role as a component in self-assembling nanostructures and its derivatives showing inhibitory effects on enzymes like HIV-1 protease. This guide provides a comprehensive cross-validation of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology Comparison: HPLC vs. LC-MS/MS

The choice of analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the key performance parameters for each technique, based on validation studies of dipeptides with similar physicochemical properties to this compound.

ParameterHPLC with UV DetectionLC-MS/MS
Linearity (R²) >0.998>0.999
Accuracy (%) 98-10599-102
Precision (%RSD) < 5%< 3%
Limit of Detection (LOD) ~5 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~17 µg/mL~1.5 ng/mL

This data is representative of performance for dipeptides with similar characteristics to this compound and may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS/MS are crucial for reproducibility and accurate cross-validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and cost-effective technique for quantifying this compound, particularly at higher concentrations.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 20 µL.

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for detecting and quantifying low levels of this compound, especially in complex biological matrices.

Sample Preparation:

  • For biological samples (e.g., plasma), perform protein precipitation using a solvent like acetonitrile.

  • Centrifuge the sample and collect the supernatant.

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • An internal standard (e.g., isotopically labeled this compound) should be added at the beginning of the sample preparation process to correct for matrix effects and variations in recovery.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient elution to separate this compound from other components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Quantification: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve.

Experimental Workflow

The general workflow for the quantification of this compound using either HPLC or LC-MS/MS is depicted below.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample (Standard or Biological Matrix) Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration HPLC HPLC-UV Filtration->HPLC High Concentration LCMS LC-MS/MS Filtration->LCMS Low Concentration / Complex Matrix Quantification Quantification HPLC->Quantification LCMS->Quantification

Figure 1. General workflow for this compound quantification.

Biological Relevance: this compound Derivative as an HIV-1 Protease Inhibitor

Derivatives of this compound have been investigated for their potential as therapeutic agents. One notable example is their activity as inhibitors of HIV-1 protease, a critical enzyme in the life cycle of the human immunodeficiency virus. The mechanism of inhibition involves the binding of the this compound derivative to the active site of the protease, preventing it from cleaving viral polyproteins into functional proteins.

A phosphinic pseudopeptide derivative of this compound has demonstrated potent inhibition of HIV-1 protease with an IC50 value as low as 0.92 nM.[1][2] This highlights the importance of accurate quantification methods in the development and evaluation of such therapeutic candidates.

HIV-1_Protease_Inhibition HIV_Polyprotein HIV Gag-Pol Polyprotein HIV_Protease HIV-1 Protease HIV_Polyprotein->HIV_Protease Substrate Functional_Proteins Functional Viral Proteins HIV_Protease->Functional_Proteins Cleavage Inhibition Inhibition Virus_Maturation Virus Maturation Functional_Proteins->Virus_Maturation Assembly PheVal_Inhibitor This compound Derivative Inhibitor PheVal_Inhibitor->HIV_Protease Inhibition->Functional_Proteins Blocks Cleavage

References

A Comparative Guide to the Efficacy of Phe-Val and Phe-Val-Val Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary activities of interest for these peptides, based on their constituent amino acids, are Angiotensin-Converting Enzyme (ACE) inhibition and antioxidant effects. Peptides containing hydrophobic amino acid residues like Phenylalanine (Phe) and Valine (Val) at the C-terminus have been noted for their potential ACE inhibitory effects. Furthermore, aromatic amino acids such as Phenylalanine can contribute to the antioxidant properties of peptides.[1]

Data Presentation

To facilitate a direct comparison of Phe-Val and this compound-Val, experimental data should be organized as follows. The IC50 value, which is the concentration of an inhibitor required to inhibit 50% of an enzymatic reaction, is a key metric for comparison. A lower IC50 value indicates greater potency.

Table 1: Comparative Efficacy of this compound and this compound-Val (Hypothetical Data)

Bioactivity AssayPeptideIC50 (µM)Efficacy
ACE Inhibition This compoundData not availableTo be determined
This compound-ValData not availableTo be determined
Antioxidant (DPPH) This compoundData not availableTo be determined
This compound-ValData not availableTo be determined

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide efficacy. Below are standard protocols for determining ACE inhibitory and antioxidant activities.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This in vitro assay measures the ability of a peptide to inhibit the activity of ACE, a key enzyme in the regulation of blood pressure. A common method involves the use of the substrate Hippuryl-Histidyl-Leucine (HHL).

Principle: ACE catalyzes the hydrolysis of HHL to release hippuric acid (HA) and the dipeptide His-Leu. The extent of ACE inhibition by a test peptide is determined by measuring the decrease in the amount of hippuric acid formed.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of rabbit lung ACE in a suitable buffer (e.g., 100 mM sodium borate (B1201080) buffer with 300 mM NaCl, pH 8.3).

    • Prepare a solution of the substrate HHL in the same buffer.

    • Prepare various concentrations of the test peptides (this compound and this compound-Val) and a positive control (e.g., Captopril).

  • Assay Reaction:

    • Pre-incubate the ACE solution with different concentrations of the test peptide or the positive control for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Quantification:

    • Stop the reaction by adding a strong acid, such as 1 M HCl.

    • Extract the hippuric acid produced into an organic solvent, typically ethyl acetate (B1210297).

    • Evaporate the ethyl acetate and redissolve the hippuric acid in distilled water.

    • Measure the absorbance of the hippuric acid solution using a spectrophotometer at a specific wavelength (e.g., 228 nm).

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance in the presence of the test peptide.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of peptides by measuring their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a characteristic wavelength is proportional to the antioxidant activity.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent, such as methanol (B129727) or ethanol.

    • Prepare various concentrations of the test peptides (this compound and this compound-Val) and a positive control (e.g., ascorbic acid or Trolox).

  • Assay Reaction:

    • Add a specific volume of the DPPH solution to different concentrations of the test peptide or the positive control.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Quantification:

    • Measure the absorbance of the resulting solution using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the test peptide.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and this compound-Val.

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin ACE ACE Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1R AT1 Receptor Angiotensin_II->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments  ACE Phe_Val This compound / this compound-Val Phe_Val->ACE Inhibition Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Neutralized_ROS Neutralized ROS Antioxidant_Peptide This compound / this compound-Val Antioxidant_Peptide->ROS Direct Scavenging Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation and Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Detoxification

References

A Structural Showdown: Unpacking the Phe-Val and Phe-Phe Dipeptide Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between common dipeptide motifs is paramount for rational drug design and the elucidation of biological mechanisms. This guide provides a detailed, data-driven comparison of two fundamental hydrophobic motifs: Phenylalanine-Valine (Phe-Val) and Phenylalanine-Phenylalanine (Phe-Phe). We delve into their distinct structural propensities, physicochemical properties, and the experimental methodologies used to characterize them.

The substitution of a single amino acid can dramatically alter the structure and function of a peptide or protein. The this compound and Phe-Phe motifs, while both contributing to hydrophobic cores and protein-protein interactions, exemplify this principle. The branched, aliphatic side chain of valine contrasts sharply with the planar, aromatic nature of phenylalanine, leading to significant differences in conformational flexibility, packing efficiency, and the types of non-covalent interactions they can form.

At a Glance: A Quantitative Comparison

To facilitate a direct comparison, the following table summarizes key quantitative data for the this compound and Phe-Phe motifs, compiled from various experimental and computational studies.

PropertyPhenylalanine-Valine (this compound)Phenylalanine-Phenylalanine (Phe-Phe)Key Differences
Molecular Weight ( g/mol ) 264.32312.36Phe-Phe is significantly larger and more sterically demanding.
Hydrophobicity (Kyte-Doolittle Scale) Phe: 2.8, Val: 4.2Phe: 2.8, Phe: 2.8Valine is more hydrophobic than phenylalanine on this scale, influencing partitioning into non-polar environments.[1]
Conformational Angles (Φ, Ψ) Expected to favor β-sheet conformations (Φ ≈ -120°, Ψ ≈ +120°) due to the β-branched nature of Valine.Can adopt both α-helical and β-sheet conformations. Computational studies show a preference for β-sheet regions in many contexts.[2]The β-branching in Valine restricts the allowable Ramachandran space more than the aromatic side chain of Phenylalanine.[3][4]
Key Interactions Primarily van der Waals and hydrophobic interactions.Strong propensity for π-π stacking (both face-to-face and edge-to-face) in addition to van der Waals and hydrophobic interactions.[5]The aromatic rings of Phe-Phe allow for stabilizing π-π interactions, which are absent in this compound.
Binding Affinity (Example) A PAC-Phe-Val derivative exhibited potent inhibition of HIV-1 protease with an IC50 of 33 nM.[6]A PAC-Phe-Phe derivative showed only weak inhibition of HIV-1 protease in the same study.[6]In this specific context, the this compound motif demonstrated a significantly higher binding affinity, highlighting the importance of side chain structure in molecular recognition.

Structural Insights and Signaling Pathways

The structural differences between this compound and Phe-Phe motifs have profound implications for their roles in biological systems. The propensity of Phe-Phe motifs for π-π stacking is a key driver in the self-assembly of peptides and the formation of amyloid fibrils, a hallmark of several neurodegenerative diseases.[7] In contrast, the this compound motif, with its bulky aliphatic side chain, contributes to the hydrophobic core of proteins through efficient packing, but does not typically drive aggregation in the same manner.

G Comparative Analysis Workflow for Dipeptide Motifs cluster_synthesis Peptide Synthesis cluster_structural Structural Analysis cluster_functional Functional Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Purification Purification (RP-HPLC) SPPS->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization NMR NMR Spectroscopy (Conformational Analysis) Characterization->NMR Xray X-ray Crystallography (Atomic Structure) Characterization->Xray MD Molecular Dynamics (Conformational Dynamics) Characterization->MD ITC Isothermal Titration Calorimetry (Binding Affinity & Thermodynamics) Characterization->ITC BindingAssay Competitive Binding Assay (Receptor Specificity) Characterization->BindingAssay NMR->MD Xray->MD

Figure 1. A generalized workflow for the comparative analysis of dipeptide motifs, from synthesis to structural and functional characterization.

Experimental Protocols: A Methodological Overview

The quantitative data presented in this guide are derived from a suite of biophysical and computational techniques. Below are detailed overviews of the key experimental protocols employed in the study of dipeptide motifs.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides.

  • Resin Preparation: An appropriate solid support resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the amino acid attached to the resin is removed using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the desired peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.[8][9]

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information.

  • Crystallization: The purified peptide is dissolved in a suitable buffer and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

  • Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. A model of the peptide is built into the electron density and refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of peptides in solution.

  • Sample Preparation: The purified peptide is dissolved in a suitable buffer, often containing a small amount of D₂O for the lock signal.

  • Data Acquisition: A series of one-dimensional and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the resonances of all protons in the peptide.

  • Structural Restraints: The Nuclear Overhauser Effect (NOE) data provides information about through-space proximities between protons, which are used as distance restraints in structure calculations. Coupling constants can provide information about dihedral angles.

  • Structure Calculation: The experimental restraints are used in computational algorithms to generate a family of structures consistent with the NMR data.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of binding interactions.

  • Sample Preparation: The purified peptide and its binding partner (e.g., a protein) are dialyzed against the same buffer to minimize buffer mismatch effects.

  • Titration: A solution of the peptide is titrated into a solution of the binding partner in the sample cell of the calorimeter.

  • Data Analysis: The heat released or absorbed during each injection is measured. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[10][11][12]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the conformational dynamics and stability of peptides.

  • System Setup: A starting structure of the dipeptide is placed in a simulation box filled with a chosen solvent model (e.g., water).

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long simulation is run to sample the conformational space of the dipeptide.

  • Analysis: The trajectory from the simulation is analyzed to determine conformational preferences, hydrogen bonding patterns, and other dynamic properties.[13][14]

Conclusion

The choice between incorporating a this compound or a Phe-Phe motif in a peptide or protein has significant structural and functional consequences. The Phe-Phe motif, with its capacity for π-π stacking, is a potent driver of self-assembly and can play a crucial role in both pathological and designed biomaterials. The this compound motif, on the other hand, contributes to hydrophobic packing and stability without the same propensity for aggregation. A thorough understanding of these differences, supported by the robust experimental and computational methodologies outlined in this guide, is essential for the rational design of novel therapeutics and biomaterials.

References

In Vivo Therapeutic Potential of Phe-Val: A Comparative Analysis of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current scientific landscape regarding the in vivo therapeutic validation of the dipeptide Phenylalanine-Valine (Phe-Val). An exhaustive search of available literature reveals a notable absence of direct in vivo studies evaluating the therapeutic potential of the standalone this compound dipeptide.

While the therapeutic efficacy of this compound in living organisms has not been documented, preclinical research has explored a chemically modified form, PAC-Phe-Val, as a potential inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease. This guide will objectively present the available in vitro data for PAC-Phe-Val, offering a comparative perspective against an established therapeutic and detailing the experimental protocols utilized in these foundational studies.

Comparative Efficacy of PAC-Phe-Val Against HIV-1 Protease (in vitro)

Initial in vitro investigations have positioned PAC-Phe-Val as a compound of interest in the context of HIV-1 treatment. The inhibitory activity of PAC-Phe-Val has been compared with Darunavir, an FDA-approved protease inhibitor.

The available data from enzymatic assays are summarized below.

CompoundConcentrationRelative Enzymatic Activity (%)IC₅₀ (nM)
PAC-Phe-Val 1 µMSignificantly Reduced33
100 nMPronounced Inhibition
10 nM-
Darunavir 1 µMNearly Complete Suppression2.6
100 nMNearly Complete Suppression
10 nMNearly Complete Suppression
PAC-Phe-Leu 1 µMModerate Inhibition-
100 nMModerate Inhibition
PAC-Phe-Ala Not specifiedWeak Inhibition-
PAC-Phe-Phe Not specifiedWeak Inhibition-
PAC-Phe-Gly Not specifiedNo Significant Effect-
PAC-Phe-Pro Not specifiedNo Significant Effect-

Data compiled from in vitro enzymatic activity assays.[1][2][3][4]

Experimental Protocols: In Vitro HIV-1 Protease Inhibition Assay

The following protocol outlines the methodology used to assess the in vitro inhibitory activity of PAC-Phe-Val and its analogs against HIV-1 protease.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate: A peptide substrate that fluoresces upon cleavage by the protease.

  • Test compounds (PAC-Phe-Val and its analogs)

  • Positive control (Darunavir)

  • Assay buffer (e.g., MES buffer at pH 6.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Test compounds and the positive control are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in the assay buffer to achieve a range of final concentrations for testing.

  • Assay Reaction: The enzymatic reaction is typically performed in a 96-well plate format. The reaction mixture includes the recombinant HIV-1 protease, the fluorogenic substrate, and the assay buffer.

  • Inhibition Assessment: The test compound at various concentrations is added to the reaction mixture.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Fluorescence Measurement: After incubation, the fluorescence intensity of each well is measured using a microplate reader. The intensity of fluorescence is directly proportional to the amount of substrate cleaved by the protease.

  • Data Analysis: The relative enzymatic activity at each compound concentration is calculated by comparing the fluorescence signal in the presence of the compound to the signal of a control reaction without any inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the relative activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The therapeutic rationale for investigating PAC-Phe-Val is based on its potential to inhibit the HIV-1 protease, a critical enzyme for viral replication. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of PAC-Phe-Val as an HIV-1 protease inhibitor.

Future Directions and Comparative Landscape

The absence of in vivo data for this compound underscores a significant gap in the scientific literature. To establish its therapeutic potential, future research would need to encompass a range of preclinical animal studies. These would typically involve:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Toxicology studies: To assess the safety profile and identify any potential adverse effects in animal models.

  • Efficacy studies: To evaluate the therapeutic effects of this compound in relevant animal models of disease. The choice of model would depend on the hypothesized therapeutic area for this compound.

Without such studies, any comparison to existing therapies remains speculative. The development of novel dipeptide therapeutics often involves extensive preclinical evaluation in animal models to validate in vitro findings and establish a basis for potential clinical investigation. Researchers interested in the therapeutic application of this compound should consider these necessary next steps to build a comprehensive data package for this dipeptide.

References

Chirality Dictates Supramolecular Fate: A Comparative Study of L-Phe-L-Val and D-Phe-L-Val Self-Assembly

Author: BenchChem Technical Support Team. Date: December 2025

The subtle change in the chirality of a single amino acid residue dramatically alters the self-assembly behavior of the dipeptide Phenylalanine-Valine (Phe-Val), dictating its ability to form ordered nanostructures. While the heterochiral D-Phe-L-Val readily self-assembles into well-defined nanotubes and can form hydrogels, its homochiral counterpart, L-Phe-L-Val, does not exhibit self-assembly under similar experimental conditions. This comparative guide delves into the structural and morphological differences driven by this stereochemical variation, supported by experimental data and detailed protocols for researchers in materials science and drug development.

A fundamental principle in molecular self-assembly is the precise arrangement of building blocks through non-covalent interactions. In the case of short peptides, chirality plays a pivotal role in defining the supramolecular architecture. The substitution of an L-amino acid with its D-enantiomer can introduce specific steric and hydrogen bonding patterns that either favor or inhibit the formation of higher-order structures.

This guide provides a comprehensive comparison of the self-assembly properties of L-Phe-L-Val and D-Phe-L-Val, highlighting the profound impact of chirality. For D-Phe-L-Val, we present quantitative data on its self-assembled structures and the experimental methods used for their characterization. For L-Phe-L-Val, the lack of self-assembly is noted as the primary finding.

Comparative Analysis of Self-Assembly Properties

The ability of a dipeptide to self-assemble is critically dependent on its molecular structure, which in turn influences intermolecular interactions. The introduction of a D-amino acid in the D-Phe-L-Val sequence facilitates a molecular conformation that is conducive to the formation of stable, ordered aggregates. In contrast, the L-Phe-L-Val dipeptide does not adopt a conformation that supports such assembly.[1][2]

PropertyL-Phe-L-ValD-Phe-L-Val
Self-Assembly Ability Does not self-assembleForms nanotubes and hydrogels
Nanostructure Morphology Not ApplicableNanotubes
Hydrogel Formation NoYes
Secondary Structure Not ApplicablePredominantly β-sheet

Experimental Methodologies

The characterization of dipeptide self-assembly involves a suite of biophysical techniques to probe the morphology, secondary structure, and bulk properties of the resulting materials.

Sample Preparation for Self-Assembly
  • Peptide Dissolution: Lyophilized D-Phe-L-Val powder is dissolved in an appropriate solvent, typically a mixture of an organic solvent like hexafluoroisopropanol (HFIP) and deionized water, to ensure complete monomerization.

  • Incubation: The peptide solution is then diluted with an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration to trigger self-assembly.

  • Maturation: The solution is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific period to allow for the formation and maturation of self-assembled structures.

A similar protocol is followed for L-Phe-L-Val as a control to confirm its inability to self-assemble under the same conditions.

Transmission Electron Microscopy (TEM)

TEM is employed to directly visualize the morphology of the self-assembled nanostructures.

  • Sample Application: A small aliquot (typically 5-10 µL) of the aged peptide solution is deposited onto a carbon-coated copper grid.

  • Staining: After a brief incubation period (e.g., 1-2 minutes), the excess solution is wicked away with filter paper. For negative staining, a drop of a heavy metal stain (e.g., 2% uranyl acetate) is added to the grid for 1-2 minutes to enhance contrast.

  • Drying: The excess stain is removed, and the grid is allowed to air-dry completely before imaging.

  • Imaging: The grid is then observed under a transmission electron microscope at a suitable accelerating voltage.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is utilized to determine the secondary structure of the peptides in their assembled state.

  • Sample Preparation: The self-assembled peptide solution is placed in a quartz cuvette with a specific path length (e.g., 0.1 cm).

  • Spectral Acquisition: CD spectra are recorded over a specific wavelength range (e.g., 190-260 nm) at a controlled temperature.

  • Data Analysis: The resulting spectra are analyzed to identify characteristic signals for different secondary structures. A distinct minimum around 218 nm is indicative of a β-sheet conformation, which is characteristic of many self-assembling peptides.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides further insight into the secondary structure by analyzing the vibrational modes of the peptide backbone.

  • Sample Preparation: A sample of the self-assembled peptide hydrogel or a dried film of the peptide solution is placed on the ATR crystal of the FTIR spectrometer.

  • Spectral Acquisition: The infrared spectrum is recorded, typically in the amide I region (1600-1700 cm⁻¹).

  • Data Analysis: The position of the amide I peak is indicative of the secondary structure. A peak at approximately 1630 cm⁻¹ is characteristic of intermolecular β-sheets.

Visualizing the Process and Concepts

To better illustrate the workflows and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Peptide Preparation cluster_analysis Characterization P1 Dissolve L/D-Phe-L-Val in Organic Solvent P2 Dilute with Aqueous Buffer P1->P2 P3 Incubate at Controlled Temperature P2->P3 A1 Transmission Electron Microscopy (TEM) P3->A1 Morphology A2 Circular Dichroism (CD) Spectroscopy P3->A2 Secondary Structure A3 Fourier-Transform Infrared (FTIR) Spectroscopy P3->A3 Secondary Structure

Experimental workflow for studying dipeptide self-assembly.

Self_Assembly_Comparison cluster_l_phe_l_val L-Phe-L-Val (Homochiral) cluster_d_phe_l_val D-Phe-L-Val (Heterochiral) L_Monomer Monomers in Solution L_Result No Self-Assembly L_Monomer->L_Result D_Monomer Monomers in Solution D_Assembly Self-Assembly D_Monomer->D_Assembly D_Result Nanotubes & Hydrogels D_Assembly->D_Result

Comparative self-assembly pathways of L-Phe-L-Val and D-Phe-L-Val.

References

A Comparative Guide to Phe-Val Dipeptide Synthesis: Benchmarking Protocols for Optimal Efficiency and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of dipeptides like Phenylalanine-Valine (Phe-Val) is a fundamental and recurrent task. The choice of synthetic strategy can significantly impact yield, purity, reaction time, and scalability. This guide provides an objective comparison of common protocols for this compound synthesis, supported by experimental data, to facilitate the selection of the most appropriate method for your specific needs.

Performance Comparison of Dipeptide Synthesis Protocols

The efficiency of this compound synthesis is critically dependent on the chosen methodology, whether it be traditional liquid-phase peptide synthesis (LPPS) or the more contemporary solid-phase peptide synthesis (SPPS). Within SPPS, the selection of the Nα-protecting group, typically tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), further dictates the reaction conditions and outcomes. The choice of coupling reagent is another pivotal factor influencing the reaction kinetics and the degree of side reactions.

The following table summarizes key performance indicators for different approaches to dipeptide synthesis. Data for a closely related tripeptide, Val-Phe-Ser, is included to provide a direct comparison between solution-phase and solid-phase methods, while data for this compound and the coupling of Fmoc-Phe-OH with various reagents offer more specific insights.

Synthesis ProtocolTarget Peptide/ResidueCoupling ReagentTypical Reaction TimeRepresentative Yield (%)Representative Purity (%)
Liquid-Phase Synthesis Boc-Phe-Val-OMeNot SpecifiedNot Specified51%[1]Not Specified
Solution-Phase Synthesis Val-Phe-SerDCC4-5 days (overall)~65%>98%
Solid-Phase Synthesis (Fmoc) Val-Phe-SerNot Specified2-3 days (overall)~75%>95%
Fmoc-SPPS with HATU Fmoc-Phe-OHHATU15-45 minutes>99%>95%
Fmoc-SPPS with HBTU Fmoc-Phe-OHHBTU20-60 minutes>98%>95%
Fmoc-SPPS with DIC/HOBt Fmoc-Phe-OHDIC/HOBt60-180 minutes>95%>90%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc Strategy)

This protocol outlines a standard manual procedure for the synthesis of this compound on a solid support using Fmoc chemistry.

1. Resin Preparation and First Amino Acid Loading (Valine):

  • Swell Fmoc-Val-Wang resin (or a similar suitable resin) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
  • Drain the solution and repeat the 20% piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Phenylalanine Coupling:

  • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution to activate it.
  • Add the activated Fmoc-Phe-OH solution to the deprotected valine-resin.
  • Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection step as described in step 2 to remove the protecting group from the N-terminal phenylalanine.

5. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
  • Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the crude this compound dipeptide.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
  • Lyophilize the peptide to obtain a white powder.

6. Purification:

  • Purify the crude dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Synthesis of Boc-Phe-Val-OMe

This protocol describes the synthesis of a protected this compound dipeptide in solution.

1. Preparation of Valine Methyl Ester:

  • Prepare the hydrochloride salt of valine methyl ester (H-Val-OMe·HCl) by reacting L-valine with thionyl chloride in methanol.

2. Coupling Reaction:

  • In a reaction flask, dissolve Boc-Phe-OH (1 equivalent) in a suitable solvent such as chloroform (B151607) or dichloromethane.
  • Add a coupling reagent, for example, dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents).
  • In a separate flask, neutralize H-Val-OMe·HCl (1 equivalent) with a base like N-methylmorpholine (NMM) in the same solvent at 0°C.
  • Add the neutralized valine methyl ester solution to the activated Boc-Phe-OH solution.
  • Stir the reaction mixture at room temperature overnight.

3. Work-up and Purification:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
  • Wash the filtrate with a mild acid (e.g., 1N HCl), a mild base (e.g., 5% NaHCO3), and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Phe-Val-OMe.
  • Purify the protected dipeptide by recrystallization or silica (B1680970) gel column chromatography.

Visualizing the Synthesis Strategies

To better understand the workflows and the relationships between the different synthesis methodologies, the following diagrams are provided.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_LPPS Liquid-Phase Peptide Synthesis (LPPS) Resin Swell Resin Deprotection1 Fmoc Deprotection (Val) Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Couple Fmoc-Phe-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Cleavage Cleave from Resin Wash3->Cleavage Purification_SPPS Purify this compound (HPLC) Cleavage->Purification_SPPS Activation Activate Boc-Phe-OH Coupling_LPPS Couple in Solution Activation->Coupling_LPPS Neutralization Neutralize H-Val-OMe Neutralization->Coupling_LPPS Workup Aqueous Work-up Coupling_LPPS->Workup Purification_LPPS Purify Protected Dipeptide Workup->Purification_LPPS Deprotection_Final Final Deprotection Purification_LPPS->Deprotection_Final Purification_Final Purify this compound Deprotection_Final->Purification_Final

Caption: Comparative workflow of SPPS and LPPS for dipeptide synthesis.

synthesis_strategies cluster_main Dipeptide Synthesis Strategies SPPS Solid-Phase Peptide Synthesis (SPPS) Boc Boc Strategy SPPS->Boc Fmoc Fmoc Strategy SPPS->Fmoc LPPS Liquid-Phase Peptide Synthesis (LPPS) LPPS_adv Highly scalable (kg) Purification of intermediates possible High final purity LPPS->LPPS_adv Advantages LPPS_dis Time-consuming Requires more manual handling Lower overall yield for short peptides LPPS->LPPS_dis Disadvantages Boc_adv Good for long/difficult sequences Higher crude purity in some cases Boc->Boc_adv Advantages Boc_dis Harsh cleavage (HF) Requires special apparatus Boc->Boc_dis Disadvantages Fmoc_adv Milder cleavage (TFA) Amenable to automation Fmoc->Fmoc_adv Advantages Fmoc_dis Piperidine is a hazardous base Potential for diketopiperazine formation Fmoc->Fmoc_dis Disadvantages

Caption: Logical relationships between different peptide synthesis strategies.

References

Safety Operating Guide

Safe Disposal of Phe-Val: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of dipeptides such as Phe-Val (L-Phenylalanyl-L-valine) are critical for ensuring laboratory safety and environmental protection. Although specific toxicological data for this compound may be limited, it is prudent to treat it as a potentially hazardous chemical.[1][2] This guide provides detailed, step-by-step procedures for the safe disposal of this compound, in alignment with general laboratory safety standards. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[2][3][4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to wear appropriate Personal Protective Equipment (PPE).

  • Gloves: Use chemical-resistant gloves (e.g., nitrile).[2]

  • Eye Protection: Wear safety goggles with side shields or a face shield.[3][6]

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[1][4]

  • Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[5]

Disposal and Handling Summary

The following table summarizes the key handling and disposal information for this compound, based on guidelines for similar dipeptides and amino acid derivatives.

ParameterSolid this compound (Unused/Expired)Aqueous SolutionsOrganic Solvent SolutionsContaminated Labware (Gloves, Tips, etc.)
Container Type Labeled, leak-proof, high-density polyethylene (B3416737) (HDPE) container for solid hazardous waste.[1][5]Labeled, sealed, and chemically compatible container for aqueous hazardous waste.[1][3]Labeled, sealed, and solvent-compatible container for hazardous waste.[5]Labeled, leak-proof HDPE container for solid hazardous waste.[1][5]
Disposal Method Collect for pickup by your institution's EHS department for incineration.[5]Collect for pickup by EHS. Chemical inactivation may be an option prior to collection (see protocol below).[2]Collect for pickup by EHS for chemical waste processing.[5]Collect in a dedicated solid hazardous waste container for pickup by EHS.[3][5]
Key Precautions Avoid generating dust.[7]Do not dispose of down the drain unless explicitly permitted by EHS for neutralized, non-hazardous solutions.[1][2][3]Do not mix with incompatible waste streams.[3]Ensure no sharps are mixed with solid waste.[5]

Detailed Step-by-Step Disposal Procedures

The foundation of safe disposal is the proper segregation of waste at the point of generation.[1][5] All materials that have come into contact with this compound should be treated as potentially hazardous waste.

Solid Waste Disposal

This category includes unused or expired solid this compound, as well as contaminated consumables like weigh boats, pipette tips, tubes, and gloves.

  • Collection: Carefully transfer any solid this compound into a designated and clearly labeled hazardous waste container.[3][6] Avoid creating dust during transfer.[7]

  • Contaminated Items: Place all disposables that have come into contact with this compound into the same solid hazardous waste container.[3][5]

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the accumulation start date.[2][5]

  • Storage and Pickup: Seal the container and store it in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup.[2]

Liquid Waste Disposal

Liquid waste includes any solutions containing this compound, such as unused experimental solutions, contaminated buffers, or rinsates.

  • Segregation:

    • Aqueous Solutions: Collect all water-based solutions containing this compound in a dedicated aqueous hazardous waste container.[3]

    • Organic Solvent Solutions: Collect solutions where this compound is dissolved in organic solvents (e.g., DMSO) in a separate, compatible hazardous waste container.[1]

  • Labeling: Label each liquid waste container with "Hazardous Waste" and a complete list of its contents, including all solvents and their approximate concentrations.[5]

  • Storage and Pickup: Securely cap the containers and store them in a secondary containment area away from incompatible materials.[3] Arrange for disposal through your EHS department.

Important Note: Never dispose of this compound solutions down the drain unless explicitly permitted by your EHS office for fully neutralized and non-hazardous materials.[1][2][3] While some guidelines suggest that dilute, non-concentrated solutions of amino acids may be drain-disposable, it is crucial to treat unused concentrated products as hazardous waste.[8]

Experimental Protocol: Chemical Inactivation of Aqueous this compound Waste

For aqueous solutions, chemical hydrolysis can be employed to break the peptide bond, inactivating the dipeptide before disposal. This procedure should be performed in a chemical fume hood.

Objective: To hydrolyze this compound into its constituent amino acids, L-phenylalanine and L-valine, which may then be neutralized for collection as hazardous waste.

Materials:

  • Aqueous this compound waste

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (B78521) (NaOH)

  • Appropriate neutralization solution (e.g., 1 M NaOH for acid inactivation, 1 M HCl for base inactivation)

  • pH indicator strips or a pH meter

  • Labeled hazardous waste container

Procedure:

  • Preparation: In a designated chemical fume hood, select a suitable reaction vessel.

  • Inactivation: Slowly add the aqueous this compound waste to an excess of either 1 M HCl or 1 M NaOH. A common recommendation is a 1:10 ratio of waste to inactivating solution to ensure complete hydrolysis.[2]

  • Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure the complete degradation of the dipeptide.[2]

  • Neutralization: After the inactivation period, carefully neutralize the solution to a pH between 6.0 and 8.0.[2]

    • If using HCl, slowly add a base like sodium hydroxide while monitoring the pH.

    • If using NaOH, slowly add a weak acid while monitoring the pH.

  • Collection: Collect the final neutralized solution in a clearly labeled aqueous hazardous waste container.[2]

  • Disposal: Store the sealed container in a designated hazardous waste area and arrange for pickup through your institution's EHS department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

PheVal_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_type Waste Type Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_sharps Sharps Waste Stream cluster_end Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid this compound or Contaminated Consumables waste_type->solid_waste Solid liquid_waste Aqueous or Organic Solution waste_type->liquid_waste Liquid sharps_waste Contaminated Needles, Syringes, or Glassware waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid store Store Sealed Containers in Designated Accumulation Area collect_solid->store segregate_liquid Segregate Aqueous vs. Organic into separate, labeled containers liquid_waste->segregate_liquid segregate_liquid->store collect_sharps Place in Puncture-Resistant Sharps Container sharps_waste->collect_sharps collect_sharps->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Handling Protocols for Phe-Val

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Phe-Val (L-Phenylalanyl-L-valine), a dipeptide. While specific hazard data for this compound is limited, it is prudent to handle it with the standard care afforded to all laboratory chemicals. The following procedural guidance is based on safety data for its constituent amino acid, L-Phenylalanine, and general laboratory best practices.

Personal Protective Equipment (PPE)

When handling this compound, a standard level of personal protective equipment should be employed to minimize exposure and ensure safety.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1-compliant, with side shields.Protects eyes from splashes and airborne particles.[1][2][3]
Chemical GogglesTo be used when there is a significant risk of splashing.Provides a tighter seal around the eyes for enhanced protection.[2][4]
Hand Protection Disposable GlovesNitrile or latex gloves.Prevents direct skin contact with the chemical.[1][3][5]
Body Protection Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[6]
Closed-toe ShoesSubstantial shoes that cover the entire foot.Protects feet from spills and falling objects.[7][8]
Respiratory Protection Not generally requiredUse in a well-ventilated area. A dust mask may be used if handling large quantities of powder.This compound is not considered volatile, but dust inhalation should be avoided.[4][9]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposing of this compound will ensure minimal risk and environmental impact.

Step-by-Step Handling Protocol:

  • Preparation : Before handling this compound, ensure the workspace is clean and uncluttered. Have all necessary equipment, including scales, spatulas, and weighing boats, readily available.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer : When weighing the solid form of this compound, do so in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.[6] Use a clean spatula and weighing paper or boat for the transfer.

  • Solution Preparation : If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, clean all equipment thoroughly. Wipe down the work area with an appropriate cleaning agent.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan:

Proper disposal of chemical waste is crucial for laboratory safety and environmental compliance.

  • Waste Segregation : All materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered chemical waste.[6][10]

  • Solid Waste : Collect all solid waste, including unused this compound powder and contaminated disposables, in a designated, clearly labeled, and sealed waste container.[6][10]

  • Liquid Waste : If this compound solutions are prepared, they should be disposed of in a designated liquid waste container. Do not pour chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][9]

  • Container Labeling : Ensure all waste containers are clearly labeled with the contents.

  • Waste Pickup : Follow your institution's procedures for the collection of chemical waste by the EHS office or a licensed waste disposal contractor.[6][10]

Experimental Workflow for Handling a Non-Hazardous Solid Chemical

G Figure 1. General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Workspace don_ppe Don PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution (if needed) weigh->prepare_solution clean_equipment Clean Equipment & Workspace prepare_solution->clean_equipment Proceed to Cleanup segregate_waste Segregate Waste clean_equipment->segregate_waste dispose Dispose of Waste per Protocol segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Figure 1. General Workflow for Handling this compound

This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and Safety Data Sheets for any chemicals used in your experiments.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.